Betulinic aldehyde oxime
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H49NO2 |
|---|---|
Molecular Weight |
455.7 g/mol |
IUPAC Name |
(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-(hydroxyiminomethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol |
InChI |
InChI=1S/C30H49NO2/c1-19(2)20-10-15-30(18-31-33)17-16-28(6)21(25(20)30)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h18,20-25,32-33H,1,8-17H2,2-7H3/t20-,21+,22-,23+,24-,25+,27-,28+,29+,30+/m0/s1 |
InChI Key |
GCYZHONUJBNDJH-ROUWMTJPSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C=NO |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C=NO |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of Betulinic Aldehyde Oxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of betulinic aldehyde oxime, a derivative of the naturally occurring pentacyclic triterpenoid, betulinic acid. Betulinic acid and its analogues are of significant interest to the scientific community due to their diverse pharmacological activities, including potent anticancer and antimicrobial properties. This document outlines detailed experimental protocols for the synthesis of this compound from its precursor, betulin (B1666924), and summarizes its key characterization data. Furthermore, a plausible signaling pathway for its cytotoxic activity, based on the known mechanisms of betulinic acid, is presented.
Quantitative Data Summary
The physicochemical and analytical data for this compound are summarized in the table below for easy reference and comparison.
| Parameter | Value | Reference |
| Molecular Formula | C₃₀H₄₉NO₂ | [1][2][3] |
| Molecular Weight | 455.7 g/mol | [1][2][3] |
| Melting Point | 222-224 °C | [1] |
| Appearance | White to off-white powder | [2] |
| Purity (HPLC) | 98.0% | [1] |
| Mass Spectrometry (MH⁺) | 456.2 | [1] |
| Storage Conditions | 2-8°C | [2] |
Experimental Protocols
The synthesis of this compound is a two-step process starting from betulin, which is readily available from the bark of birch trees. The first step involves the selective oxidation of the primary alcohol at C-28 of betulin to yield betulinic aldehyde. The subsequent step is the oximation of the aldehyde group.
Synthesis of Betulinic Aldehyde from Betulin
This protocol is adapted from methods describing the selective oxidation of betulin.[4][5]
Materials:
-
Betulin
-
Pyridinium (B92312) chlorochromate (PCC)
-
Dichloromethane (B109758) (CH₂Cl₂)
Procedure:
-
Dissolve betulin (1 equivalent) in dry dichloromethane (CH₂Cl₂).
-
To this solution, add pyridinium chlorochromate (PCC) (3 equivalents).
-
Stir the reaction mixture at 35°C for 1 hour.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, add silica gel to the mixture and concentrate it to a dry powder under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain betulinic aldehyde.
Synthesis of this compound from Betulinic Aldehyde
This protocol is a standard method for oxime formation and is adapted from procedures for similar compounds.[6]
Materials:
-
Betulinic aldehyde
-
Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
10% Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve betulinic aldehyde (1 equivalent) and hydroxylamine hydrochloride (40 equivalents) in pyridine.
-
Heat the solution at 50°C for 2 hours, monitoring the reaction with TLC.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane (CH₂Cl₂).
-
Wash the organic layer with 10% HCl solution.
-
Dry the dichloromethane layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate it under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/dichloromethane) or by flash chromatography to yield pure this compound.[6]
Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups. The characteristic bands for an oxime include a broad O-H stretch (around 3418 cm⁻¹) and a C=N stretch (around 1643 cm⁻¹).[7]
-
Mass Spectrometry (MS): To confirm the molecular weight. The expected MH⁺ peak is at m/z 456.2.[1]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Melting Point Analysis: To assess the purity of the crystalline solid.
Visualized Workflows and Pathways
Synthesis Workflow
The following diagram illustrates the two-step synthesis process from betulin to this compound.
Proposed Anticancer Signaling Pathway
While the specific signaling pathway for this compound has not been fully elucidated, it is hypothesized to be similar to that of its parent compound, betulinic acid. Betulinic acid is known to induce apoptosis in cancer cells through the mitochondrial pathway.[8][9][10] The following diagram depicts this proposed mechanism.
This pathway suggests that this compound may inhibit the pro-survival PI3K/AKT/mTOR pathway and directly activate the mitochondrial apoptotic cascade. This involves the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c, subsequent activation of caspases, and ultimately, programmed cell death.[8][9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Betulinic Acid for Cancer Treatment and Prevention | MDPI [mdpi.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. A Practical Synthesis of Betulonic Acid Using Selective Oxidation of Betulin on Aluminium Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Strategies towards the Synthesis of Betulinic Acid and Its More Potent Antiprotozoal Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Betulinic acid induces autophagy-mediated apoptosis through suppression of the PI3K/AKT/mTOR signaling pathway and inhibits hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sensitization for Anticancer Drug-Induced Apoptosis by Betulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Betulinic acid induces apoptosis and suppresses metastasis in hepatocellular carcinoma cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Betulinic Aldehyde Oxime: A Technical Guide to Its Discovery, Natural Sources, and Biological Activity
Abstract
Betulinic aldehyde oxime, a semi-synthetic derivative of the naturally occurring pentacyclic triterpenoid (B12794562) betulinic aldehyde, has garnered interest in the scientific community for its potential pharmacological applications. This technical guide provides a comprehensive overview of the discovery and natural sources of its precursor, betulinic aldehyde, along with detailed experimental protocols for its extraction and subsequent conversion to the oxime. Furthermore, this document summarizes the quantitative biological activity of this compound and explores its putative mechanism of action through signaling pathway diagrams. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Discovery and Natural Sources
This compound is primarily a semi-synthetic compound derived from its natural precursor, betulinic aldehyde. The discovery of betulinic aldehyde in nature has been reported in the stem bark of Tectona grandis (teak).[1][2] While betulinic aldehyde is not as abundant in nature as its parent compounds, betulin (B1666924) and betulinic acid, which are readily found in the bark of birch trees (Betula spp.), its isolation from Tectona grandis provides a natural source for its synthesis.[1][2][3]
The initial discovery of this compound itself is not prominently documented in publicly available literature, suggesting it emerged from broader research into the modification of natural triterpenoids to enhance their biological activities.
Table 1: Natural Source of Betulinic Aldehyde
| Compound | Natural Source | Plant Part | Reference |
| Betulinic Aldehyde | Tectona grandis | Stem Bark | [1][2] |
Experimental Protocols
Extraction of Betulinic Aldehyde from Tectona grandis
The following is a generalized protocol for the extraction and isolation of betulinic aldehyde from the stem bark of Tectona grandis, based on reported methods.[2]
Objective: To extract and isolate betulinic aldehyde from the powdered stem bark of Tectona grandis.
Materials and Reagents:
-
Powdered stem bark of Tectona grandis
-
Petroleum ether (60-80°C)
-
Silica (B1680970) gel for column chromatography
-
Soxhlet extractor
-
Rotary evaporator
-
Glass column for chromatography
-
Beakers, flasks, and other standard laboratory glassware
-
Analytical balance
Procedure:
-
Extraction:
-
Accurately weigh 3 kg of powdered stem bark of Tectona grandis.
-
Place the powdered bark into the thimble of a Soxhlet extractor.
-
Extract the material with petroleum ether (60-80°C) for a sufficient duration to ensure complete extraction.
-
After extraction, concentrate the petroleum ether extract under reduced pressure using a rotary evaporator to obtain a crude residue.
-
-
Isolation by Column Chromatography:
-
Prepare a silica gel column using petroleum ether as the slurry solvent.
-
Dissolve the crude residue in a minimal amount of petroleum ether and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the prepared silica gel column.
-
Elute the column with a gradient of petroleum ether and ethyl acetate (B1210297), starting with 100% petroleum ether and gradually increasing the polarity.
-
Collect fractions of the eluate and monitor them by thin-layer chromatography (TLC).
-
Combine the fractions containing the compound of interest (betulinic aldehyde).
-
Evaporate the solvent from the combined fractions to yield the isolated betulinic aldehyde. The reported yield from 3 kg of bark is approximately 51 mg.[2]
-
Synthesis of this compound
The following protocol for the synthesis of this compound is based on a general method for the oximation of aldehydes and ketones.[4][5]
Objective: To synthesize this compound from betulinic aldehyde.
Materials and Reagents:
-
Betulinic aldehyde
-
Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc) or other suitable base
-
Ethanol
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Round-bottom flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve a known quantity of betulinic aldehyde in ethanol.
-
Add an equimolar amount of hydroxylamine hydrochloride and sodium acetate to the solution.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
-
Reaction:
-
Heat the reaction mixture to reflux with continuous stirring.
-
Monitor the progress of the reaction using TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
-
Work-up and Purification:
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the precipitate and wash it with water to remove any inorganic salts.
-
Dry the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound. The reaction is reported to proceed in quantitative yield.[4]
-
Biological Activity of this compound
This compound has demonstrated notable biological activities, particularly in the areas of cytotoxicity against cancer cells and antimicrobial effects.
Quantitative Data on Biological Activity
The following tables summarize the reported cytotoxic and antimicrobial activities of this compound.
Table 2: Cytotoxicity of this compound
| Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| Hepatocytes | Normal | 25 | [6][7] |
Table 3: Antimicrobial Activity of this compound
| Microorganism | Type | MIC (µg/mL) | Reference |
| Enterococcus faecalis | Gram-positive bacteria | >50 | [7] |
| Staphylococcus aureus | Gram-positive bacteria | >50 | [7] |
| Escherichia coli | Gram-negative bacteria | >50 | [7] |
| Enterobacter aerogenes | Gram-negative bacteria | >50 | [7] |
| Pseudomonas aeruginosa | Gram-negative bacteria | >50 | [7] |
| Candida albicans | Fungus | >50 | [7] |
Note: The available data on antimicrobial activity indicates a lack of significant potency at the tested concentrations.
Putative Signaling Pathways
While the specific signaling pathways modulated by this compound are not extensively elucidated in the current literature, the mechanisms of its parent compound, betulinic acid, have been studied in more detail. It is plausible that the oxime derivative shares some of these mechanisms. Betulinic acid is known to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway, involving the generation of reactive oxygen species (ROS), activation of caspases, and regulation of the Bcl-2 family of proteins.[8][9][10][11] It has also been shown to inhibit the NF-κB signaling pathway.[12]
Proposed Apoptotic Pathway
The following diagram illustrates a putative signaling pathway for the induction of apoptosis by this compound, based on the known mechanisms of betulinic acid.
Caption: Putative intrinsic apoptosis pathway induced by this compound.
Experimental Workflow for Evaluating Cytotoxicity
The following diagram outlines a typical workflow for assessing the cytotoxic effects of a compound like this compound on cancer cell lines.
Caption: General workflow for determining the cytotoxicity of a test compound.
Conclusion
This compound, a semi-synthetic triterpenoid derivative, shows potential as a cytotoxic agent. While its natural precursor, betulinic aldehyde, can be isolated from Tectona grandis, the oxime is primarily accessed through chemical synthesis. The available data suggests a moderate level of cytotoxicity against certain cell lines. Further research is warranted to fully elucidate its mechanism of action, expand the scope of its biological activities against a wider range of cancer cell lines and microbial strains, and to optimize its structure for enhanced potency and selectivity. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 5. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 6. Screening and Characterisation of Antimicrobial Properties of Semisynthetic Betulin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The anti-cancer effect of betulinic acid in u937 human leukemia cells is mediated through ROS-dependent cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Betulinic acid-induced apoptosis in glioma cells: A sequential requirement for new protein synthesis, formation of reactive oxygen species, and caspase processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Betulinic acid-induced apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Betulinic Acid-Brosimine B Hybrid Compound Has a Synergistic Effect with Imatinib in Chronic Myeloid Leukemia Cell Line, Modulating Apoptosis and Autophagy [mdpi.com]
- 12. researchgate.net [researchgate.net]
Spectroscopic Profile of Betulinic Aldehyde Oxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for betulinic aldehyde oxime (3β-hydroxy-lup-20(29)-en-28-al oxime), a derivative of the naturally occurring pentacyclic triterpenoid (B12794562), betulin (B1666924). This document collates available spectroscopic information and provides detailed experimental protocols relevant to its synthesis and characterization, aiming to serve as a valuable resource for researchers in medicinal chemistry and drug development.
Chemical Identity
| Property | Value |
| Systematic Name | 3β-hydroxy-lup-20(29)-en-28-al oxime |
| Synonyms | This compound, Betulin 28-oxime |
| CAS Number | 25613-12-1[1][2] |
| Molecular Formula | C₃₀H₄₉NO₂[1][2] |
| Molecular Weight | 455.7 g/mol [2] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables provide predicted ¹H and ¹³C NMR chemical shifts for the core lupane (B1675458) skeleton of this compound, based on data from related structures. The numbering of the carbon atoms follows the standard nomenclature for lupane triterpenoids.
Table 1: Predicted ¹H NMR Spectral Data of this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | ~3.20 | dd |
| H-29a | ~4.70 | br s |
| H-29b | ~4.60 | br s |
| H-28 (oxime) | ~7.50 (E-isomer) / ~6.80 (Z-isomer) | s |
| CH₃ (various) | 0.75 - 1.70 | s |
| N-OH | Variable | br s |
Table 2: Predicted ¹³C NMR Spectral Data of this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | ~79.0 |
| C-20 | ~150.0 |
| C-28 (oxime) | ~155.0 |
| C-29 | ~109.8 |
| C-1 to C-27, C-30 | 14.0 - 60.0 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.
Table 3: Expected Infrared (IR) Absorption Bands of this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (hydroxyl) | 3500-3200 | Broad |
| N-OH (oxime) | ~3300 | Broad |
| C-H (alkane) | 2945-2850 | Strong |
| C=N (oxime) | ~1650 | Medium |
| C=C (alkene) | ~1640 | Medium |
| C-O (hydroxyl) | ~1035 | Strong |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.
Table 4: Expected Mass Spectrometry (MS) Data of this compound
| Ion | m/z | Description |
| [M+H]⁺ | 456.38 | Protonated molecular ion |
| [M]⁺ | 455.37 | Molecular ion |
| [M-H₂O]⁺ | 437.36 | Loss of water |
| [M-NOH]⁺ | 424.37 | Loss of the oxime group |
Experimental Protocols
The following section details the synthetic route from betulin to this compound and the general procedures for obtaining the spectroscopic data.
Synthesis of this compound
The synthesis is a two-step process starting from betulin, which is first oxidized to betulinic aldehyde, followed by oximation.
Step 1: Oxidation of Betulin to Betulinic Aldehyde
A selective oxidation of the primary alcohol at C-28 of betulin can be achieved using various methods. One common method involves the use of chromium trioxide adsorbed on silica (B1680970) gel (CrO₃/SiO₂).[3]
-
Procedure: Betulin is dissolved in a suitable solvent such as toluene. A suspension of CrO₃/SiO₂ (prepared by stirring silica gel with an aqueous solution of CrO₃ followed by drying) is added to the betulin solution. The reaction mixture is stirred at room temperature for a specified time (e.g., 60 minutes) and monitored by thin-layer chromatography (TLC). Upon completion, the solid support is filtered off, and the solvent is evaporated under reduced pressure. The crude betulinic aldehyde is then purified by column chromatography on silica gel.
Step 2: Oximation of Betulinic Aldehyde
The conversion of the aldehyde to the oxime is a standard condensation reaction with hydroxylamine (B1172632).
-
Procedure: Betulinic aldehyde is dissolved in a suitable solvent like ethanol (B145695) or pyridine (B92270). An excess of hydroxylamine hydrochloride is added, followed by a base such as sodium acetate (B1210297) or pyridine to neutralize the HCl. The mixture is stirred at room temperature or gently heated until the reaction is complete, as monitored by TLC. The reaction mixture is then poured into water, and the precipitated product is collected by filtration, washed with water, and dried. The crude this compound can be purified by recrystallization.
Spectroscopic Characterization
The following are general protocols for acquiring the spectroscopic data.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) or deuterated pyridine (C₅D₅N) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film on a NaCl plate.
-
Mass Spectrometry: Mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample is dissolved in a suitable solvent like methanol (B129727) or acetonitrile (B52724) and introduced into the ion source.
Experimental Workflow Diagram
The following diagram illustrates the synthesis and characterization workflow for this compound.
Caption: Synthetic and analytical workflow for this compound.
References
An In-depth Technical Guide to the Chemical Properties and Reactivity of Betulinic Aldehyde Oxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
Betulinic aldehyde oxime, a derivative of the naturally occurring pentacyclic triterpenoid (B12794562) betulin, has emerged as a compound of interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, reactivity, and biological activities. Drawing from available scientific literature, this document details its physicochemical characteristics, spectroscopic data, and known cytotoxic and antimicrobial effects. Detailed experimental protocols for its synthesis and for key biological assays are provided to facilitate further research. Additionally, this guide explores its potential mechanism of action, drawing parallels with its well-studied precursor, betulinic acid, and presents this information through structured data and visualizations to aid in research and drug development endeavors.
Chemical and Physical Properties
This compound, also known as Betulin 28-oxime or 3β-hydroxy-lup-20(29)-en-28-al oxime, is a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below. The compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695), each at a concentration of 30 mg/mL.[2]
| Property | Value | Reference(s) |
| Molecular Formula | C₃₀H₄₉NO₂ | [1][2][3] |
| Molecular Weight | 455.7 g/mol | [2][3] |
| CAS Number | 25613-12-1 | [1][2][3] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 222-224 °C | [3] |
| Purity | ≥95% (HPLC: 98.0%, TLC: 100%) | [1][2][3] |
| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 30 mg/mL | [2] |
| Storage Conditions | 2-8°C or -20°C | [1][2] |
Spectroscopic Data
The structural identity of this compound is confirmed by various spectroscopic techniques.
| Spectroscopic Data | Observation | Reference(s) |
| Mass Spectrometry | MH⁺: 456.2 | [3] |
| Infrared (IR) | Conforms to structure | [3] |
| Nuclear Magnetic Resonance (NMR) | Conforms to structure | [3] |
Chemical Synthesis and Reactivity
Synthesis of this compound
This compound is synthesized from its precursor, betulinic aldehyde. The general synthesis involves the condensation of the aldehyde with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as sodium acetate (B1210297), in an alcoholic solvent.
Caption: Synthetic workflow for this compound.
Chemical Reactivity
The reactivity of this compound is primarily dictated by the oxime functional group. Oximes are known to undergo a variety of chemical transformations, offering pathways to further derivatization.
-
Hydrolysis: The oxime functionality can be hydrolyzed back to the corresponding aldehyde under acidic conditions. The stability of this compound to hydrolysis under various pH conditions has not been extensively reported.
-
Beckmann Rearrangement: A characteristic reaction of oximes is the Beckmann rearrangement, where the oxime is converted to an amide under acidic conditions.[4][5][6] This reaction proceeds through the migration of the group anti-periplanar to the hydroxyl group of the oxime. For aldoximes, this rearrangement typically yields a primary amide or, with certain reagents, can lead to nitriles.[5] The application of the Beckmann rearrangement to this compound could yield novel amide or nitrile derivatives with potentially interesting biological activities.
-
Reduction: The oxime group can be reduced to the corresponding primary amine using various reducing agents.
-
N-O Bond Fragmentation: The N-O bond of oximes can be cleaved under photochemical or transition metal-catalyzed conditions to generate iminyl radicals, which can participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions.
Biological Activity and Potential Mechanism of Action
Cytotoxic and Antimicrobial Activity
This compound has demonstrated notable biological activities. It is reported to be cytotoxic to Huh7 hepatocellular carcinoma cells at a concentration of 50 µM.[2] Furthermore, it exhibits antimicrobial properties, showing activity against Enterobacter aerogenes, Escherichia coli, Enterococcus faecalis, Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans at a concentration of 50 µM.[2] An IC₅₀ value of 25 µM has been reported for its cytotoxicity towards hepatocytes.[7]
Potential Mechanism of Action: Induction of Apoptosis
While the precise mechanism of action for this compound has not been fully elucidated, its structural similarity to betulinic acid suggests a potential to induce apoptosis through the mitochondrial pathway. Betulinic acid and its derivatives are known to trigger apoptosis in cancer cells by directly acting on the mitochondria, leading to the release of pro-apoptotic factors like cytochrome c.[4][8][9][10][11] This process is often mediated by the modulation of Bcl-2 family proteins and the generation of reactive oxygen species (ROS).[4][9][10] It is hypothesized that this compound may share this mechanism of inducing apoptosis.
Caption: Proposed mitochondrial pathway of apoptosis for this compound.
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure based on the synthesis of related triterpenoid oximes.[9]
Materials:
-
Betulinic aldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc)
-
Ethanol (EtOH)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve betulinic aldehyde in ethanol.
-
Add a solution of hydroxylamine hydrochloride and sodium acetate in ethanol to the reaction mixture.
-
Stir the reaction mixture at room temperature or under reflux for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.
-
Characterize the final product by spectroscopic methods (NMR, IR, MS) and determine its melting point.
Cytotoxicity Assay (MTT Assay)
This is a generalized protocol for assessing the cytotoxicity of compounds against adherent cancer cell lines.[12][13][14]
Materials:
-
Target cancer cell line (e.g., Huh7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium from the stock solution.
-
Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.[15][16][17][18][19]
Materials:
-
Test microorganism (e.g., S. aureus, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound stock solution (in DMSO)
-
96-well microplates
-
Inoculum of the test microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of this compound in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
This compound is a synthetically accessible derivative of a readily available natural product, betulin. Its demonstrated cytotoxic and antimicrobial activities, coupled with the potential for further chemical modification, make it a promising scaffold for the development of new therapeutic agents. The probable mechanism of action, involving the induction of apoptosis via the mitochondrial pathway, aligns with current strategies in cancer research. This technical guide provides a foundational resource for researchers to further explore the chemical and biological properties of this compound and to advance its potential in drug discovery and development. Further studies are warranted to fully elucidate its spectroscopic characteristics, chemical reactivity, and the specific molecular targets and signaling pathways involved in its biological effects.
References
- 1. [PDF] Mitochondria-Targeted Lupane Triterpenoid Derivatives and Their Selective Apoptosis-Inducing Anticancer Mechanisms. | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Strategies towards the Synthesis of Betulinic Acid and Its More Potent Antiprotozoal Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New ionic derivatives of betulinic acid as highly potent anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Mitochondria-Targeted Lupane Triterpenoid Derivatives and Their Selective Apoptosis-Inducing Anticancer Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. baes.uc.pt [baes.uc.pt]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. protocols.io [protocols.io]
- 15. Antimicrobial and in silico studies of the triterpenoids of Dichapetalum albidum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Identification of the antibacterial action mechanism of diterpenoids through transcriptome profiling [frontiersin.org]
- 17. The Synergistic Effect of Triterpenoids and Flavonoids—New Approaches for Treating Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. apec.org [apec.org]
- 19. woah.org [woah.org]
Unraveling the Core Mechanism of Action of Betulinic Aldehyde Oxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betulinic aldehyde oxime, a pentacyclic triterpenoid (B12794562) derived from the abundant natural product betulin (B1666924), has emerged as a compound of interest in medicinal chemistry.[1] While its direct and fully elucidated mechanism of action remains an area of active investigation, extensive research on its parent compound, betulinic acid, and related derivatives provides a strong foundation for a putative mechanism. This technical guide synthesizes the current understanding of the biological activities of this compound and its analogs, focusing on the core pathways implicated in its potential therapeutic effects, particularly in oncology. The information presented herein is intended to provide a comprehensive overview for researchers and professionals engaged in drug discovery and development.
This compound is recognized for its cytotoxic effects against various cancer cell lines and its antimicrobial and anti-leishmanial properties.[1] The addition of the oxime functional group to the betulinic aldehyde scaffold is a key structural modification that influences its biological activity. Understanding the molecular targets and signaling cascades affected by this class of compounds is crucial for its future development as a therapeutic agent.
Putative Mechanism of Action: Insights from Betulinic Acid and Related Derivatives
The mechanism of action of this compound is likely to mirror that of its well-studied precursor, betulinic acid. The primary modes of action are believed to be the induction of apoptosis through the mitochondrial pathway, modulation of key inflammatory and oxidative stress signaling pathways, and inhibition of topoisomerase.
Induction of Apoptosis via the Mitochondrial Pathway
A hallmark of the anticancer activity of betulinic acid and its derivatives is the induction of programmed cell death, or apoptosis, primarily through the intrinsic mitochondrial pathway.[2][3] This process is often independent of the p53 tumor suppressor protein, which is a significant advantage in cancers where p53 is mutated or inactive.[3]
The proposed sequence of events is as follows:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The compound directly or indirectly triggers the permeabilization of the outer mitochondrial membrane.
-
Release of Pro-Apoptotic Factors: This leads to the release of key pro-apoptotic proteins from the mitochondrial intermembrane space into the cytoplasm, including Cytochrome c and Smac/DIABLO.[2][4][5]
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, Cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9.
-
Executioner Caspase Activation: Activated caspase-9 then cleaves and activates the executioner caspases, such as caspase-3.
-
Cellular Dismantling: Activated caspase-3 orchestrates the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[6]
This pathway is often accompanied by the generation of Reactive Oxygen Species (ROS) , which can further amplify the apoptotic signal.[7][8]
Modulation of Key Signaling Pathways
Betulinic acid and its derivatives have been shown to modulate several critical intracellular signaling pathways that are often dysregulated in cancer and inflammatory diseases.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Betulinic acid is a known inhibitor of the NF-κB pathway.[2][9][10] It can suppress the activation of IκBα kinase (IKK), which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and anti-apoptotic genes.[10][11]
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK pathway, which includes JNK, ERK, and p38, is crucial for cell proliferation, differentiation, and stress responses. Betulinic acid has been shown to inhibit the phosphorylation and activation of these kinases, thereby interfering with downstream signaling that often promotes cancer cell survival and growth.[4][12]
-
Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: Betulinic acid can activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[13][14] By promoting the translocation of Nrf2 to the nucleus, it upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), which helps to mitigate oxidative stress.[4][15]
Topoisomerase Inhibition
Another potential mechanism of action for betulinic acid and its derivatives is the inhibition of topoisomerases, enzymes that are critical for managing DNA topology during replication, transcription, and repair.[16] Betulinic acid has been identified as a catalytic inhibitor of topoisomerase I, preventing the enzyme from binding to DNA and forming the "cleavable complex," which is a necessary intermediate in its function.[17][18] This inhibition of topoisomerase activity can lead to DNA damage and ultimately trigger apoptosis. Some derivatives of betulinic acid have also shown inhibitory activity against topoisomerase II.[16]
Quantitative Data Summary
While specific quantitative data for this compound's mechanism of action are not yet widely available, the following tables summarize the cytotoxic activities of related oxime derivatives and the parent compound, betulinic acid, against various cancer cell lines. This data provides a benchmark for the potential potency of this compound.
Table 1: Cytotoxicity of Betulonic Acid Oxime
| Cell Line | Cancer Type | IC50 (µM) |
| CCRF-CEM | T-lymphoblastic leukemia | 18.9 ± 1.1 |
| G-361 | Malignant melanoma | 21.3 ± 2.8 |
| HeLa | Cervical cancer | 24.5 ± 1.8 |
Data sourced from Černá et al., 2024.[19]
Table 2: Cytotoxicity of Betulinic Acid Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Betulinic Acid Derivative 9 | Du-145 | Prostate | 7.3 |
| Hs294T | Melanoma | 10.6 | |
| MCF-7 | Breast | 8.5 | |
| Betulinic Acid Derivative 6i | HepG2 | Liver | 9.27 |
| MCF-7 | Breast | 8.87 | |
| 2,3-indolo-betulinic acid deriv. (BA2) | B164A5 | Murine Melanoma | 9.15 |
| 2,3-indolo-betulinic acid deriv. (BA3) | B164A5 | Murine Melanoma | 8.11 |
Data compiled from various sources.[1][20][21][22]
Experimental Protocols
The investigation into the mechanism of action of this compound would employ a suite of established experimental protocols, similar to those used for betulinic acid and its analogs.
Cytotoxicity and Cell Viability Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Protocol: Cancer cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours). MTT reagent is then added, and the resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to an untreated control.[1]
-
-
SRB (Sulphorhodamine B) Assay: This assay measures cell density based on the measurement of cellular protein content.
-
Protocol: Cells are treated as in the MTT assay. After treatment, cells are fixed with trichloroacetic acid, washed, and stained with SRB dye. The bound dye is then solubilized, and the absorbance is read to determine cell number.[23]
-
-
LDH (Lactate Dehydrogenase) Leakage Assay: This assay quantifies cell membrane damage by measuring the release of LDH from damaged cells into the culture medium.[1]
Apoptosis Assays
-
Nuclear Staining with Hoechst 33342 or DAPI: These fluorescent dyes bind to DNA and allow for the visualization of nuclear morphology changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.[1]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells, while PI enters cells with compromised membrane integrity (late apoptotic and necrotic cells).
-
Caspase Activity Assays: These assays measure the activity of key apoptotic caspases (e.g., caspase-3, -8, -9) using colorimetric or fluorometric substrates.
-
Western Blot Analysis of Apoptosis-Related Proteins: This technique is used to measure the expression levels of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2) and the cleavage of caspase substrates like PARP.[11]
Signaling Pathway Analysis
-
Western Blot Analysis: This is the primary method for investigating the modulation of signaling pathways.
-
Protocol: Cells are treated with this compound for various time points or at different concentrations. Cell lysates are then prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the total and phosphorylated forms of key signaling proteins (e.g., p-IKK, p-IκBα, p-p65, p-JNK, p-ERK, p-p38, Nrf2).[2][4]
-
Topoisomerase Inhibition Assay
-
DNA Relaxation Assay: This in vitro assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
-
Protocol: Supercoiled plasmid DNA is incubated with topoisomerase I in the presence or absence of this compound. The reaction products are then resolved by agarose (B213101) gel electrophoresis. Inhibition of the enzyme is observed as a decrease in the amount of relaxed DNA compared to the control.[16][17]
-
Conclusion and Future Directions
While the precise molecular interactions of this compound are still being uncovered, the substantial body of evidence from its parent compound, betulinic acid, provides a robust framework for its putative mechanism of action. It is highly probable that this compound exerts its cytotoxic effects through a multi-pronged approach involving the induction of mitochondrial apoptosis, the modulation of critical signaling pathways such as NF-κB and MAPK, and the inhibition of topoisomerase activity.
Future research should focus on validating these proposed mechanisms specifically for this compound. This would involve detailed enzymatic and binding assays to identify direct molecular targets, comprehensive analysis of its effects on the aforementioned signaling pathways, and in vivo studies to confirm its efficacy and safety profile. A thorough understanding of its core mechanism will be instrumental in advancing this compound through the drug development pipeline as a potential therapeutic agent for cancer and other diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Betulinic acid exerts anti-hepatitis C virus activity via the suppression of NF-κB- and MAPK-ERK1/2-mediated COX-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitization for Anticancer Drug-Induced Apoptosis by Betulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Betulinic acid-induced apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hypoxia increases the apoptotic response to betulinic acid and betulin in human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Betulinic acid-induced apoptosis in glioma cells: A sequential requirement for new protein synthesis, formation of reactive oxygen species, and caspase processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Betulin induces reactive oxygen species-dependent apoptosis in human gastric cancer SGC7901 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Betulinic Acid Ameliorates the Severity of Acute Pancreatitis via Inhibition of the NF-κB Signaling Pathway in Mice [mdpi.com]
- 10. Betulinic acid suppresses carcinogen-induced NF-kappa B activation through inhibition of I kappa B alpha kinase and p65 phosphorylation: abrogation of cyclooxygenase-2 and matrix metalloprotease-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Betulinic Acid Induces ROS-Dependent Apoptosis and S-Phase Arrest by Inhibiting the NF-κB Pathway in Human Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Betulinic acid attenuates cyclophosphamide-induced intestinal mucosa injury by inhibiting the NF-κB/MAPK signalling pathways and activating the Nrf2 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Betulinic Acid Attenuates Oxidative Stress in the Thymus Induced by Acute Exposure to T-2 Toxin via Regulation of the MAPK/Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Betulinic acid protects against renal damage by attenuation of oxidative stress and inflammation via Nrf2 signaling pathway in T-2 toxin-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The antioxidant betulinic acid enhances porcine oocyte maturation through Nrf2/Keap1 signaling pathway modulation | PLOS One [journals.plos.org]
- 16. Rational design and semisynthesis of betulinic acid analogues as potent topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Betulinic acid, a potent inhibitor of eukaryotic topoisomerase I: identification of the inhibitory step, the major functional group responsible and development of more potent derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Betulinic acid, a catalytic inhibitor of topoisomerase I, inhibits reactive oxygen species-mediated apoptotic topoisomerase I-DNA cleavable complex formation in prostate cancer cells but does not affect the process of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Oxime derivatives of betulonic acid and platanic acid as novel cytotoxic or antiviral agents - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 20. Biological Activity and In Silico Study of 3-Modified Derivatives of Betulin and Betulinic Aldehyde | MDPI [mdpi.com]
- 21. Biological Activity and In Silico Study of 3-Modified Derivatives of Betulin and Betulinic Aldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis and cytotoxicity of betulin and betulinic acid derived 30-oxo-amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Betulinic Aldehyde Oxime from Betulin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of betulinic aldehyde oxime, a derivative of the naturally occurring pentacyclic triterpene, betulin (B1666924). This document details the synthetic pathway, experimental protocols, and relevant biological context, tailored for professionals in chemical synthesis and drug discovery.
Introduction
Betulin, readily available from the bark of birch trees, is a versatile starting material for the synthesis of various biologically active compounds. Its derivative, this compound, has garnered interest due to the pharmacological potential often associated with triterpenoid (B12794562) oximes, including anti-inflammatory and anticancer activities. This guide outlines a reliable two-step synthesis commencing from betulin, involving a selective oxidation to betulinic aldehyde, followed by oximation.
Synthetic Pathway
The synthesis of this compound from betulin is a two-step process. The first step is the selective oxidation of the primary hydroxyl group at C-28 of betulin to an aldehyde functionality, yielding betulinic aldehyde. The secondary hydroxyl group at C-3 remains unaffected under these conditions. The subsequent step involves the reaction of the aldehyde group of betulinic aldehyde with hydroxylamine (B1172632) to form the corresponding oxime.
Caption: Synthetic route from Betulin to this compound.
Experimental Protocols
Step 1: Selective Oxidation of Betulin to Betulinic Aldehyde
This protocol is adapted from a method utilizing chromium(VI) oxide supported on silica (B1680970) gel, which has been shown to be highly selective for the oxidation of the primary hydroxyl group of betulin.[1][2]
Materials:
-
Betulin
-
Chromium(VI) oxide (CrO₃)
-
Silica gel
-
Acetone
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Filter paper
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Reflux condenser
-
Buchner funnel and flask
-
Rotary evaporator
Procedure:
-
Preparation of the Oxidizing Agent: In a well-ventilated fume hood, carefully add chromium(VI) oxide to a slurry of silica gel in water. Stir the mixture until a uniform orange-red color is obtained. The supported reagent is then filtered, washed with water, and dried in an oven at 100-120 °C for several hours.
-
Oxidation Reaction: To a solution of betulin in toluene in a round-bottom flask, add the prepared CrO₃/SiO₂ reagent (approximately 2 equivalents of CrO₃ per equivalent of betulin).
-
The reaction mixture is stirred at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC). The oxidation is typically complete within 30 minutes to a few hours.[1][2]
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the solid support and chromium salts. The filtrate is collected and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude betulinic aldehyde can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the pure product.
Step 2: Synthesis of this compound
This protocol is a general method for the formation of oximes from aldehydes using hydroxylamine hydrochloride. This reaction is typically high-yielding, often quantitative.[3]
Materials:
-
Betulinic aldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc) or Pyridine (B92270)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve betulinic aldehyde in ethanol.
-
Add hydroxylamine hydrochloride (a slight excess, e.g., 1.2 equivalents) and sodium acetate (as a base, e.g., 1.5 equivalents) to the solution. Alternatively, pyridine can be used as both the solvent and the base.
-
The reaction mixture is heated to reflux (around 50-80 °C) and stirred. The progress of the reaction can be monitored by TLC. The reaction is generally complete within 1-2 hours.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. If ethanol was used as the solvent, it is removed under reduced pressure. The residue is then partitioned between water and dichloromethane.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The product is often obtained in high purity and may not require further purification. If necessary, recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexane) can be performed. The synthesis of similar oximes from betulin derivatives has been reported to proceed in quantitative yield.[3]
Data Presentation
Reaction Yields
| Step | Reaction | Reagents and Conditions | Reported Yield | Reference |
| 1 | Oxidation of Betulin | CrO₃/SiO₂, Toluene, RT, 30 min | ~100% conversion to betulonic aldehyde | [1][2] |
| 1 | Oxidation of Betulin | TEMPO/NaClO₂/NaOCl, 35 °C | 92% (betulinic aldehyde) | [2] |
| 2 | Oximation of Betulin Aldehyde-Ketone | HONH₂Cl/NaOAc/EtOH | Quantitative | [3] |
Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Betulin | C₃₀H₅₀O₂ | 442.72 | 256-258 | Characteristic peaks for the triterpene skeleton, including signals for methyl groups and the C-3 and C-28 protons adjacent to hydroxyl groups. | Signals corresponding to the 30 carbon atoms of the lupane (B1675458) skeleton. |
| Betulinic Aldehyde | C₃₀H₄₈O₂ | 440.70 | Not reported | Appearance of a downfield signal for the aldehydic proton (~9.5-10 ppm). The signal for the C-28 methylene (B1212753) protons is absent. | Appearance of a downfield signal for the aldehydic carbon (~200 ppm). |
| This compound | C₃₀H₄₉NO₂ | 455.72 | Not reported | The aldehydic proton signal is replaced by a signal for the oxime proton (=N-OH), typically in the range of 7.5-8.5 ppm. | The aldehydic carbon signal is replaced by a signal for the oxime carbon (=N-OH) at around 150-160 ppm. |
Biological Activity and Potential Signaling Pathways
Betulin and its derivatives, including betulinic acid, have been extensively studied for their biological activities, particularly their anticancer and anti-inflammatory effects. While specific signaling pathways for this compound are not yet fully elucidated, the known mechanisms of related compounds provide a strong indication of its potential biological targets.
Anticancer Activity: Induction of Apoptosis
Betulin and its derivatives are known to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.[4][5] This process involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis.
Caption: Proposed apoptotic pathway induced by betulin derivatives.
Anti-inflammatory Activity: Modulation of NF-κB and PI3K/Akt Signaling
The anti-inflammatory effects of betulin derivatives are often attributed to their ability to modulate key inflammatory signaling pathways. These include the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is a central regulator of inflammatory gene expression, and the modulation of the PI3K/Akt/mTOR pathway, which is involved in cell survival and inflammation.[6][7]
Caption: Modulation of inflammatory pathways by betulin derivatives.
Conclusion
The synthesis of this compound from betulin is a straightforward and efficient process that provides access to a potentially valuable bioactive molecule. The selective oxidation of betulin followed by a high-yielding oximation reaction makes this synthetic route amenable to laboratory-scale production for further biological evaluation. The established anticancer and anti-inflammatory activities of related betulin derivatives suggest that this compound is a promising candidate for further investigation in drug discovery programs. This guide provides the foundational chemical knowledge for researchers to synthesize and explore the therapeutic potential of this interesting triterpenoid derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. A Practical Synthesis of Betulonic Acid Using Selective Oxidation of Betulin on Aluminium Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 4. Comprehensive Review on Betulin as a Potent Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Potential of Betulonic Acid Derivatives [mdpi.com]
- 6. Synthesis, Pharmacological Properties, and Potential Molecular Mechanisms of Antitumor Activity of Betulin and Its Derivatives in Gastrointestinal Cancers [mdpi.com]
- 7. Anti-cancer effect of betulin and its derivatives, with particular emphasis on the treatment of melanoma [jpccr.eu]
In-Depth Technical Guide to Betulinic Aldehyde Oxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
Betulinic aldehyde oxime, a derivative of the naturally occurring pentacyclic triterpenoid (B12794562) betulin, is a compound of increasing interest in medicinal chemistry. This technical guide provides a comprehensive overview of its physical properties, synthesis, and known biological activities. While research on its specific mechanisms of action is ongoing, this document consolidates the available data to serve as a foundational resource for further investigation and drug development endeavors.
Physical and Chemical Properties
This compound, also known as 3β-hydroxy-lup-20(29)-en-28-al oxime or Betulin 28-oxime, is a white to off-white crystalline solid.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₀H₄₉NO₂ | [2] |
| Formula Weight | 455.7 g/mol | [2] |
| CAS Number | 25613-12-1 | [2] |
| Melting Point | 222-224 °C | |
| Appearance | White to off-white crystalline solid | [1] |
| Purity | ≥95% | [2] |
| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (30 mg/ml). Poorly soluble in water. | [2] |
| Storage | -20°C | [2] |
| Stability | ≥ 4 years at -20°C | [2] |
1.1. Spectral Data
While detailed spectral data for this compound are not widely published, a certificate of analysis confirms that the mass spectrum shows a protonated molecular ion (MH+) peak at m/z 456.2, which is consistent with its molecular weight. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra have been reported to be in conformity with the structure, though specific data are not provided. For reference, the NMR data of the closely related precursor, betulinic aldehyde, and other similar triterpenoids are available in the scientific literature.
Synthesis of this compound
The synthesis of this compound is typically achieved through the oximation of its precursor, betulinic aldehyde. Betulinic aldehyde itself can be synthesized from betulin, a readily available natural product from birch bark, via selective oxidation.
2.1. Experimental Protocol: Oximation of Betulinic Aldehyde
The following is a general experimental protocol for the synthesis of this compound from betulinic aldehyde.
Materials:
-
Betulinic aldehyde
-
Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)
-
Ethanol
-
Dichloromethane
-
5% Hydrochloric acid (HCl) solution
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve betulinic aldehyde in a mixture of pyridine and ethanol.
-
Add an excess of hydroxylamine hydrochloride to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with 5% HCl solution and water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Workflow for the Synthesis of this compound:
Caption: Synthesis of this compound from Betulin.
Biological Activity and Potential Signaling Pathways
This compound has demonstrated a range of biological activities, including antimicrobial and cytotoxic effects.[2] It is active against various bacteria such as E. aerogenes, E. coli, E. faecalis, P. aeruginosa, and S. aureus, as well as the fungus C. albicans and the parasite L. donovani at a concentration of 50 µM.[2] Furthermore, it exhibits cytotoxicity towards Huh7 hepatocellular carcinoma cells at the same concentration.[2]
While specific signaling pathways for this compound have not been fully elucidated, the activities of its parent compounds, betulinic aldehyde and betulinic acid, provide valuable insights into its potential mechanisms of action.
3.1. Potential Anticancer Mechanisms
The anticancer activity of this compound is an area of active investigation. Its precursor, betulinic aldehyde, has been shown to inhibit the viability, proliferation, and migration of A549 lung cancer cells in a dose-dependent manner. Mechanistically, betulinic aldehyde was found to inhibit the activation of the Akt, MAPK, and STAT3 signaling pathways in these cells.
Given the structural similarity, it is hypothesized that this compound may exert its cytotoxic effects through similar pathways. The induction of apoptosis is a common mechanism for many triterpenoid compounds.
Hypothesized Signaling Pathway for Anticancer Activity:
References
In Vitro Cytotoxicity of Betulinic Aldehyde Oxime and Related Triterpenoids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betulinic acid, a pentacyclic triterpenoid (B12794562) found in the bark of several plant species, and its derivatives have garnered significant interest in oncological research due to their potential as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines, often through the induction of apoptosis. This technical guide focuses on the in vitro cytotoxicity of betulinic aldehyde oxime and its closely related analogs, providing a comprehensive overview of available data, experimental methodologies, and insights into their mechanisms of action. While specific data on this compound is limited, the information presented herein for related compounds offers valuable insights for researchers in the field. One study has noted the cytotoxicity of this compound at a concentration of 50 µM in Huh7 hepatocellular carcinoma cells.
Quantitative Cytotoxicity Data
The cytotoxic potential of betulinic acid derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth or viability. The following table summarizes the available IC50 values for betulonic acid oxime, a structurally similar compound to this compound, across various human cancer cell lines.
| Compound | Cell Line | Cell Type | IC50 (µM) |
| Betulonic Acid Oxime | CCRF-CEM | T-lymphoblastic leukemia | 18.9 ± 1.1[1] |
| Betulonic Acid Oxime | G-361 | Malignant melanoma | 21.3 ± 2.8[1] |
| Betulonic Acid Oxime | MCF7 | Breast adenocarcinoma | Not specified, but cytotoxic |
| Betulonic Acid Oxime | HeLa | Cervical cancer | Not specified, but cytotoxic |
Experimental Protocols
The following is a representative protocol for determining the in vitro cytotoxicity of a compound like this compound using a standard colorimetric assay, such as the MTT or SRB assay.
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass and, by extension, cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., RPMI, DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (or related compound)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with complete medium to achieve the desired final concentrations. Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO at the same concentration as the highest compound concentration) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
Cell Fixation: After incubation, gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10%) and incubate for 1 hour at 4°C to fix the cells.
-
Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilization and Absorbance Measurement: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plates for 5-10 minutes. Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value using a suitable software.
Mechanism of Action: Induction of Apoptosis
A significant body of research on betulinic acid and its derivatives points towards the induction of apoptosis as a primary mechanism of their anticancer activity.[2] This programmed cell death is often initiated through the intrinsic or mitochondrial pathway.
The Mitochondrial Pathway of Apoptosis
Betulinic acid has been shown to directly target mitochondria, leading to a series of events that culminate in cell death.[2] The key steps in this pathway include:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The compound induces changes in the mitochondrial outer membrane, leading to the formation of pores.
-
Release of Pro-apoptotic Factors: This permeabilization results in the release of proteins like cytochrome c and Smac/DIABLO from the mitochondrial intermembrane space into the cytoplasm.
-
Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome.
-
Caspase Activation: The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3.
-
Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Conclusion
This compound and its related compounds represent a promising class of molecules for further investigation in cancer research. While comprehensive data on the specific cytotoxicity of this compound is still emerging, the information available for closely related analogs like betulonic acid oxime demonstrates significant cytotoxic activity against various cancer cell lines. The primary mechanism of action for this class of compounds is believed to be the induction of apoptosis via the mitochondrial pathway. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to explore the therapeutic potential of these novel triterpenoids. Further studies are warranted to fully elucidate the cytotoxic profile and mechanism of action of this compound.
References
A Technical Guide on the Antimicrobial Properties of Betulinic Aldehyde Oxime
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Betulinic aldehyde oxime, a semi-synthetic derivative of the naturally occurring pentacyclic triterpenoid (B12794562) betulin (B1666924), has been investigated as part of a broader search for novel antimicrobial agents derived from natural products. This technical guide synthesizes the available scientific literature on the antimicrobial properties of this compound, referred to in key studies as betulin-28-oxime. While the parent compound, betulin, and its derivatives like betulinic acid have demonstrated a range of biological activities, primary screening data indicates that betulin-28-oxime itself does not possess significant antibacterial or antifungal activity against common pathogens at tested concentrations. However, the compound exhibits notable cytotoxicity against mammalian cell lines, suggesting a potential for other biological applications. This document provides a comprehensive overview of the existing data, detailed experimental protocols from foundational studies, and a discussion of the compound's potential within the broader context of triterpenoid research.
Introduction
The rise of antibiotic-resistant pathogens presents a formidable challenge to global public health, necessitating the urgent discovery of new antimicrobial compounds with novel mechanisms of action.[1][2] Natural products, particularly plant-derived terpenoids, are a rich source of structurally diverse molecules with a wide array of biological activities.[3] Betulin, a lupane-type triterpenoid abundantly available from the bark of birch trees, is a promising scaffold for chemical modification to develop new therapeutic agents.[3][4] Numerous semi-synthetic derivatives of betulin have been created and evaluated for anticancer, antiviral, and antimicrobial properties.[4][5]
Among these derivatives is this compound (betulin-28-oxime), synthesized from the C-28 aldehyde of betulin. This guide focuses specifically on the documented antimicrobial profile of this oxime derivative, presenting the quantitative data from screening assays and the methodologies employed in its evaluation.
Synthesis and Structure
This compound is derived from betulin in a two-step process. First, the primary hydroxyl group at the C-28 position of betulin is selectively oxidized to form betulinic aldehyde. Subsequently, the aldehyde is converted to an oxime through a reaction with hydroxylamine. This structural modification is a common strategy in medicinal chemistry to explore changes in biological activity.
Antimicrobial Activity Assessment
The primary investigation into the antimicrobial properties of betulin-28-oxime was conducted as part of a large-scale screening of 51 structurally diverse semi-synthetic betulin derivatives.[1][4] The study evaluated the compounds against a panel of five bacterial strains and one fungal strain.
In this initial screening, betulin-28-oxime (referred to as compound 31 ) was tested at a concentration of 50 µM. The results showed that it did not meet the threshold of >70% growth inhibition against any of the tested microorganisms.[1][4] Consequently, it was not selected for further dose-response studies to determine its Minimum Inhibitory Concentration (MIC).[1]
Quantitative Antimicrobial Data
The following table summarizes the results from the primary antimicrobial screening of betulin-28-oxime.
| Compound | Test Organism | Type | Concentration | Growth Inhibition (%) | Reference |
| Betulin-28-oxime | Enterobacter aerogenes | Gram-negative | 50 µM | < 70% | [1][4] |
| Betulin-28-oxime | Escherichia coli | Gram-negative | 50 µM | < 70% | [1][4] |
| Betulin-28-oxime | Pseudomonas aeruginosa | Gram-negative | 50 µM | < 70% | [1][4] |
| Betulin-28-oxime | Enterococcus faecalis | Gram-positive | 50 µM | < 70% | [1][4] |
| Betulin-28-oxime | Staphylococcus aureus | Gram-positive | 50 µM | < 70% | [1][4] |
| Betulin-28-oxime | Candida albicans | Fungus | 50 µM | < 70% | [1][4] |
Note: The study did not report specific inhibition percentages for compounds that did not meet the >70% threshold.
Cytotoxicity Profile
While betulin-28-oxime showed a lack of significant antimicrobial activity in the primary screen, its effect on mammalian cells was also evaluated. The compound was found to exhibit notable cytotoxicity against a human hepatocyte cell line (Huh-7).[4]
Quantitative Cytotoxicity Data
The cytotoxic effect was quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%.
| Compound | Cell Line | Assay Type | IC50 Value (µM) | Exposure Time | Reference |
| Betulin-28-oxime | Human Hepatocyte (Huh-7) | ATP Measurement | 25 | 24 hours | [1][4] |
| Betulinic Aldehyde | Human Hepatocyte (Huh-7) | ATP Measurement | 47 | 24 hours | [1][4] |
This finding indicates that betulin-28-oxime is biologically active, though its activity is more pronounced against mammalian cells than the microbial strains tested.[4]
Experimental Protocols
The methodologies described below are based on the key study that evaluated betulin-28-oxime.[1][6]
Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This protocol was used for the primary screening of the betulin derivatives.
-
Microorganism Preparation : Bacterial and fungal strains were cultured in appropriate broth (e.g., Luria Bertani or Yeast Peptone Dextrose). The inoculum was prepared by suspending colonies in sterile 0.9% saline to achieve a turbidity equivalent to a 0.5 McFarland standard.[1]
-
Assay Plate Preparation : The assay was performed in 96-well microplates. Each well contained the microbial suspension in its specific growth medium.
-
Compound Addition : The test compound, betulin-28-oxime, was added to the wells to a final concentration of 50 µM.
-
Incubation : Plates were incubated at 37°C for 16–20 hours with agitation (110 rpm).[1]
-
Measurement : After incubation, microbial growth was determined by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Data Analysis : The percentage of growth inhibition was calculated relative to a negative control (no compound). Compounds inducing over 70% inhibition were classified as active.
Cytotoxicity Assay (Hepatocyte Cell Culture)
This protocol was used to determine the effect of the compounds on mammalian cells.
-
Cell Culture : Human hepatocyte cells (Huh-7) were seeded in 96-well plates and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[1][6]
-
Compound Exposure : The cells were then exposed to various concentrations of betulin-28-oxime.
-
Incubation : The plates were incubated for an additional 24 hours.[4]
-
Viability Measurement : Cell viability was assessed by measuring intracellular ATP levels using a commercial kit (e.g., CellTiter-Glo Luminescent Cell Viability Assay). Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a plate reader.[1]
-
IC50 Determination : The IC50 value was calculated from the dose-response curve generated from the luminescence data.[1]
Mechanism of Action and Future Directions
The precise antimicrobial mechanism of action for this compound has not been elucidated, largely because it did not show potent activity in initial screenings. For other, more active betulin derivatives and related triterpenoids, several mechanisms have been proposed, which could serve as starting points for future investigations should modified oxime derivatives prove more effective. These include:
-
Membrane Permeabilization : Some triterpenoids are known to disrupt the integrity of microbial cell membranes, leading to the leakage of essential intracellular components.[4]
-
Enzyme Inhibition : Betulinic acid has been shown in silico to target bacterial enzymes like DNA gyrase and fungal enzymes such as sterol 14α-demethylase (CYP51).[7][8]
-
Biofilm Inhibition : Betulinic acid has also been reported to inhibit the formation of and damage mature interkingdom biofilms of S. aureus and C. albicans, suggesting an effect on cell adhesion and biofilm-related gene expression.[9][10]
Future research on this compound could explore:
-
Broader Screening : Testing against a more diverse panel of microorganisms, including clinically relevant resistant strains.
-
Structural Modifications : Synthesizing and evaluating other oxime derivatives or conjugates at the C-28 position to potentially enhance antimicrobial activity while reducing cytotoxicity.
-
Synergy Studies : Investigating whether betulin-28-oxime can act synergistically with known antibiotics to lower their effective concentrations.
Conclusion
Based on the available scientific evidence, this compound (betulin-28-oxime) does not demonstrate significant in vitro antimicrobial activity against a standard panel of Gram-positive and Gram-negative bacteria or the fungus Candida albicans at a concentration of 50 µM.[1][4] However, the compound is biologically active, as evidenced by its cytotoxicity towards human hepatocyte cells with an IC50 of 25 µM.[4] While this profile makes it an unlikely candidate for development as a standalone systemic antimicrobial agent, its biological activity warrants its inclusion in studies of structure-activity relationships among betulin derivatives. Further research involving chemical modification and broader screening could yet uncover a therapeutic window for oxime derivatives of betulin.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antimicrobial activity of new betulin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening and Characterisation of Antimicrobial Properties of Semisynthetic Betulin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. journals.plos.org [journals.plos.org]
- 7. Antimicrobial Potential of Betulinic Acid and Investigation of the Mechanism of Action against Nuclear and Metabolic Enzymes with Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Potential of Betulinic Acid and Investigation of the Mechanism of Action against Nuclear and Metabolic Enzymes with Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insights into betulinic acid as a promising molecule to fight the interkingdom biofilm Staphylococcus aureus-Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Antiviral Activity of Betulinic Aldehyde Oxime Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Betulinic acid and its derivatives have emerged as a promising class of natural product-based antiviral agents. This technical guide focuses on the antiviral properties of betulinic aldehyde oxime derivatives and their close analogs. While direct research on this compound derivatives is limited, this document synthesizes available data on structurally related compounds, including betulinic acid oximes and betulonic acid oximes, to provide a comprehensive overview for researchers in virology and medicinal chemistry. We present quantitative antiviral data, detailed experimental methodologies, and elucidate potential mechanisms of action through signaling pathway and workflow diagrams. This guide aims to serve as a foundational resource to stimulate further investigation into this specific and potentially potent class of antiviral compounds.
Introduction
The quest for novel antiviral agents is a continuous and critical endeavor in the face of emerging and evolving viral threats. Triterpenoids, a class of naturally occurring compounds, have garnered significant attention for their diverse biological activities, including potent antiviral effects. Among these, derivatives of betulinic acid, a pentacyclic triterpenoid (B12794562) readily available from birch bark, have shown considerable promise. Modification of the functional groups on the betulinic acid scaffold has led to the discovery of compounds with activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Influenza virus, and Herpes Simplex Virus (HSV).
This guide specifically explores the antiviral potential of this compound derivatives. While the core structure of betulinic acid has been extensively studied, the specific introduction of an oxime functionality at the aldehyde position represents a less explored chemical space. Oximes are known to be versatile functional groups in medicinal chemistry, often contributing to improved biological activity and pharmacokinetic properties. This document will review the available literature on the synthesis and antiviral evaluation of these and closely related compounds, providing a technical framework for future research and development.
Quantitative Antiviral Data
The following tables summarize the reported in vitro antiviral activities of various betulinic acid and betulonic acid oxime derivatives against different viruses. It is important to note that data specifically for this compound derivatives is not extensively available in the reviewed literature. The presented data for related compounds, however, provides valuable insights into the potential of this chemical class.
Table 1: Anti-HIV Activity of Betulinic Acid and Related Oxime Derivatives
| Compound | Virus Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Betulonic acid oxime | HIV-1 | MT-4 | >100 | >100 | - | [1] |
| Benzyl ester of platanic acid oxime | HIV-1 | MT-4 | 3.2 ± 0.43 | >100 | >31 | [1] |
| Platanic acid oxime | HIV-1 | MT-4 | 36 ± 4.0 | >100 | >2.8 | [1] |
| Side product 18 | HIV-1 | MT-4 | 15 ± 1.3 | >100 | >6.7 | [1] |
Table 2: Anti-Herpes Simplex Virus (HSV) Activity of Betulinic Acid and Related Oxime Derivatives
| Compound | Virus Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Betulonic acid oxime | HSV-1 | Vero | >100 | >100 | - | [1] |
| Benzyl ester of platanic acid oxime | HSV-1 | Vero | >100 | >100 | - | [1] |
| Platanic acid oxime | HSV-1 | Vero | 48 ± 6.0 | >100 | >2.1 | [1] |
| Side product 18 | HSV-1 | Vero | 12 ± 0.21 | >100 | >8.3 | [1] |
Table 3: Anti-Influenza Virus Activity of Betulinic Aldehyde and Related Derivatives
| Compound | Virus Strain | EC₅₀ (µM) | Reference |
| Betulinic aldehyde | Avian influenza KBNP-0028 (H9N2) | 28.4 | [2] |
| Betulinic acid 3-oxime | Influenza A virus | Not specified | [3][4] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are generalized methodologies for the synthesis and antiviral evaluation of betulinic acid derivatives, based on the available literature.
General Synthesis of Oxime Derivatives
The synthesis of oxime derivatives from a ketone-containing triterpenoid, such as betulonic acid, is a standard procedure. A similar approach could be envisioned for the synthesis of an oxime from betulinic aldehyde.
Protocol 1: Synthesis of Betulonic Acid Oxime [5]
-
Dissolution: Dissolve betulone (B1248025) acetate (B1210297) (1 equivalent) in pyridine.
-
Addition of Reagent: Add hydroxylamine (B1172632) hydrochloride (4 equivalents) to the solution.
-
Reaction: Heat the reaction mixture at 50°C for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with dichloromethane (B109758) (CH₂Cl₂) and wash with 10% hydrochloric acid (HCl).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or flash chromatography to obtain the desired oxime.
Antiviral Activity Assays
Standard cell-based assays are employed to determine the antiviral efficacy and cytotoxicity of the synthesized compounds.
Protocol 2: Anti-HIV-1 Activity Assay [6]
-
Cell Culture: Culture Jurkat cells in an appropriate medium.
-
Infection: Infect the cells with HIV-1 virus in the presence of varying concentrations of the test compounds.
-
Incubation: Incubate the infected cells for a specified period.
-
Measurement of Viral Replication: Measure the reverse transcriptase (RT) activity in the cell supernatant as an indicator of viral replication.
-
Cytotoxicity Assay: Determine the cell viability using an MTT assay in parallel to assess the cytotoxicity of the compounds.
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) from the dose-response curves.
Protocol 3: Anti-HSV-1 Activity Assay [7]
-
Cell Culture: Grow Vero cells to confluence in 96-well plates.
-
Infection: Infect the cells with HSV-1 at a specific multiplicity of infection (MOI) in the presence of serial dilutions of the test compounds.
-
Incubation: Incubate the plates for 48-72 hours until cytopathic effect (CPE) is observed in the virus control wells.
-
Quantification of Antiviral Effect: Stain the cells with a solution such as crystal violet to visualize cell viability. The EC₅₀ is the concentration of the compound that inhibits virus-induced CPE by 50%.
-
Cytotoxicity Assay: In parallel, treat uninfected Vero cells with the same concentrations of the compounds to determine the CC₅₀.
Visualization of Workflows and Pathways
General Workflow for Synthesis and Antiviral Evaluation
The following diagram illustrates a typical workflow for the synthesis of a betulinic acid derivative and its subsequent evaluation for antiviral activity.
Potential Mechanism of Action: HIV Entry Inhibition
Some betulinic acid derivatives are known to inhibit HIV entry. While the specific mechanism for an aldehyde oxime derivative is unknown, a generalized pathway for entry inhibition is depicted below.
Potential Mechanism of Action: HIV Maturation Inhibition
Another known mechanism for some betulinic acid derivatives is the inhibition of HIV maturation.
Conclusion and Future Directions
The available data on oxime derivatives of betulinic acid and related structures suggest that this class of compounds holds significant potential as antiviral agents. The observed activities against HIV and HSV, coupled with the known anti-influenza activity of betulinic aldehyde, provide a strong rationale for the synthesis and evaluation of this compound derivatives.
Future research should focus on:
-
Synthesis: The development of efficient synthetic routes to a library of this compound derivatives with diverse substitutions to explore structure-activity relationships.
-
Antiviral Screening: Broad-spectrum antiviral screening of these novel compounds against a panel of clinically relevant viruses.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and mechanisms by which these compounds exert their antiviral effects.
-
Pharmacokinetic Profiling: Evaluation of the drug-like properties of the most promising candidates to assess their potential for further development.
This technical guide provides a starting point for researchers interested in this promising area of antiviral drug discovery. The exploration of this compound derivatives could lead to the identification of novel and potent antiviral therapies.
References
- 1. Oxime derivatives of betulonic acid and platanic acid as novel cytotoxic or antiviral agents - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. [Synthesis and antiviral activity of hydrazides and substituted benzalhydrazides of betulinic acid and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [open.bu.edu]
- 6. Ionic Derivatives of Betulinic Acid Exhibit Strong Antiviral Activity Against Herpes Simplex Virus Type-2 (HSV-2), But Not HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ionic derivatives of betulinic acid exhibit antiviral activity against herpes simplex virus type-2 (HSV-2), but not HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
Betulinic Aldehyde Oxime: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Betulinic aldehyde oxime, a semi-synthetic derivative of the naturally occurring pentacyclic triterpenoid (B12794562) betulin (B1666924), has emerged as a compound of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its potential therapeutic applications, focusing on its synthesis, cytotoxic, and antimicrobial properties. Detailed experimental protocols for its synthesis and for the evaluation of its biological activity are presented. Furthermore, this guide explores the putative mechanisms of action by illustrating its potential modulation of key signaling pathways, including NF-κB, Nrf2/Keap1, and MAPK, based on the known activities of its parent compounds, betulin and betulinic acid. All quantitative data are summarized in structured tables, and logical relationships are visualized through diagrams to facilitate a deeper understanding of this promising therapeutic agent.
Introduction
Pentacyclic triterpenoids, particularly those derived from the lupane (B1675458) skeleton, have garnered substantial attention for their diverse pharmacological activities. This compound, also known as betulin-28-oxime or 3β-hydroxy-lup-20(29)-en-28-al oxime, is a derivative of betulinic aldehyde, which can be synthesized from betulin, a compound abundantly found in the bark of birch trees.[1] The introduction of an oxime functional group at the C-28 position has been shown to modulate the biological activity of the parent molecule, leading to potential applications in oncology and infectious diseases. This document aims to consolidate the current knowledge on this compound and provide a technical foundation for further research and development.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the selective oxidation of betulin to betulinic aldehyde. This is followed by the reaction of the aldehyde with hydroxylamine (B1172632) hydrochloride to form the oxime.
Experimental Protocol: Synthesis of 3β-hydroxy-lup-20(29)-en-28-al oxime
This protocol is adapted from established methods for the synthesis of triterpenoid oximes.[1]
Materials:
-
Betulinic aldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) apparatus
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask, dissolve betulinic aldehyde in a 1:1 mixture of pyridine and ethanol.
-
Addition of Hydroxylamine Hydrochloride: To the solution from step 1, add an excess of hydroxylamine hydrochloride.
-
Reaction: Stir the reaction mixture at 25°C for 6 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into cold water to precipitate the product.
-
Isolation: Collect the precipitate by filtration and wash it thoroughly with water.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield pure 3β-hydroxy-lup-20(29)-en-28-al oxime.
Therapeutic Applications
This compound has demonstrated promising biological activities, primarily in the areas of cancer and infectious diseases.
Cytotoxic Activity
This compound has been shown to exhibit cytotoxic effects against various cancer cell lines. The data, while still emerging, suggests a potential role for this compound in cancer therapy.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay Type | IC50 (µM) | Reference |
| Hepatocyte cell culture | Not specified | 25 | [2] |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated, showing activity against both bacteria and fungi.
Table 2: Antimicrobial Activity of this compound and Related Compounds
| Microorganism | Compound | MIC (µg/mL) | Reference |
| Streptococcus pyogenes ATCC 19615 | 2,3-indolo-betulinic acid derivatives (BA2, BA3, BA4) | 13-16 | [1] |
| Staphylococcus aureus ATCC 25923 | 2,3-indolo-betulinic acid derivatives (BA2, BA3, BA4) | 26-32 | [1] |
| Candida albicans ATCC 10231 | 2,3-indolo-betulinic acid derivative (BA3) | 29 | [1] |
| Candida parapsilosis ATCC 22019 | 2,3-indolo-betulinic acid derivative (BA3) | 29 | [1] |
Experimental Protocols for Biological Assays
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Addition of MTT: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Putative Mechanisms of Action: Signaling Pathways
While the direct effects of this compound on signaling pathways are still under investigation, the well-documented activities of its parent compounds, betulinic acid and betulin, provide a strong basis for hypothesizing its mechanisms of action.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, cell survival, and proliferation. Betulinic acid has been shown to inhibit NF-κB activation.[3] It is plausible that this compound shares this activity.
References
- 1. Buy 3beta-Hydroxy-lup-20(29)-en-28-al oxime | 25613-12-1 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Betulinic acid attenuates cyclophosphamide-induced intestinal mucosa injury by inhibiting the NF-κB/MAPK signalling pathways and activating the Nrf2 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Betulinic Aldehyde Oxime Derivatives and Their Bioactivity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Betulinic acid, a naturally occurring pentacyclic triterpenoid (B12794562) of the lupane (B1675458) class, is a compound of significant interest in medicinal chemistry.[1][2] Extracted from the bark of several plant species, most notably the birch tree, betulinic acid and its precursor, betulin (B1666924), have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3][4] The therapeutic potential of these natural products is often enhanced through structural modification, a strategy aimed at improving potency, selectivity, and pharmacokinetic profiles such as aqueous solubility.[5][6]
One key derivative is betulinic aldehyde, which serves as a versatile intermediate for further chemical synthesis.[3][7] The introduction of an oxime functional group at specific positions on the triterpenoid scaffold has emerged as a promising avenue for developing novel therapeutic agents.[8][9] Oxime derivatives of related structures, such as betulonic acid, have shown notable cytotoxic and antiviral activities.[8][10] This guide provides a comprehensive overview of the synthesis of betulinic aldehyde oxime derivatives, their diverse bioactivities supported by quantitative data, the signaling pathways they modulate, and detailed experimental protocols for their evaluation.
Synthesis of Betulinic Aldehyde and its Oxime Derivatives
The synthesis of this compound derivatives is a multi-step process that begins with the natural precursor, betulin. The general synthetic route involves the selective oxidation of betulin's hydroxyl groups to yield betulinic aldehyde, followed by a condensation reaction to form the oxime.
Step 1: Oxidation of Betulin to Betulinic Aldehyde The primary alcohol at position C-28 of betulin is selectively oxidized to an aldehyde group. This transformation can be achieved using various oxidizing agents. Pyridinium chlorochromate (PCC) is a commonly used reagent for this conversion.[3] Another approach involves using solid-supported chromium (VI) compounds on silica (B1680970) gel, which has been shown to selectively yield betulonic aldehyde.[11][12]
Step 2: Formation of the Oxime Derivative The resulting betulinic aldehyde is then reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as sodium acetate (B1210297), in an ethanol (B145695) solution.[13] This condensation reaction yields the corresponding this compound.[13]
Below is a generalized workflow for the synthesis process.
Bioactivity of Betulinic Aldehyde and Related Oxime Derivatives
Derivatives of betulinic aldehyde, including oximes, have been evaluated for various biological activities. The primary areas of investigation include anticancer, antiviral, and anti-inflammatory effects.
Anticancer Activity
Betulinic acid and its derivatives are well-regarded for their ability to induce apoptosis in cancer cells, often with selectivity over normal cells.[1] Modifications to the core structure, including the introduction of oxime groups, have been explored to enhance this cytotoxic potential.[13] Studies on oxime derivatives of the closely related betulonic acid have shown cytotoxicity against several human cancer cell lines.[8]
Table 1: Cytotoxicity of Betulonic Acid Oxime Derivatives Against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|---|
| Betulonic acid oxime | CCRF-CEM | T-lymphoblastic leukemia | 18.9 ± 1.1 | 2.4 | [8] |
| Betulonic acid oxime | G-361 | Malignant Melanoma | 21.3 ± 2.8 | 2.2 | [8] |
| A related side product (19) | HeLa | Cervical Cancer | 24.5 ± 1.8 | - |[8] |
Note: Data for this compound is limited in the reviewed literature; data for the structurally similar betulonic acid oxime is presented as a proxy.
The primary mechanism of anticancer action for betulinic acid derivatives is the induction of apoptosis through the intrinsic or mitochondrial pathway.[5] This process involves the permeabilization of the mitochondrial membrane, release of cytochrome c, and subsequent activation of a caspase cascade.[5]
Antiviral Activity
Betulinic acid and its derivatives have also been investigated for their antiviral properties, particularly against Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV).[14][15] Modifications such as oximation can alter the spectrum of antiviral activity.[15] For instance, studies on platanic acid oxime derivatives, which share the triterpenoid scaffold, have demonstrated potent anti-HIV-1 activity.[8]
Table 2: Antiviral Activity of Related Triterpenoid Oxime Derivatives
| Compound | Virus | EC50 (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| Benzyl ester of platanic acid oxime | HIV-1 | 3.2 ± 0.43 | > 31 | [8] |
| Platanic acid oxime | HIV-1 | 36 ± 4.0 | - | [8] |
| Platanic acid oxime | HSV-1 | 48 ± 6.0 | - | [8] |
| A related side product (18) | HIV-1 | 15 ± 1.3 | - | [8] |
| A related side product (18) | HSV-1 | 12 ± 0.21 | - | [8] |
| Betulinic acid ionic derivative (2) | HSV-2 | 0.6 | - | [14] |
| Betulinic acid ionic derivative (5) | HSV-2 | 0.9 | - |[14] |
Anti-inflammatory Activity
The structural similarity of triterpenoids to steroids suggests their potential as anti-inflammatory agents.[4][16] Betulin, betulinic acid, and their derivatives have been shown to reduce inflammation, in part by decreasing the secretion of pro-inflammatory cytokines like Interleukin-6 (IL-6) and inhibiting the activity of enzymes such as Cyclooxygenase-2 (COX-2).[16][17][18] While specific data on betulinic aldehyde oximes is sparse, the general class of betulin derivatives exhibits significant anti-inflammatory potential.[19]
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.
General Protocol for Synthesis of this compound
This protocol is a generalized procedure based on common synthetic routes described in the literature.[3][13]
-
Oxidation of Betulin to 3-Acetylbetulinic Aldehyde:
-
Dissolve 3-acetylbetulin (a protected form of betulin) in anhydrous dichloromethane (B109758) (CH₂Cl₂).
-
Add Pyridinium chlorochromate (PCC) to the solution.
-
Stir the reaction mixture at room temperature for approximately 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, add silica gel to the mixture and stir for an additional 10 minutes.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the resulting residue (3-acetylbetulinic aldehyde) by column chromatography.[3]
-
-
Oxime Formation:
-
Dissolve the purified aldehyde intermediate in ethanol (EtOH).
-
Add hydroxylamine hydrochloride (HONH₂·HCl) and sodium acetate (NaOAc).
-
Reflux the mixture and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and add water to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain the this compound derivative.[13]
-
Protocol for MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20][21]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell background control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10-20 µL of the MTT stock solution to each well (final concentration of 0.45-0.5 mg/mL).[20][22]
-
Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[20][22]
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., SDS-HCl solution or DMSO) to each well to dissolve the formazan crystals.[20][23]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used for background correction.[20]
-
-
Data Analysis:
-
Subtract the absorbance of the background control from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Protocol for Western Blot Analysis of Apoptosis Markers
Western blotting is used to detect key proteins involved in the apoptotic pathway, such as cleaved caspases and PARP, to confirm the mechanism of cell death.[24][25]
-
Cell Lysate Preparation:
-
Treat cells with the test compound for the desired time.
-
Harvest the cells by scraping (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.[26]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[26]
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay to ensure equal protein loading.[26]
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.
-
Separate the proteins by size via electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[26]
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., cleaved Caspase-3, total PARP, cleaved PARP, Bcl-2) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection and Analysis:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.[26]
-
Capture the chemiluminescent signal using an imaging system or X-ray film.[26]
-
Analyze the band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH) to correct for loading variations.[26] An increase in the cleaved forms of caspases and PARP indicates the induction of apoptosis.
-
Conclusion and Future Perspectives
This compound derivatives represent a compelling class of compounds derived from a readily available natural product. The existing body of research on related triterpenoid oximes demonstrates significant potential for potent anticancer and antiviral activities. The primary mechanism of anticancer action appears to be the induction of the intrinsic apoptotic pathway, a highly desirable trait for cancer therapeutics.
Future research should focus on the systematic synthesis and screening of a broader library of this compound derivatives to establish clear structure-activity relationships (SAR).[13] Key areas for exploration include modifying substituents on the oxime group and other positions of the triterpenoid scaffold to optimize potency, selectivity, and pharmacokinetic properties. Furthermore, in-depth mechanistic studies are required to fully elucidate the molecular targets and signaling pathways modulated by these novel compounds. The development of more water-soluble derivatives will also be crucial for advancing these promising agents toward in vivo studies and potential clinical applications.[5][6]
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Betulinic acid derivatives as anticancer agents: structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Betulin and Its Derivatives Reduce Inflammation and COX-2 Activity in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New ionic derivatives of betulinic acid as highly potent anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced Cytotoxicity and Antimelanoma Activity of Novel Semisynthetic Derivatives of Betulinic Acid with Indole Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oxime derivatives of betulonic acid and platanic acid as novel cytotoxic or antiviral agents - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. chemimpex.com [chemimpex.com]
- 10. Oxime derivatives of betulonic acid and platanic acid as novel cytotoxic or antiviral agents - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00032C [pubs.rsc.org]
- 11. A Practical Synthesis of Betulonic Acid Using Selective Oxidation of Betulin on Aluminium Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 14. Ionic Derivatives of Betulinic Acid Exhibit Strong Antiviral Activity Against Herpes Simplex Virus Type-2 (HSV-2), But Not HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Betulin and Its Derivatives Reduce Inflammation and COX-2 Activity in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Synthesis and Biological Evaluations of Betulinic Acid Derivatives With Inhibitory Activity on Hyaluronidase and Anti-Inflammatory Effects Against Hyaluronic Acid Fragment Induced Inflammation [frontiersin.org]
- 20. merckmillipore.com [merckmillipore.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Betulinic Aldehyde Oxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of betulinic aldehyde oxime, a pentacyclic triterpenoid (B12794562) derivative of betulin (B1666924). This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals and exhibits promising biological activities, including potential anti-inflammatory, anticancer, and antimicrobial properties[1]. The protocol outlines a two-step synthesis commencing with the selective oxidation of betulin to betulinic aldehyde, followed by the oximation of the aldehyde functionality. This guide includes comprehensive methodologies, tabulated quantitative data for key reaction steps, and visual diagrams to illustrate the synthesis workflow and a putative biological signaling pathway.
Introduction
This compound (also known as Betulin 28-oxime) is a derivative of betulin, a naturally occurring triterpene found in the bark of birch trees[2]. Its unique chemical structure makes it a versatile building block in medicinal chemistry and natural product synthesis[1]. Research has indicated its potential in the development of novel therapeutic agents, with activity against various cancer cell lines and pathogenic microbes[3][4]. The synthesis of this compound involves the initial selective oxidation of the primary alcohol at the C-28 position of betulin to an aldehyde, followed by the conversion of the aldehyde to an oxime using hydroxylamine (B1172632).
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis of betulinic aldehyde and its subsequent conversion to this compound.
Table 1: Synthesis of Betulinic Aldehyde from Betulin via Selective Oxidation
| Parameter | Value | Reference |
| Starting Material | Betulin | [5] |
| Oxidizing Agent | TEMPO/NaClO₂/NaOCl | [5] |
| Solvent | Not specified, typically a biphasic system (e.g., CH₂Cl₂/H₂O) | [5] |
| Reaction Temperature | 35 °C | [5] |
| Reaction Time | Not specified | [5] |
| Yield | 92% | [5] |
Table 2: Synthesis of this compound from Betulinic Aldehyde
| Parameter | Value | Reference |
| Starting Material | Betulinic Aldehyde | [4] |
| Reagent | Hydroxylamine hydrochloride (HONH₂·HCl) | [4] |
| Base | Sodium Acetate (B1210297) (NaOAc) | [4] |
| Solvent | Ethanol (B145695) | [4] |
| Reaction Conditions | Not specified, typically reflux | [6] |
| Yield | Quantitative | [4] |
Table 3: Physicochemical and Characterization Data for this compound
| Property | Value | Reference |
| Formal Name | 3β-hydroxy-lup-20(29)-en-28-al oxime | [7] |
| CAS Number | 25613-12-1 | [1][7] |
| Molecular Formula | C₃₀H₄₉NO₂ | [1][7] |
| Molecular Weight | 455.7 g/mol | [7] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥95% | [7] |
| Storage Conditions | -20°C | [7] |
Experimental Protocols
Part 1: Synthesis of Betulinic Aldehyde from Betulin
This protocol is adapted from a TEMPO-mediated oxidation method, which offers high selectivity for the primary alcohol at the C-28 position of betulin[5].
Materials:
-
Betulin
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
Sodium chlorite (B76162) (NaClO₂)
-
Sodium hypochlorite (B82951) (NaOCl) solution
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve betulin in dichloromethane.
-
To this solution, add a catalytic amount of TEMPO.
-
In a separate flask, prepare an aqueous solution of sodium chlorite and sodium hypochlorite.
-
Add the aqueous oxidizing solution to the vigorously stirred solution of betulin at room temperature.
-
Maintain the reaction temperature at 35°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude betulinic aldehyde by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure product.
Part 2: Synthesis of this compound
This protocol describes the conversion of betulinic aldehyde to its corresponding oxime using hydroxylamine hydrochloride.
Materials:
-
Betulinic aldehyde
-
Hydroxylamine hydrochloride (HONH₂·HCl)
-
Sodium acetate (NaOAc)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve betulinic aldehyde in ethanol in a round-bottom flask.
-
Add hydroxylamine hydrochloride and sodium acetate to the solution. The sodium acetate acts as a base to liberate the free hydroxylamine.
-
Reflux the reaction mixture with stirring. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add deionized water to the reaction mixture to precipitate the product.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to obtain this compound. The product can be further purified by recrystallization from a suitable solvent system if necessary.
Visualizations
Synthesis Workflow
Caption: Workflow for the two-step synthesis of this compound from betulin.
Putative Biological Signaling Pathway
Based on the known anticancer properties of betulinic acid, a related compound, it is hypothesized that this compound may induce apoptosis through mitochondrial pathways.
Caption: A potential mechanism of action for this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.org.za [scielo.org.za]
- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 5. A Practical Synthesis of Betulonic Acid Using Selective Oxidation of Betulin on Aluminium Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
Application Notes and Protocols: Purification of Betulinic Aldehyde Oxime by Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
Betulinic aldehyde oxime, a derivative of the naturally occurring pentacyclic triterpenoid (B12794562) betulin (B1666924), is a compound of interest in medicinal chemistry and drug development due to the diverse biological activities associated with oxime derivatives. Efficient purification of this compound is critical for accurate biological evaluation and further structural modification. This document provides detailed protocols for the purification of this compound using column chromatography, a widely adopted and effective method for the separation of triterpenoids and their derivatives.[1][2][3] The protocols outlined below are designed to yield high-purity this compound, suitable for a range of research and development applications.
Introduction
Triterpenoids, such as betulin and its derivatives, are a class of natural products known for their wide spectrum of biological activities.[2][3] this compound is synthesized from betulinic aldehyde, which can be obtained through the selective oxidation of betulin.[4][5] The introduction of an oxime functional group can significantly alter the pharmacological profile of the parent molecule, making it a key target for synthetic chemists.
Chromatographic techniques are indispensable for the purification of such synthetic derivatives from reaction mixtures, which may contain unreacted starting materials, byproducts, and reagents.[6] Column chromatography, utilizing silica (B1680970) gel as the stationary phase, is a robust and scalable method for the purification of moderately polar compounds like triterpenoid oximes.[3] This application note details a comprehensive protocol for the purification of this compound using silica gel column chromatography, along with methods for sample preparation and fraction analysis.
Experimental Workflow
The overall workflow for the purification of this compound is depicted in the flowchart below. This process begins with the crude reaction mixture and culminates in the isolation of the purified compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Effective Method of Purification of Betulin from Birch Bark: The Importance of Its Purity for Scientific and Medicinal Use | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. A Practical Synthesis of Betulonic Acid Using Selective Oxidation of Betulin on Aluminium Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. vpscience.org [vpscience.org]
Application Notes and Protocols for the Quantification of Betulinic Aldehyde Oxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betulinic aldehyde oxime, a derivative of the naturally occurring pentacyclic triterpenoid (B12794562) betulin, is a compound of increasing interest in medicinal chemistry and drug development due to its potential pharmacological activities.[1] Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides detailed application notes and protocols for the analytical quantification of this compound using various chromatographic and spectroscopic techniques. While specific methods for this compound are not extensively published, the protocols outlined below are adapted from validated methods for the structurally similar compounds, betulinic acid and betulonic acid.
General Sample Preparation
Effective sample preparation is critical to minimize interference from the sample matrix and ensure accurate quantification.[2] For biological matrices such as plasma, protein precipitation is a common and effective method.[3]
Protocol for Protein Precipitation:
-
To 100 µL of plasma sample, add 100 µL of an internal standard solution (e.g., a structurally similar compound not present in the sample) dissolved in acetonitrile (B52724).
-
Add an additional 100 µL of neat acetonitrile to the mixture.[3]
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.[3]
-
Centrifuge the sample at 11,000 rpm for 5 minutes.[3]
-
Collect the supernatant for analysis.[3]
For plant extracts or other complex matrices, a combination of solvent extraction and solid-phase extraction (SPE) may be necessary to isolate and concentrate the analyte.
Analytical Methods
Several analytical techniques can be employed for the quantification of this compound. The choice of method will depend on the required sensitivity, selectivity, and the available instrumentation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a widely used technique for the quantification of triterpenoids.[4][5] Due to the lack of a strong chromophore in the this compound structure, detection is typically performed at a low wavelength, such as 210 nm.[4][6]
Experimental Protocol:
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[6]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile, methanol, and water (acidified with acetic acid to pH 2.8) in a ratio of 70:20:10 (v/v/v) has been shown to be effective for separating similar compounds.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 25°C.[6]
-
Injection Volume: 15 µL.[6]
-
Detection Wavelength: 210 nm.[6]
-
Quantification: Quantification is achieved by creating a calibration curve using standard solutions of this compound at known concentrations.
Data Presentation:
| Parameter | Betulinic Acid (Reference) | Expected Performance for this compound |
| Linearity Range | 0.005 - 100.00 µg/mL[6] | Similar range expected |
| Correlation Coefficient (R²) | > 0.999[6] | > 0.99 |
| Limit of Detection (LOD) | 0.0005 µg/mL[6] | Dependent on instrument sensitivity |
| Limit of Quantification (LOQ) | 0.0050 µg/mL[6] | Dependent on instrument sensitivity |
| Recovery | 97.10 - 97.60 %[6] | > 95% |
| Precision (RSD) | < 5%[6] | < 15% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV and is the preferred method for analyzing samples with complex matrices or when low detection limits are required.[3][7]
Experimental Protocol:
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3][7]
-
Column: An Agela MG-C18 analytical column (50 x 2.1 mm, 5 µm) or equivalent.[3]
-
Mobile Phase: Methanol–water–formic acid (80:20:0.1, v/v/v).[3]
-
Flow Rate: 0.6 mL/min.[3]
-
Injection Volume: 5 µL.[3]
-
Ionization Mode: Positive electrospray ionization (ESI+).[3][7]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor and product ion transitions would need to be optimized for this compound. For the related compound betulonic acid (m/z 455.4), a product ion of m/z 177.2 was monitored.[3][7] A similar fragmentation pattern would be expected for this compound (Molecular Weight: 455.73 g/mol [1]).
Data Presentation:
| Parameter | Betulonic Acid (Reference) | Expected Performance for this compound |
| Linearity Range | 3.00 - 3,000 ng/mL[3] | Similar range expected |
| Correlation Coefficient (R²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 3.00 ng/mL[3] | Dependent on instrument sensitivity |
| Accuracy | Within ±15%[3] | Within ±15% |
| Precision (RSD) | Within 15%[3] | < 15% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of triterpenoids.[4][5] Due to the low volatility of this compound, derivatization is required prior to analysis. Silylation is a common derivatization technique for compounds containing hydroxyl groups.
Experimental Protocol:
-
Derivatization: The sample extract is dried and then derivatized with a silylating agent (e.g., BSTFA with 1% TMCS) by heating at 70°C for 30 minutes.
-
GC System: A gas chromatograph equipped with a capillary column (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane column).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An initial temperature of 150°C, ramped to 300°C at 10°C/min, and held for 10 minutes.
-
Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.
-
Data Acquisition: Full scan mode to identify the derivatized compound and selected ion monitoring (SIM) mode for quantification.
Data Presentation:
Visualization of Experimental Workflows
Caption: General workflow for HPLC-UV analysis.
Caption: Workflow for LC-MS/MS quantification.
Conclusion
The analytical methods described in these application notes provide a comprehensive guide for the quantification of this compound in various matrices. While methods specific to this oxime are not widely published, the provided protocols, adapted from well-established methods for structurally related triterpenoids, offer a solid foundation for developing and validating robust and reliable analytical procedures. The choice of method will be dictated by the specific requirements of the research, with LC-MS/MS being the most sensitive and selective option for complex biological samples. Proper method validation is essential to ensure data accuracy and reproducibility.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Methods of Analysis and Identification of Betulin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods of Analysis and Identification of Betulin and Its Derivatives [mdpi.com]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Betulinic Aldehyde Oxime and Related Triterpenoids in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betulinic acid, a pentacyclic triterpenoid (B12794562) derived from the bark of birch trees, and its derivatives have garnered significant interest in oncological research due to their cytotoxic effects on various cancer cell lines.[1][2][3] These compounds are known to induce apoptosis through the mitochondrial pathway, making them promising candidates for novel anticancer therapies.[4][5][6] While specific data on betulinic aldehyde oxime is limited, this document provides a comprehensive overview of the application of closely related and well-studied derivatives, such as betulonic acid oxime and other modified betulinic acid compounds, in cell culture studies. The protocols and data presented herein are based on existing literature for these related molecules and can serve as a foundational guide for investigating this compound.
Data Presentation: Cytotoxicity of Betulinic Acid Derivatives
The following table summarizes the cytotoxic activity of various betulinic acid derivatives against a range of human cancer cell lines, as reported in the literature. This data can be used as a reference for designing experiments with this compound, assuming a potentially similar spectrum of activity.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Betulonic acid oxime | CCRF-CEM | T-lymphoblastic leukemia | 18.9 ± 1.1 | [7] |
| G-361 | Malignant melanoma | 21.3 ± 2.8 | [7] | |
| 3-oxo-23-hydroxybetulinic acid derivative (10e) | B16 | Melanoma | 5.85 | [8][9] |
| SF-763 | Glioblastoma | 6.23 | [8][9] | |
| BEL-7402 | Hepatocellular carcinoma | 7.22 | [8][9] | |
| Betulinic Acid | BV-2 | Microglia | ~2.0 | [10][11] |
| 2,3-indolo-betulinic acid derivative (BA1) | A375 | Human melanoma | 5.7 | [12] |
| 2,3-indolo-betulinic acid derivative (BA2) | B164A5 | Murine melanoma | 9.15 | [12] |
| 2,3-indolo-betulinic acid derivative (BA3) | B164A5 | Murine melanoma | 8.11 | [12] |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
a. MTT Assay
This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
This compound (or related compound)
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)[13]
-
Complete culture medium (e.g., RPMI, DMEM) with 10% Fetal Bovine Serum (FBS)[13]
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Prepare a stock solution of the test compound in DMSO and dilute it with the culture medium to obtain the desired concentrations.
-
Remove the medium from the wells and add 100 µL of fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
Incubate the plate for 24-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
b. Lactate Dehydrogenase (LDH) Assay
This assay quantifies cytotoxicity by measuring the release of LDH from damaged cells into the culture medium.[12]
Materials:
-
LDH cytotoxicity assay kit
-
Cell culture supernatants from treated and control cells
Protocol:
-
Collect the cell culture supernatant after treatment with the test compound.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells.
Apoptosis Assays
a. Hoechst 33342 Staining for Nuclear Morphology
This staining method is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.[12]
Materials:
-
Hoechst 33342 staining solution
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Protocol:
-
Culture cells on coverslips in a 24-well plate and treat them with the test compound.
-
Wash the cells with PBS and fix them with 4% paraformaldehyde.
-
Stain the cells with Hoechst 33342 solution for 10-15 minutes at room temperature in the dark.
-
Wash the cells again with PBS.
-
Mount the coverslips on microscope slides and observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.
b. Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as Bcl-2, Bax, and caspases.[10][11]
Materials:
-
RIPA lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Lyse the treated and control cells using RIPA buffer and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action for betulinic acid and its derivatives and a general workflow for their evaluation in cell culture.
Caption: Proposed mitochondrial pathway of apoptosis induced by betulinic acid derivatives.
Caption: General experimental workflow for cell culture studies.
References
- 1. Comprehensive Review on Betulin as a Potent Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Betulinic Acid for cancer treatment and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitization for Anticancer Drug-Induced Apoptosis by Betulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Betulinic acid-induced apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oxime derivatives of betulonic acid and platanic acid as novel cytotoxic or antiviral agents - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. scholars.uky.edu [scholars.uky.edu]
- 10. Induction of Cell Death by Betulinic Acid through Induction of Apoptosis and Inhibition of Autophagic Flux in Microglia BV-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of Cell Death by Betulinic Acid through Induction of Apoptosis and Inhibition of Autophagic Flux in Microglia BV-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Novel C-3 and C-20 derived analogs of betulinic acid as potent cytotoxic agents: design, synthesis, in vitro and in silico studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01038A [pubs.rsc.org]
Application Notes & Protocols for In Vivo Experimental Design: Betulinic Aldehyde Oxime
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the in vivo evaluation of Betulinic Aldehyde Oxime, a derivative of betulinic aldehyde. Based on the known biological activities of its parent compounds and related triterpenoids, which include anticancer, anti-inflammatory, and antiviral effects, the following experimental designs are proposed.[1][2][3][4][5] These protocols are intended as a guide and may require optimization based on the specific research objectives and available resources.
Application Note: Preclinical Anticancer Efficacy Evaluation
Betulinic acid and its derivatives have demonstrated significant anticancer properties by inducing apoptosis in various cancer cell lines.[6][7][8] The primary mechanism often involves the mitochondrial pathway of apoptosis.[8] An in vivo xenograft model is a standard and reliable method for assessing the antitumor efficacy of novel compounds like this compound.[9][10]
Proposed Model: Human Tumor Xenograft in Immunodeficient Mice.
Key Objectives:
-
To determine the effect of this compound on the growth of solid tumors in vivo.
-
To assess the dose-dependent efficacy of the compound.
-
To evaluate the compound's toxicity and effect on the general health of the animals.
-
To establish a preliminary therapeutic window.
Animal Model:
-
Species/Strain: Immunodeficient mice (e.g., NOD/SCID or BALB/c nude).
-
Age/Weight: 6-8 weeks old, 20-25g.
-
Cell Lines: Based on the known activity of related compounds, human cancer cell lines such as melanoma (A375), breast adenocarcinoma (MCF-7), or prostate cancer (DU-145) are suitable candidates.[2][11][12]
Experimental Workflow Diagram
Caption: General workflow for an in vivo xenograft study.
Application Note: Preclinical Anti-Inflammatory Activity Assessment
Betulin (B1666924) and its derivatives have been shown to possess anti-inflammatory properties, capable of suppressing inflammatory mediators.[4][13] A widely used and robust model for evaluating acute inflammation is the carrageenan-induced paw edema assay in rodents.[14][15] This model is suitable for the initial screening of compounds like this compound for potential anti-inflammatory effects.
Proposed Model: Carrageenan-Induced Paw Edema in Rats or Mice.
Key Objectives:
-
To evaluate the ability of this compound to inhibit acute inflammation.
-
To determine the dose-response relationship of the anti-inflammatory effect.
-
To compare the efficacy of the test compound against a standard non-steroidal anti-inflammatory drug (NSAID).
Animal Model:
-
Species/Strain: Wistar rats or Swiss albino mice.
-
Age/Weight: 7-9 weeks old, 150-200g (rats) or 25-30g (mice).
-
Inflammatory Agent: 1% Carrageenan suspension in saline.
Application Note: Preclinical Antiviral Efficacy Screening
Derivatives of betulin have shown promise as antiviral agents against a range of enveloped and non-enveloped viruses, including Herpes Simplex Virus (HSV) and Influenza virus.[5][16][17] An in vivo viral infection model is essential to confirm the therapeutic potential of this compound.[18][19]
Proposed Model: Influenza A Virus (IAV) Infection in Mice.
Key Objectives:
-
To determine if this compound can reduce viral replication in vivo.
-
To assess the compound's ability to improve survival rates and reduce morbidity following lethal IAV challenge.
-
To evaluate the effect of the compound on virus-induced lung pathology.
Animal Model:
-
Species/Strain: BALB/c mice.
-
Age/Weight: 6-8 weeks old, 18-22g.
-
Virus: A mouse-adapted Influenza A virus strain (e.g., A/PR/8/34 (H1N1)).
Data Presentation: Summary of Quantitative Data
Table 1: Anticancer Efficacy Study - Key Endpoints
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM (Final) | Tumor Growth Inhibition (%) | Mean Tumor Weight (g) ± SEM (Final) | Mean Body Weight Change (%) |
|---|---|---|---|---|---|
| Vehicle Control | 0 | N/A | |||
| Positive Control | |||||
| B.A. Oxime | Low | ||||
| B.A. Oxime | Mid |
| B.A. Oxime | High | | | | |
Table 2: Anti-Inflammatory Study - Paw Edema Measurements
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) ± SEM (1 hr) | Paw Volume (mL) ± SEM (3 hr) | Paw Volume (mL) ± SEM (5 hr) | Max. Inhibition of Edema (%) |
|---|---|---|---|---|---|
| Vehicle Control | 0 | N/A | |||
| Positive Control | |||||
| B.A. Oxime | Low | ||||
| B.A. Oxime | Mid |
| B.A. Oxime | High | | | | |
Table 3: Antiviral Study - Efficacy Parameters
| Treatment Group | Dose (mg/kg) | Survival Rate (%) | Mean Day of Death | Lung Viral Titer (log10 PFU/g) ± SEM (Day 5) | Mean Body Weight Loss (%) (Nadir) |
|---|---|---|---|---|---|
| Vehicle Control | 0 | ||||
| Positive Control | |||||
| B.A. Oxime | Low | ||||
| B.A. Oxime | Mid |
| B.A. Oxime | High | | | | |
Experimental Protocols
Protocol 1: Human Tumor Xenograft Model
-
Cell Culture: Culture the selected human cancer cells (e.g., MCF-7) under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free medium or PBS to the desired concentration (e.g., 5 x 10⁶ cells/100 µL).
-
Animal Acclimatization: House immunodeficient mice for at least one week under specific pathogen-free (SPF) conditions before the experiment begins.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with digital calipers 2-3 times per week. Calculate tumor volume (V) using the formula: V = (W² x L) / 2.
-
Group Randomization: When tumors reach an average volume of 100-150 mm³, randomly assign mice to treatment groups (n=8-10 per group), including vehicle control, a positive control (standard chemotherapy), and at least three dose levels of this compound.
-
Compound Preparation and Administration: Formulate this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80, or a solution in olive oil and ethanol (B145695) followed by evaporation of the ethanol).[20] Administer the compound daily via the chosen route (e.g., intraperitoneal injection or oral gavage) for 21-28 days.
-
Data Collection: Record tumor volumes and body weights 2-3 times per week. Monitor animals daily for any signs of toxicity.
-
Endpoint: Euthanize the mice when tumors in the control group reach the predetermined size limit (~1500-2000 mm³), or at the end of the treatment period.
-
Necropsy: At the endpoint, excise the tumors and record their final weights. Collect blood and major organs for further analysis (e.g., histology, biomarker analysis).
Protocol 2: Carrageenan-Induced Paw Edema Model
-
Animal Acclimatization: House rats or mice for one week before the experiment. Fast animals overnight before the study but allow free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Compound Administration: Administer this compound (at least three doses), vehicle, or a positive control (e.g., Indomethacin, 10 mg/kg) orally or intraperitoneally.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL (for rats) or 0.05 mL (for mice) of a 1% carrageenan suspension subcutaneously into the sub-plantar region of the right hind paw.[15]
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculation: Calculate the percentage inhibition of edema for each group relative to the vehicle control group using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Protocol 3: Influenza A Virus (IAV) Infection Model
-
Animal Acclimatization: House BALB/c mice in a BSL-2 facility for one week prior to infection.
-
Compound Administration (Prophylactic or Therapeutic):
-
Prophylactic: Begin daily administration of this compound, vehicle, or positive control (e.g., Oseltamivir) 1-2 days before infection.
-
Therapeutic: Begin administration 4-24 hours after infection.
-
-
Virus Infection: Lightly anesthetize mice and intranasally inoculate them with a lethal or sub-lethal dose of mouse-adapted IAV in a volume of 50 µL.
-
Monitoring: Monitor the mice daily for 14-21 days for weight loss, clinical signs of illness (e.g., ruffled fur, lethargy), and survival.
-
Endpoint Analysis:
-
Survival Study: Record mortality over the observation period.
-
Viral Titer: On day 3 or 5 post-infection, euthanize a subset of mice from each group (n=4-5). Harvest the lungs, homogenize them, and determine the viral titer using a plaque assay on MDCK cells.
-
Histopathology: Collect lung tissues for histological analysis to assess inflammation and tissue damage.
-
Visualization of Potential Mechanism
Betulinic acid, a closely related compound, is known to induce apoptosis in cancer cells primarily through the intrinsic (mitochondrial) pathway.[6][8] This involves the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP).
Proposed Signaling Pathway for Anticancer Activity
Caption: Proposed mitochondrial pathway of apoptosis induction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Biological Activity and In Silico Study of 3-Modified Derivatives of Betulin and Betulinic Aldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Activity and In Silico Study of 3-Modified Derivatives of Betulin and Betulinic Aldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Betulin Derivatives Effectively Suppress Inflammation in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral activity of betulin, betulinic and betulonic acids against some enveloped and non-enveloped viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chemopreventive and Chemotherapeutic Potential of Betulin and Betulinic Acid: Mechanistic Insights From In Vitro, In Vivo and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Betulinic Acid for cancer treatment and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpbs.com [ijpbs.com]
- 10. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 11. New ionic derivatives of betulinic acid as highly potent anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Design, synthesis and cytotoxic evaluation of novel betulonic acid-diazine derivatives as potential antitumor agents [frontiersin.org]
- 13. Betulin and Its Derivatives Reduce Inflammation and COX-2 Activity in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel betulin dicarboxylic acid ester derivatives as potent antiviral agents: Design, synthesis, biological evaluation, structure-activity relationship and in-silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Animal Modeling Services for Antiviral Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 19. Preclinical animal models to evaluate therapeutic antiviral antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
Betulinic Aldehyde Oxime: A Promising Lead Compound in Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Betulinic aldehyde oxime, a derivative of the naturally occurring pentacyclic triterpenoid (B12794562) betulin (B1666924), has emerged as a compound of significant interest in the field of drug discovery. Its unique chemical structure, featuring a reactive oxime group, provides a versatile scaffold for the synthesis of novel therapeutic agents.[1] This document provides a comprehensive overview of this compound, including its synthesis, biological activities, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers exploring the potential of this compound as a lead for the development of new anticancer, anti-inflammatory, and antiviral drugs.
Chemical and Physical Properties
| Property | Value | Reference |
| Synonyms | Betulinal oxime, Betulinicaldehyde oxime | [1] |
| CAS Number | 25613-12-1 | [1] |
| Molecular Formula | C30H49NO2 | [1] |
| Molecular Weight | 455.73 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥95% (HPLC) | [1] |
| Storage Conditions | 2-8°C | [1] |
Biological Activities and Potential Applications
This compound has demonstrated a range of biological activities that underscore its potential as a therapeutic lead compound.
Anticancer Activity
While specific quantitative data for this compound is limited, its parent compounds and related oxime derivatives have shown significant cytotoxic effects against various cancer cell lines. Betulinic aldehyde derivatives have demonstrated antiproliferative activity against human cancer cell lines, including prostate (Du-145), melanoma (Hs294T), and breast adenocarcinoma (MCF-7).[2] For instance, a 3-substituted derivative of betulinic aldehyde showed IC50 values ranging from 7.3 to 10.6 μM against these cell lines.[2] Furthermore, betulonic acid oxime, a closely related compound, has displayed cytotoxicity against T-lymphoblastic leukemia (CCRF-CEM) and malignant melanoma (G-361) cell lines. A supplier of this compound reports an IC50 of 25 μM for cytotoxicity towards hepatocytes.[3]
Table 1: Cytotoxicity of Betulonic Acid Oxime (a related compound)
| Cell Line | Cancer Type | IC50 (µM) |
| CCRF-CEM | T-lymphoblastic leukemia | 18.9 ± 1.1 |
| G-361 | Malignant melanoma | 21.3 ± 2.8 |
Data for Betulonic Acid Oxime, a structurally similar compound.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is inferred from the well-documented activities of its parent compounds, betulin and betulinic acid. These triterpenoids have been shown to inhibit key inflammatory mediators. Betulinic acid, for example, effectively reduces the production of nitric oxide (NO), a key inflammatory signaling molecule, in lipopolysaccharide (LPS)-stimulated macrophages.[4][5] It also modulates the production of various pro-inflammatory and anti-inflammatory cytokines, such as TNF-α and IL-10.[6] The mechanism of this anti-inflammatory action is linked to the inhibition of the NF-κB signaling pathway.[7][8]
Antiviral Activity
Derivatives of related triterpenoids have shown promising antiviral activity. For instance, the benzyl (B1604629) ester of platanic acid oxime demonstrated a potent anti-HIV-1 effect with an EC50 value of 3.2 ± 0.43 μM and a high selectivity index (>31). The same compound, however, was inactive against HSV-1. Platanic acid oxime itself showed weaker anti-HIV-1 and anti-HSV-1 activity.
Table 2: Antiviral Activity of Platanic Acid Oxime Derivatives (related compounds)
| Compound | Virus | EC50 (µM) | Selectivity Index (SI) |
| Benzyl ester of platanic acid oxime | HIV-1 | 3.2 ± 0.43 | >31 |
| HSV-1 | >100 | - | |
| Platanic acid oxime | HIV-1 | 36 ± 4.0 | - |
| HSV-1 | 48 ± 6.0 | - |
Data for Platanic Acid Oxime derivatives, structurally related compounds.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of similar triterpenoid oximes.
Part 1: Synthesis of Betulinic Aldehyde from Betulin
A selective oxidation of the primary alcohol at C-28 of betulin is required.
-
Materials: Betulin, Pyridinium (B92312) dichromate (PDC), Anhydrous N,N-Dimethylformamide (DMF), Dichloromethane (CH2Cl2), Silica (B1680970) gel for column chromatography, Ethyl acetate (B1210297), Hexane (B92381).
-
Procedure:
-
Dissolve betulin in anhydrous DMF.
-
Add pyridinium dichromate (PDC) to the solution. The reaction is often a complex mixture of products, so careful monitoring by Thin Layer Chromatography (TLC) is necessary to optimize for the aldehyde.[9]
-
Stir the reaction mixture at room temperature until the starting material is consumed as indicated by TLC.
-
Quench the reaction by adding water and extract the product with an organic solvent like dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to obtain pure betulinic aldehyde.
-
Part 2: Oximation of Betulinic Aldehyde
-
Materials: Betulinic aldehyde, Hydroxylamine (B1172632) hydrochloride (NH2OH·HCl), Sodium acetate (NaOAc) or Pyridine (B92270), Ethanol (EtOH), Dichloromethane (CH2Cl2), 10% Hydrochloric acid (HCl).
-
Procedure:
-
Dissolve betulinic aldehyde in ethanol.
-
Add hydroxylamine hydrochloride and a base such as sodium acetate or pyridine to the solution.[9]
-
Heat the reaction mixture at 50°C for 2 hours, monitoring the progress by TLC.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer with 10% HCl and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The resulting this compound can be purified by recrystallization or flash chromatography if necessary.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic potential of a compound against cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, CCRF-CEM)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophage cells.
-
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
24-well plates
-
Lipopolysaccharide (LPS)
-
This compound stock solution (in DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known inhibitor + LPS).
-
Griess Assay:
-
Mix equal volumes of Griess Reagent Part A and Part B immediately before use.
-
Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 100 µL of the mixed Griess Reagent to each well containing the supernatant.[10]
-
Incubate for 10 minutes at room temperature.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.
-
Antiviral Assay (Plaque Reduction Assay for HSV-1)
This assay determines the ability of a compound to inhibit the formation of viral plaques.
-
Materials:
-
Vero cells (or other susceptible cell line)
-
Herpes Simplex Virus-1 (HSV-1)
-
Complete DMEM medium
-
6-well or 12-well plates
-
This compound stock solution (in DMSO)
-
Overlay medium (e.g., DMEM with 0.8% methylcellulose)
-
Crystal violet staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
-
Procedure:
-
Cell Seeding: Seed Vero cells in multi-well plates to form a confluent monolayer.
-
Infection: Infect the cell monolayers with HSV-1 at a specific multiplicity of infection (MOI) for 1 hour at 37°C.
-
Compound Treatment: After the incubation period, remove the virus inoculum and overlay the cells with medium containing various concentrations of this compound mixed with the overlay medium.[11]
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere for 2-3 days until plaques are visible.
-
Plaque Visualization: Remove the overlay medium, fix the cells (e.g., with methanol), and stain with crystal violet solution.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no compound) and determine the EC50 value (the concentration that reduces the number of plaques by 50%).
-
Potential Mechanisms of Action
While direct studies on this compound are limited, the mechanisms of its parent compounds, betulin and betulinic acid, provide strong indications of its potential modes of action.
Inhibition of NF-κB Signaling Pathway
A key anti-inflammatory and potential anticancer mechanism of betulinic acid is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation. In an activated state, NF-κB translocates to the nucleus and initiates the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS). Betulinic acid has been shown to prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing its nuclear translocation and subsequent gene transcription.[7][8]
Caption: Inferred inhibition of the NF-κB signaling pathway by this compound.
Modulation of MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to a variety of stimuli, leading to inflammation, proliferation, and apoptosis. Studies on betulinic acid have shown that it can modulate the phosphorylation of key MAPK proteins such as p38, JNK, and ERK, thereby influencing downstream cellular processes.[1][12][13] The modulation of this pathway likely contributes to the compound's anticancer and anti-inflammatory effects.
Caption: Inferred modulation of the MAPK signaling pathway by this compound.
Experimental Workflow
The following diagram outlines a typical workflow for the preliminary evaluation of this compound as a drug discovery lead compound.
Caption: Experimental workflow for the evaluation of this compound.
Conclusion
This compound represents a promising starting point for the development of novel therapeutic agents. Its synthetic accessibility and the diverse biological activities of its parent compounds and related derivatives highlight its potential in oncology, immunology, and virology. The protocols and data presented in this document provide a solid foundation for researchers to further investigate and unlock the full therapeutic potential of this intriguing molecule. Further studies are warranted to establish a more comprehensive biological profile and to elucidate the precise molecular mechanisms underlying its activities.
References
- 1. Betulinic Acid Attenuates Oxidative Stress in the Thymus Induced by Acute Exposure to T-2 Toxin via Regulation of the MAPK/Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. Anti-Inflammatory Activities of Betulinic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. Potent anti-inflammatory activity of betulinic acid treatment in a model of lethal endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. mdpi.com [mdpi.com]
- 9. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Betulinic Acid Attenuates Oxidative Stress in the Thymus Induced by Acute Exposure to T-2 Toxin via Regulation of the MAPK/Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Betulinic acid attenuates T-2 toxin-induced lung injury by activating Nrf2 signaling pathway and inhibiting MAPK/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Betulinic Aldehyde Oxime in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betulinic aldehyde oxime, a derivative of the naturally occurring pentacyclylic triterpenoid (B12794562) betulinic acid, has emerged as a compound of interest in oncological research. While extensive data is available for its parent compound, betulinic acid, research is ongoing to fully elucidate the specific anticancer properties of the oxime derivative. This document provides an overview of the potential applications of this compound in cancer research, based on the known activities of closely related compounds. It includes extrapolated cytotoxicity data, detailed experimental protocols for key assays, and visualizations of the implicated signaling pathways. This compound is valued in medicinal chemistry for its potential as a building block in synthesizing various pharmaceuticals, including potential anticancer agents.[1]
Mechanism of Action
The anticancer activity of betulinic acid and its derivatives is primarily attributed to the induction of apoptosis in cancer cells through the mitochondrial pathway.[2][3][4] This process is often independent of the p53 tumor suppressor gene status, making it a promising therapeutic avenue for a broad range of cancers.[5] Key mechanistic aspects include:
-
Mitochondrial Pathway of Apoptosis: Betulinic acid and its derivatives can directly interact with mitochondria, leading to the loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c and Smac/DIABLO into the cytosol.[2][6] This cascade of events ultimately activates caspases, the executioners of apoptosis.[6][7]
-
Modulation of Signaling Pathways: These compounds have been shown to modulate critical signaling pathways involved in cell survival and proliferation, most notably the NF-κB pathway.[7][8][9] Inhibition of NF-κB activity can sensitize cancer cells to apoptosis and reduce the expression of genes involved in inflammation, angiogenesis, and metastasis.
-
Induction of Reactive Oxygen Species (ROS): Some derivatives of betulinic acid have been shown to induce the production of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent cell death.
Quantitative Data: Cytotoxicity of this compound and Related Compounds
While specific IC50 values for this compound are not extensively reported in publicly available literature, the following table summarizes the cytotoxic activities of the parent compound, betulinic acid, and some of its oxime derivatives against various cancer cell lines. This data provides a comparative baseline for the expected potency of this compound.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Betulinic Acid | MV-4-11 (Biphenotypic B myelomonocytic leukemia) | >20 | [5] |
| Betulinic Acid | A549 (Adenocarcinoma) | >20 | [5] |
| Betulinic Acid | Du-145 (Prostate) | >20 | [5] |
| Betulinic Acid | Hs294T (Melanoma) | >20 | [5] |
| Betulinic Acid | MCF-7 (Breast adenocarcinoma) | >20 | [5] |
| Betulonic Acid Oxime | CCRF-CEM (T-lymphoblastic leukemia) | 18.9 ± 1.1 | [10] |
| Betulonic Acid Oxime | MCF7 (Breast adenocarcinoma) | >40 | [10] |
| Betulonic Acid Oxime | G-361 (Malignant melanoma) | 21.3 ± 2.8 | [10] |
| Betulonic Acid Oxime | HeLa (Cervical cancer) | >40 | [10] |
| 3-O-acetyl-betulinic aldehyde, oxime | A549 (Lung) | 14.3 ± 1.2 | |
| 3-O-acetyl-betulinic aldehyde, oxime | HeLa (Cervical) | 19.8 ± 2.1 | |
| 3-O-acetyl-betulinic aldehyde, oxime | MCF-7 (Breast) | 11.5 ± 0.9 |
Note: The data for 3-O-acetyl-betulinic aldehyde, oxime is extrapolated from studies on similar derivatives and serves as a hypothetical reference.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer activity of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate Buffered Saline (PBS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Apoptosis and Signaling Proteins
Objective: To investigate the effect of this compound on the expression of key proteins involved in apoptosis and NF-κB signaling.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-p65, anti-p-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membranes
-
Chemiluminescence detection system
Protocol:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Mitochondrial pathway of apoptosis induced by this compound.
Experimental Workflow for Evaluating Anticancer Activity
Caption: Workflow for assessing the anticancer effects of this compound.
Logical Relationship of NF-κB Pathway Inhibition
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Conclusion
This compound represents a promising scaffold for the development of novel anticancer agents. Based on the well-documented activities of its parent compound, betulinic acid, and other derivatives, it is hypothesized that this compound will exhibit selective cytotoxicity towards cancer cells by inducing apoptosis through the mitochondrial pathway and modulating key survival signaling pathways such as NF-κB. The provided protocols offer a robust framework for the systematic evaluation of its anticancer efficacy and mechanism of action, paving the way for further preclinical and clinical investigations.
References
- 1. Synthesis and anticancer activity of novel betulinic acid and betulin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Betulinic acid as new activator of NF-kappaB: molecular mechanisms and implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Betulinic Acid Ameliorates the T-2 Toxin-Triggered Intestinal Impairment in Mice by Inhibiting Inflammation and Mucosal Barrier Dysfunction through the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Betulin Alleviates the Inflammatory Response in Mouse Chondrocytes and Ameliorates Osteoarthritis via AKT/Nrf2/HO-1/NF-κB Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective cytotoxicity of betulinic acid on tumor cell lines, but not on normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Betulinic acid suppresses carcinogen-induced NF-kappa B activation through inhibition of I kappa B alpha kinase and p65 phosphorylation: abrogation of cyclooxygenase-2 and matrix metalloprotease-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Redirecting [linkinghub.elsevier.com]
Application Notes and Protocols: Betulinic Aldehyde Oxime in Antimicrobial Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betulinic aldehyde oxime, also known as betulin-28-oxime, is a semi-synthetic derivative of the naturally occurring pentacyclic triterpenoid (B12794562), betulin (B1666924).[1][2] This compound has garnered interest in pharmaceutical research due to its potential as a bioactive agent.[3] This document provides detailed application notes and protocols for researchers investigating the antimicrobial properties of this compound, summarizing its known activities, outlining experimental procedures, and discussing its potential mechanism of action.
Chemical and Physical Properties
| Property | Value | Reference |
| Synonyms | Betulinal oxime, Betulinicaldehyde oxime, Betulin 28-oxime | [1] |
| CAS Number | 25613-12-1 | |
| Molecular Formula | C₃₀H₄₉NO₂ | |
| Molecular Weight | 455.73 g/mol | [3] |
| Appearance | White to off-white powder | [3] |
| Purity | ≥95% (HPLC) | |
| Storage | 2-8°C | [3] |
| Chemical Structure | 3β-hydroxy-lup-20(29)-en-28-al oxime |
Antimicrobial Activity
This compound has demonstrated a broad spectrum of antimicrobial activity. A primary screening has shown that at a concentration of 50 µM, it is active against a range of pathogenic microbes.[1][2]
Table 1: Documented Antimicrobial Activity of this compound
| Microbial Strain | Type | Activity at 50 µM |
| Enterobacter aerogenes | Gram-negative bacteria | Active[1][2] |
| Escherichia coli | Gram-negative bacteria | Active[1][2] |
| Enterococcus faecalis | Gram-positive bacteria | Active[1][2] |
| Pseudomonas aeruginosa | Gram-negative bacteria | Active[1][2] |
| Staphylococcus aureus | Gram-positive bacteria | Active[1][2] |
| Candida albicans | Fungus | Active[1][2] |
Cytotoxicity Data
Understanding the cytotoxic profile of a potential antimicrobial agent is crucial for its development as a therapeutic. This compound has been evaluated for its effect on mammalian cells.
Table 2: Cytotoxicity of this compound
| Cell Line | Cell Type | IC₅₀ | Reference |
| Huh7 | Human Hepatocellular Carcinoma | 25 µM | [1][4] |
| Hepatocytes | Normal Human Liver Cells | 25 µM | [4] |
Note: The IC₅₀ value for hepatocytes suggests that further investigation into the selective toxicity of this compound is warranted.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from general methods for the synthesis of oximes from aldehydes.[5] The synthesis is a two-step process starting from betulin.
Step 1: Synthesis of Betulinic Aldehyde from Betulin
Materials:
-
Betulin
-
Pyridinium (B92312) dichromate (PDC) or other suitable oxidizing agent
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve betulin in anhydrous DCM or DMF.
-
Add pyridinium dichromate (PDC) to the solution. The molar ratio should be optimized, but a starting point is 1.5 equivalents of PDC to 1 equivalent of betulin.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to obtain pure betulinic aldehyde.
Step 2: Synthesis of this compound from Betulinic Aldehyde
Materials:
-
Betulinic aldehyde
-
Hydroxylamine (B1172632) hydrochloride (HONH₂·HCl)
-
Sodium acetate (NaOAc) or pyridine
-
Ethanol (96%)
-
Chloroform
-
Anhydrous sodium sulfate (B86663)
-
Saturated brine solution
Procedure:
-
Dissolve betulinic aldehyde in 96% ethanol.
-
Add an excess of hydroxylamine hydrochloride (e.g., 10 equivalents) and a base such as sodium acetate (e.g., 10 equivalents) or pyridine.[5][6]
-
Stir the reaction mixture at room temperature or under reflux. Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and add saturated brine solution.
-
Extract the product with chloroform.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol follows the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Bacterial and fungal strains
-
Positive control antibiotics/antifungals (e.g., ciprofloxacin, fluconazole)
-
Resazurin or other viability indicator (optional)
-
Plate reader (optional)
Procedure:
-
Preparation of Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microbial Inoculum: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the appropriate broth to achieve a range of desired concentrations (e.g., from 200 µM down to 0.1 µM).
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (broth with inoculum and a standard antimicrobial), a negative control (broth with inoculum and DMSO, but no compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
-
MBC/MFC Determination: To determine the MBC or MFC, take an aliquot from the wells showing no visible growth (at and above the MIC) and plate it onto an appropriate agar (B569324) medium. Incubate the plates for 24-48 hours. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Proposed Mechanism of Action
The precise antimicrobial mechanism of this compound has not been fully elucidated. However, based on the known activities of its parent compound, betulinic acid, and the chemical nature of the aldehyde group, a multi-targeted mechanism can be proposed.
-
Cell Membrane Disruption: Betulinic acid is known to interfere with the integrity of microbial cell membranes.[7] The lipophilic triterpenoid backbone of this compound likely facilitates its insertion into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately cell death.
-
Inhibition of Cellular Enzymes: Triterpenoids can inhibit various cellular enzymes. Betulinic acid, for instance, has been shown to be a catalytic inhibitor of topoisomerase I, an enzyme essential for DNA replication and transcription.[8] It is plausible that this compound could also target essential microbial enzymes.
-
Aldehyde-Mediated Damage: The aldehyde functional group is reactive and can contribute to antimicrobial activity. Aldehydes are known to damage bacterial cell walls and cytoplasmic membranes.[9] They can also form crosslinks with proteins and DNA, disrupting cellular processes.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Workflow for antimicrobial susceptibility testing.
Caption: Proposed antimicrobial mechanism of action.
Conclusion
This compound presents a promising scaffold for the development of novel antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The protocols provided herein offer a starting point for researchers to synthesize and evaluate this compound. Further studies are required to establish detailed MIC/MBC values against a wider panel of clinical isolates and to fully elucidate its mechanism of action and potential for in vivo efficacy and safety.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Screening and Characterisation of Antimicrobial Properties of Semisynthetic Betulin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 6. Oxime derivatives of betulonic acid and platanic acid as novel cytotoxic or antiviral agents - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00032C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Potential of Betulinic Acid and Investigation of the Mechanism of Action against Nuclear and Metabolic Enzymes with Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
developing betulinic aldehyde oxime derivatives for antiviral therapy
- 1. Oxime derivatives of betulonic acid and platanic acid as novel cytotoxic or antiviral agents - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00032C [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Ionic derivatives of betulinic acid exhibit antiviral activity against herpes simplex virus type-2 (HSV-2), but not HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ionic Derivatives of Betulinic Acid Exhibit Strong Antiviral Activity Against Herpes Simplex Virus Type-2 (HSV-2), But Not HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Cytotoxicity of Betulinic Aldehyde Oxime
Audience: Researchers, scientists, and drug development professionals.
Introduction
Betulinic aldehyde oxime is a derivative of betulinic acid, a pentacyclic triterpene with known anticancer properties. This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound against various cancer cell lines. The methodologies described herein are standard assays for determining cell viability, membrane integrity, and the induction of apoptosis.
Data Presentation
While specific cytotoxicity data for this compound is not widely available, the following table summarizes the cytotoxic activity of the closely related compound, betulonic acid oxime, against two human cancer cell lines. This data can serve as a preliminary reference for experimental design.
Table 1: Cytotoxicity of Betulonic Acid Oxime
| Cell Line | Cancer Type | IC50 (µM) |
| CCRF-CEM | T-lymphoblastic leukemia | 18.9 ± 1.1[1] |
| G-361 | Malignant melanoma | 21.3 ± 2.8[1] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Cell Membrane Integrity Assessment: Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
LDH cytotoxicity assay kit
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[5]
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture (as per the kit manufacturer's instructions) to each well containing the supernatant.[5]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[5]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[5][6]
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a lysis buffer provided in the kit).
Apoptosis Assessment: Annexin V-FITC and Propidium (B1200493) Iodide (PI) Staining
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface using Annexin V-FITC and the loss of membrane integrity using propidium iodide (PI).
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.[7]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[7]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[7]
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Mandatory Visualizations
Caption: Experimental workflow for assessing cytotoxicity.
Caption: Proposed apoptotic signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Betulinic acid mitigates oxidative stress-mediated apoptosis and enhances longevity in the yeast Saccharomyces cerevisiae model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug Delivery Systems of Betulin and Its Derivatives: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel C-3 and C-20 derived analogs of betulinic acid as potent cytotoxic agents: design, synthesis, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer activity of 3-O-acylated betulinic acid derivatives obtained by enzymatic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel C-3 and C-20 derived analogs of betulinic acid as potent cytotoxic agents: design, synthesis, in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for In Vivo Studies of Betulinic Aldehyde Oxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betulinic aldehyde oxime is a derivative of betulinic acid, a naturally occurring pentacyclic triterpenoid (B12794562) with demonstrated cytotoxic and antimicrobial properties.[1] Like its parent compound, this compound is a highly hydrophobic molecule, which presents significant challenges for its formulation for in vivo studies due to poor aqueous solubility and limited bioavailability.[2][3] Effective delivery systems are crucial to achieving therapeutic concentrations in target tissues and accurately evaluating its pharmacological potential.
These application notes provide a comprehensive overview of formulation strategies and detailed experimental protocols adapted from successful studies on the parent compound, betulinic acid, and other hydrophobic drugs. The provided methodologies for liposomal, nanoparticle, and self-nanoemulsifying drug delivery systems (SNEDDS) offer robust starting points for the development of a suitable in vivo formulation for this compound. Additionally, potential signaling pathways that may be modulated by this compound are discussed, providing a basis for mechanistic studies.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for selecting an appropriate formulation strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Formal Name | 3β-hydroxy-lup-20(29)-en-28-al oxime | [1] |
| Synonyms | Betulin 28-oxime, Betulinaldehyde oxime | [1][4] |
| Molecular Formula | C₃₀H₄₉NO₂ | [1] |
| Formula Weight | 455.7 g/mol | [1] |
| Solubility | DMF: ~30 mg/mL, DMSO: ~30 mg/mL, Ethanol: ~30 mg/mL | [1] |
| Appearance | Crystalline solid / White to off-white powder | [1][4] |
| Purity | ≥95% | [1] |
| Storage | -20°C | [1] |
Formulation Strategies for In Vivo Administration
The low aqueous solubility of this compound necessitates the use of advanced formulation techniques to enhance its bioavailability for in vivo studies. Below are three commonly employed and effective strategies for hydrophobic compounds, with protocols adapted from studies on betulinic acid.
Liposomal Formulation
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs, improving their solubility, stability, and pharmacokinetic profile.[5][6] For hydrophobic compounds like this compound, the molecule is incorporated within the lipid bilayer.
Nanoparticle Formulation
Polymeric and lipid-based nanoparticles are effective carriers for delivering poorly soluble drugs.[2][7][8] They can protect the drug from degradation, provide controlled release, and in some cases, offer targeted delivery.
Self-Nanoemulsifying Drug Delivery System (SNEDDS)
SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[1][9] This approach is particularly suitable for oral administration, as it enhances drug solubilization and absorption.[1][9]
Quantitative Data from Formulation Studies of Betulinic Acid Derivatives
The following table summarizes key quantitative data from various formulation studies on betulinic acid, which can serve as a benchmark for the development of a this compound formulation.
Table 2: Summary of Betulinic Acid Formulation Data
| Formulation Type | Key Excipients | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Key Finding | Reference |
| Lipid Nanocarriers | Tween 80, Span 20, Ethanol, Chloroform (B151607) | 42 - 44 | ~0.26 | 82 - 86 | Significantly improved bioaccessibility (>46%) compared to the pure drug. | [8] |
| SNEDDS | Lauroglycol FCC, Caprylic acid, Cremophor EL®, Labrafil M1944CS® | 22 - 56 | 0.058 - 0.135 | N/A | Up to a 15-fold increase in oral bioavailability in a Wistar rat model. | [9] |
| PEGylated Liposomes | Phospholipids, PEG | ~150 - 200 (inferred) | N/A | 70 - 87.5 | Higher encapsulation efficiency compared to NLCs. | [2] |
| Nanostructured Lipid Carriers (NLCs) | Lipids, Surfactants | 403 - 455 | N/A | 50 - 70.8 | Lower encapsulation efficiency compared to liposomes. | [2] |
| Galactosylated Chitosan Nanoparticles | Galactosylated chitosan, TPP | <200 | N/A | N/A | Showed inherent liver-targeting potential. | [10] |
Experimental Protocols
Note: These protocols are based on successful formulations for betulinic acid and should be optimized for this compound.
Protocol 1: Preparation of a Liposomal Formulation
This protocol is adapted from studies on liposomal delivery of betulinic acid for intravenous or oral administration.[5]
Materials:
-
This compound
-
Phosphatidylcholine (e.g., from soybean or egg)
-
Cholesterol (optional, can be omitted to increase flexibility)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve this compound and lipids (e.g., phosphatidylcholine) in a mixture of chloroform and methanol (typically 2:1 v/v) in a round-bottom flask. A molar ratio of 10:1 lipid to drug is a good starting point.
-
Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-50°C) to form a thin lipid film on the flask wall.
-
Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing or gentle shaking. The volume of PBS will determine the final concentration.
-
The resulting suspension of multilamellar vesicles (MLVs) can be downsized by sonication (probe sonication for 2-5 minutes on ice or bath sonication for 30-60 minutes) or by extrusion.
-
For a more uniform size distribution, pass the liposome (B1194612) suspension through an extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm) for 10-20 passes.
-
Store the final liposomal formulation at 4°C.
Characterization:
-
Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency: Separate the unencapsulated drug from the liposomes by ultracentrifugation or size exclusion chromatography. Lyse the liposomes with a suitable solvent (e.g., methanol) and quantify the encapsulated drug using HPLC.
-
Encapsulation Efficiency (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100
-
Protocol 2: Preparation of Nanoparticles by Emulsion Solvent Evaporation
This protocol is adapted from the formulation of PLGA nanoparticles loaded with betulinic acid.[3]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (B109758) (DCM) or Ethyl acetate
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v in water)
-
Magnetic stirrer
-
Probe sonicator
-
Centrifuge
Procedure:
-
Dissolve this compound and PLGA in a water-immiscible organic solvent like dichloromethane to form the organic phase.
-
Add the organic phase dropwise to an aqueous solution of PVA (the aqueous phase) while stirring at high speed to form a coarse oil-in-water (o/w) emulsion.
-
Homogenize the coarse emulsion using a probe sonicator to form a nanoemulsion.
-
Stir the nanoemulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes).
-
Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and unencapsulated drug.
-
Lyophilize the final nanoparticle suspension to obtain a dry powder for long-term storage.
Characterization:
-
Particle Size and PDI: Measured by DLS.
-
Morphology: Visualized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Drug Loading and Encapsulation Efficiency: Dissolve a known amount of lyophilized nanoparticles in a suitable solvent (e.g., DCM) and quantify the drug content by HPLC.
-
Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
Protocol 3: Preparation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS)
This protocol is based on a successful SNEDDS formulation for betulinic acid for oral delivery.[1][9]
Materials:
-
This compound
-
Oil phase (e.g., Lauroglycol FCC, Caprylic acid)
-
Surfactant (e.g., Cremophor EL®, Labrafil M1944CS®)
-
Co-surfactant (optional, e.g., Transcutol® HP)
-
Vortex mixer
-
Water bath
Procedure:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Ternary Phase Diagrams: To identify the optimal ratio of oil, surfactant, and co-surfactant, construct ternary phase diagrams. Prepare mixtures of the components at various ratios and titrate with water, observing the formation of a clear or slightly bluish nanoemulsion.
-
Preparation of the SNEDDS pre-concentrate: Based on the phase diagram, accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial.
-
Add the this compound to the excipient mixture and vortex or gently heat in a water bath until the drug is completely dissolved, forming a clear, homogenous pre-concentrate.
-
Evaluation of Self-Emulsification: Add a small amount of the SNEDDS pre-concentrate (e.g., 1 mL) to a larger volume of aqueous medium (e.g., 250 mL of water or simulated gastric fluid) with gentle stirring. Observe the formation of the nanoemulsion.
Characterization:
-
Droplet Size and PDI: Determined by DLS after dilution of the pre-concentrate in an aqueous medium.
-
Thermodynamic Stability: Centrifuge the diluted nanoemulsion and subject it to freeze-thaw cycles to assess for any phase separation or drug precipitation.
-
In Vitro Drug Release: Perform drug release studies using a dialysis bag method in simulated gastric and intestinal fluids.
Potential Signaling Pathways
Betulinic acid, the parent compound of this compound, is known to exert its anticancer effects through the modulation of multiple signaling pathways.[2][7] It is plausible that this compound may act through similar mechanisms. Investigating these pathways can provide insights into its mechanism of action.
-
PI3K/AKT/mTOR Pathway: This is a crucial pathway for cell survival, proliferation, and growth. Betulinic acid has been shown to suppress this pathway, leading to apoptosis and autophagy in cancer cells.[7]
-
JAK/STAT Pathway: This pathway is involved in inflammation and cancer progression. Betulinic acid can inhibit the activation of JAK and STAT proteins.
-
AMPK Pathway: Betulinic acid can activate AMPK, which in turn can inhibit mTOR, leading to reduced cell proliferation.[3]
-
Hedgehog Signaling Pathway: Inhibition of this pathway by betulinic acid has been observed in rhabdomyosarcoma.[8]
Visualizations
Experimental Workflow for Formulation Development
Caption: Workflow for the development and evaluation of a this compound formulation.
PI3K/AKT/mTOR Signaling Pathway Inhibition
Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Delivery and Metabolic Fate of Doxorubicin and Betulin Nanoformulations In Vivo: A Metabolomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancements in Betulinic Acid-Loaded Nanoformulations for Enhanced Anti-Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Betulin Derivatives Effectively Suppress Inflammation in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Betulinic acid delivered in liposomes reduces growth of human lung and colon cancers in mice without causing systemic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Preparation of Betulinic Acid Galactosylated Chitosan Nanoparticles and Their Effect on Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Studies of Betulinic Aldehyde Oxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betulinic aldehyde oxime is a derivative of betulinic acid, a naturally occurring pentacyclic triterpene with recognized anti-cancer properties.[1] Like its parent compound, betulinic aldehyde and its derivatives are of significant interest in oncology research. Betulinic aldehyde has been shown to suppress the Akt, MAPK, and STAT3 signaling pathways in A549 lung cancer cells.[2] Molecular docking studies of similar betulinic aldehyde derivatives have identified the serine/threonine protein kinase Akt (Akt1) as a potential molecular target.[3]
These application notes provide a comprehensive protocol for conducting molecular docking studies of this compound, focusing on Akt1 as a plausible target. Furthermore, a protocol for an in vitro enzyme inhibition assay is detailed for the experimental validation of the in silico findings.
Molecular Docking Protocol: this compound against Akt1
This protocol outlines the computational procedure for predicting the binding affinity and interaction patterns of this compound with the human Akt1 kinase domain.
1.1. Objective
To computationally evaluate the binding mode and affinity of this compound within the active site of human Akt1 protein kinase.
1.2. Materials and Software
-
Hardware: High-performance computing workstation.
-
Software:
-
Molecular modeling suite (e.g., AutoDock Tools, PyMOL, Discovery Studio).
-
Molecular docking software (e.g., AutoDock Vina).
-
2D and 3D chemical structure drawing software (e.g., ChemDraw, Avogadro).
-
1.3. Methodology
1.3.1. Ligand Preparation
-
Obtain Ligand Structure: The 2D structure of this compound can be drawn using chemical drawing software and saved in a suitable format (e.g., MOL).
-
3D Conversion and Optimization: Convert the 2D structure to a 3D structure. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable conformation. Save the optimized structure as a PDB file.
-
Prepare for Docking: Use molecular modeling software (e.g., AutoDock Tools) to assign polar hydrogens, calculate Gasteiger charges, and define rotatable bonds. Save the final ligand structure in the PDBQT format required by AutoDock Vina.
1.3.2. Protein Preparation
-
Retrieve Protein Structure: Download the 3D crystal structure of human Akt1 from the Protein Data Bank (PDB). A suitable entry is PDB ID: 4EKL , which is the crystal structure of human Akt1 kinase domain.[4]
-
Prepare the Receptor: Using molecular modeling software, prepare the protein for docking. This involves:
-
Removing water molecules and any co-crystallized ligands or inhibitors.
-
Adding polar hydrogen atoms.
-
Assigning Kollman charges.
-
Repairing any missing side chains or atoms.
-
-
Save the Prepared Protein: Save the processed protein structure in the PDBQT format.
1.3.3. Grid Box Generation
-
Identify the Binding Site: The binding site can be identified based on the location of the co-crystallized inhibitor in the original PDB file or from literature reports. For Akt1, the ATP-binding pocket is the target site.
-
Define the Grid Box: Generate a grid box that encompasses the entire binding site. The size and center of the grid box should be carefully defined to allow the ligand to move and rotate freely within the active site. For Akt1 (PDB: 4EKL), a grid box centered on the active site with dimensions of 60x60x60 Å is a reasonable starting point.[5]
1.3.4. Molecular Docking Simulation
-
Configure Docking Parameters: Create a configuration file for AutoDock Vina specifying the paths to the prepared ligand and protein files, the grid box parameters, and the desired output file name.
-
Run the Docking Simulation: Execute the docking simulation using AutoDock Vina. The program will generate multiple binding poses of the ligand within the protein's active site, ranked by their predicted binding affinities (in kcal/mol).
1.3.5. Analysis of Results
-
Examine Binding Poses: Visualize the docked poses using molecular graphics software (e.g., PyMOL, Discovery Studio).
-
Analyze Interactions: Identify and analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and the amino acid residues of the Akt1 active site.
-
Evaluate Binding Affinity: The binding affinity score (in kcal/mol) provides an estimation of the binding strength. More negative values indicate stronger binding.
Experimental Validation: In Vitro Akt1 Kinase Inhibition Assay
This protocol describes an experimental method to validate the in silico findings by measuring the ability of this compound to inhibit the enzymatic activity of Akt1.
2.1. Objective
To determine the half-maximal inhibitory concentration (IC50) of this compound against human Akt1 kinase.
2.2. Materials
-
Recombinant human Akt1 enzyme.
-
ATP.
-
Specific peptide substrate for Akt1.
-
This compound.
-
Kinase assay buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Multi-well plates (e.g., 96-well plates).
-
Plate reader capable of luminescence detection.
-
DMSO (for dissolving the compound).
2.3. Methodology
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of test concentrations.
-
Assay Setup: In a multi-well plate, add the following to each well:
-
Akt1 enzyme solution.
-
Kinase buffer.
-
Varying concentrations of this compound (or DMSO for the negative control).
-
A known Akt1 inhibitor as a positive control.
-
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the enzyme.
-
Initiate Kinase Reaction: Add ATP and the peptide substrate to each well to start the enzymatic reaction.
-
Incubate: Incubate the plate for a specified time (e.g., 60 minutes) at the optimal temperature for the enzyme (e.g., 30°C).
-
Stop the Reaction and Detect Signal: Add the detection reagent according to the manufacturer's protocol to stop the reaction and generate a luminescent signal that is inversely proportional to the amount of ADP produced (and thus, kinase activity).
-
Data Measurement: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data with the negative control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of enzyme inhibition against the logarithm of the compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
Data Presentation
The following table presents hypothetical, yet realistic, quantitative data that could be obtained from the molecular docking and experimental validation studies described above.
| Compound | Target | Docking Score (kcal/mol) | Predicted Ki (µM) | Experimental IC50 (µM) | Key Interacting Residues (Akt1) |
| This compound | Akt1 | -9.5 | 0.25 | 5.8 | GLU228, ALA230, LYS158 |
| Known Akt1 Inhibitor | Akt1 | -10.2 | 0.10 | 0.5 | GLU228, VAL164, LYS158 |
Visualizations
Signaling Pathway
Caption: PI3K/Akt Signaling Pathway Inhibition.
Experimental Workflow
Caption: Molecular Docking and Experimental Validation Workflow.
References
Application Notes and Protocols: Elucidating the Mechanism of Action of Betulinic Aldehyde Oxime
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for investigating the mechanism of action (MoA) of betulinic aldehyde oxime, a derivative of the naturally occurring pentacyclic triterpenoid, betulinic acid. Betulinic acid and its derivatives are noted for their potential as anti-cancer agents, often acting through the induction of apoptosis.[1][2][3][4][5] This document outlines a strategic series of assays to determine if this compound follows a similar path and to identify its specific molecular targets.
The proposed workflow is designed to systematically investigate the compound's effects on cell viability, apoptosis, mitochondrial function, cell cycle progression, and key signaling pathways.
Initial Assessment of Cytotoxicity and Antiproliferative Activity
The first step is to determine the cytotoxic and antiproliferative effects of this compound on various cancer cell lines. This will establish the effective dose range for subsequent mechanistic studies.
Experimental Protocol: MTT Assay for Cell Viability
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, PC-3, MV4-11) and a normal cell line (e.g., MCF-10A)[6][7]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[8]
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the compound (e.g., 0.08–50 μM).[8] Include a vehicle control (DMSO).
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Data Presentation:
| Cell Line | This compound IC50 (µM) after 48h |
| MCF-7 (Breast Cancer) | Example Value |
| A549 (Lung Cancer) | Example Value |
| PC-3 (Prostate Cancer) | Example Value |
| MV4-11 (Leukemia) | Example Value |
| MCF-10A (Normal Breast) | Example Value |
Investigation of Apoptosis Induction
Given that betulinic acid derivatives are known to induce apoptosis[1][2][3][9], the next step is to determine if this compound also triggers this programmed cell death pathway.
Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound at its IC50 concentration for 24 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry.
Data Presentation:
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Control | Example Value | Example Value | Example Value | Example Value |
| This compound | Example Value | Example Value | Example Value | Example Value |
Elucidation of the Apoptotic Pathway
Betulinic acid primarily induces apoptosis through the mitochondrial pathway.[2][3] Assays to investigate mitochondrial membrane potential and caspase activation will clarify if this compound shares this mechanism.
Experimental Protocol: Mitochondrial Membrane Potential (MMP) Assay
Objective: To assess changes in mitochondrial membrane potential.
Materials:
-
JC-1 or TMRE dye
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with this compound.
-
Incubate the cells with JC-1 or TMRE dye.
-
Wash the cells and analyze by flow cytometry or fluorescence microscopy to detect changes in fluorescence, indicating mitochondrial depolarization.
Experimental Protocol: Caspase Activity Assay
Objective: To measure the activity of key executioner caspases.
Materials:
-
Caspase-3/7 Glo Assay Kit
Procedure:
-
Treat cells with this compound in a 96-well plate.
-
Add the Caspase-Glo 3/7 reagent and incubate.
-
Measure luminescence using a plate reader.
Data Presentation:
| Treatment | Relative MMP (Fluorescence Intensity) | Relative Caspase-3/7 Activity (Luminescence) |
| Control | 100% | 100% |
| This compound | Example Value | Example Value |
Analysis of Cell Cycle Progression
Some anti-cancer compounds exert their effects by arresting the cell cycle.[10] It is important to investigate if this compound impacts cell cycle distribution.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the compound on cell cycle phases.
Materials:
-
Propidium Iodide (PI)
-
RNase A
-
Flow cytometer
Procedure:
-
Treat cells with this compound.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and stain with a solution containing PI and RNase A.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Data Presentation:
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | Example Value | Example Value | Example Value |
| This compound | Example Value | Example Value | Example Value |
Investigation of Key Signaling Pathways
Betulinic acid has been shown to modulate signaling pathways such as NF-κB.[2] Investigating the effect of this compound on such pathways can provide deeper mechanistic insights.
Experimental Protocol: Western Blot Analysis of NF-κB Pathway
Objective: To assess the activation state of the NF-κB pathway.
Materials:
-
Antibodies against p-IκBα, IκBα, p65, and a loading control (e.g., β-actin)
-
SDS-PAGE and Western blot equipment
Procedure:
-
Treat cells with this compound.
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
Data Presentation:
| Treatment | Relative p-IκBα/IκBα Ratio | Relative Nuclear p65 Expression |
| Control | 1.0 | 1.0 |
| This compound | Example Value | Example Value |
Visualizations
Caption: Experimental workflow for MoA determination.
Caption: Proposed mitochondrial apoptosis pathway.
Caption: Proposed inhibition of the NF-κB pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Sensitization for Anticancer Drug-Induced Apoptosis by Betulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. greenmedinfo.com [greenmedinfo.com]
- 6. Biological Activity and In Silico Study of 3-Modified Derivatives of Betulin and Betulinic Aldehyde [pubmed.ncbi.nlm.nih.gov]
- 7. Biological Activity and In Silico Study of 3-Modified Derivatives of Betulin and Betulinic Aldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Synthesis of Betulinic Aldehyde Oxime Derivatives with Enhanced Solubility: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betulinic acid, a pentacyclic triterpenoid (B12794562) found in the bark of several plant species, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent antitumor and anti-HIV properties. A major hurdle in the clinical development of these compounds is their characteristically low aqueous solubility, which limits their bioavailability.[1][2] The synthesis of derivatives, such as oximes of betulinic aldehyde, and the application of solubility enhancement strategies are critical steps in unlocking their therapeutic potential.
These application notes provide detailed protocols for the synthesis of betulinic aldehyde oxime derivatives and summarize key strategies to improve their solubility for enhanced biological activity.
Data Presentation: Solubility of Betulinic Acid and its Derivatives
The following table summarizes the solubility of betulinic acid and a selection of its derivatives in various solvents. While specific quantitative data for this compound derivatives are limited in publicly available literature, the data presented for related compounds illustrates the solubility challenges and the potential for improvement through chemical modification and formulation strategies. The introduction of polar groups, such as in the ionic derivatives or through succinylation, generally leads to increased aqueous solubility.[3][4]
| Compound | Solvent | Solubility | Reference |
| Betulinic Acid | Water | ~0.02 µg/mL | [3] |
| Betulinic Acid | Ethanol | ~1% (w/v) | [3] |
| Betulinic Acid | DMSO | ~5% (w/v) | [3] |
| Betulinic Acid | Aqueous Buffer (DMSO:PBS 1:2, pH 7.2) | ~0.3 mg/mL | Cayman Chemical |
| Ionic Derivative of Betulinic Acid (Compound 5) | Water | Significantly higher than Betulinic Acid | [3] |
| 28-O-Succinyl Betulin (SBE) | Water | Significantly higher than Betulinic Acid | [4] |
| 28-O-Succinyl Betulin (SBE) | n-Butanol | 7.19 ± 0.66 g/L | [4] |
| Betulin | Acetone (15.2 °C) | 5.2 g/L | [2] |
| Betulin | Cyclohexane (15.2 °C) | 0.1 g/L | [2] |
Experimental Protocols
I. Synthesis of Betulinic Aldehyde
Betulinic aldehyde serves as a key intermediate in the synthesis of its oxime derivatives. It can be synthesized from the more readily available betulinic acid.
Materials:
-
Betulinic Acid
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (B128534) (Et3N)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure (Swern Oxidation):
-
Oxalyl Chloride Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride in anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath.
-
DMSO Addition: Slowly add a solution of DMSO in anhydrous DCM to the cooled oxalyl chloride solution. Stir the mixture for 15-30 minutes at -78 °C.
-
Betulinic Acid Addition: Dissolve betulinic acid in anhydrous DCM and add it dropwise to the activated DMSO solution. Continue stirring at -78 °C for 1-2 hours.
-
Quenching: Add triethylamine to the reaction mixture to quench the reaction. Allow the mixture to warm to room temperature.
-
Work-up: Add water to the reaction mixture and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude betulinic aldehyde.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield pure betulinic aldehyde.
II. Synthesis of this compound
The following protocol describes the synthesis of the oxime derivative from betulinic aldehyde.
Materials:
-
Betulinic Aldehyde
-
Hydroxylamine (B1172632) hydrochloride (NH2OH·HCl)
-
Ethanol (96%)
-
Chloroform
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve betulinic aldehyde in 96% ethanol.
-
Reagent Addition: Add hydroxylamine hydrochloride and pyridine to the solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 110 °C) under an inert atmosphere and maintain for 5 hours.
-
Work-up: After cooling the reaction mixture to room temperature, add saturated brine solution.
-
Extraction: Extract the product with chloroform.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: The crude product can be further purified by column chromatography on silica gel if necessary.
Strategies for Enhancing Solubility
The inherently low aqueous solubility of this compound derivatives necessitates strategies to improve their dissolution and bioavailability.
1. Chemical Modification:
-
Introduction of Ionizable Groups: Conversion of the carboxylic acid moiety to ionic derivatives, such as ammonium (B1175870) salts, can significantly increase water solubility.[3]
-
Esterification/Amidation: Introducing polar groups through esterification or amidation at the C-28 position can enhance solubility. For example, creating derivatives with amino acids or polyethylene (B3416737) glycol (PEG) can improve aqueous solubility.[5]
-
Glycosylation: Attaching sugar moieties to the betulinic acid scaffold can increase hydrophilicity.
2. Formulation Strategies:
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area, leading to a higher dissolution rate.[6] This can be achieved through methods like anti-solvent precipitation.[6]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance its dissolution.
-
Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems such as liposomes or self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption.
-
Cyclodextrin Complexation: Encapsulating the hydrophobic drug molecule within the cavity of cyclodextrins can increase its apparent water solubility.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of solubility-enhanced this compound derivatives.
Betulinic Acid Signaling Pathways
Betulinic acid and its derivatives exert their anticancer effects through the modulation of multiple signaling pathways.
PI3K/AKT/mTOR Pathway Inhibition:
Caption: Betulinic acid inhibits the PI3K/AKT/mTOR pathway, leading to apoptosis.
JAK/STAT Pathway Inhibition:
Caption: Betulinic acid's inhibition of the JAK/STAT pathway reduces cancer cell proliferation.
Conclusion
The synthesis of this compound derivatives and the subsequent enhancement of their solubility are crucial for advancing their potential as therapeutic agents. The protocols and strategies outlined in these application notes provide a framework for researchers to develop novel and more effective anticancer drug candidates based on the betulinic acid scaffold. Further research into the specific solubility profiles of these oxime derivatives and their biological activities is warranted.
References
- 1. Betulinic acid - Wikipedia [en.wikipedia.org]
- 2. Methods of Analysis and Identification of Betulin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New ionic derivatives of betulinic acid as highly potent anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Betulinic Acid Analogue: Synthesis, Solubility, Antitumor Activity and Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. dovepress.com [dovepress.com]
Application Notes: Betulinic Aldehyde Oxime as a Chemical Probe for Cancer Research
Introduction
Betulinic aldehyde oxime is a pentacyclic triterpenoid (B12794562) derived from betulin, a compound abundant in the bark of birch trees.[1][2] As an oxime derivative of betulinic aldehyde, it belongs to a class of compounds that has garnered significant interest in medicinal chemistry and drug development for its potential therapeutic properties.[3] Betulinic acid, the parent compound, is a well-documented anti-cancer agent that induces apoptosis in various tumor cells, primarily through the mitochondrial pathway.[4][5] this compound is explored as a chemical probe to investigate cytotoxic mechanisms and identify potential therapeutic targets in cancer biology. It has demonstrated cytotoxic activity against hepatocellular carcinoma cells and various microbes.[1] These application notes provide an overview of its use, relevant quantitative data, and detailed protocols for its characterization in a research setting.
Key Applications
-
Induction of Apoptosis: Used as a tool to study programmed cell death pathways in cancer cell lines.
-
Cytotoxicity Screening: Employed in high-throughput screening assays to identify cancer cell lines susceptible to its effects.
-
Antimicrobial Research: Investigated for its activity against various bacterial and fungal strains.[1]
Quantitative Data: Cytotoxic Activity
The following tables summarize the cytotoxic effects of this compound and related compounds on various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the compound's potency in inhibiting cell growth.
Table 1: Cytotoxicity of this compound
| Compound | Cell Line | Cell Type | IC₅₀ (µM) |
|---|---|---|---|
| This compound | Huh7 | Hepatocellular Carcinoma | 50 |
[Data sourced from reference 26]
Table 2: Cytotoxicity of Related Betulinic Acid/Betulonic Acid Oximes
| Compound | Cell Line | Cell Type | IC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|---|
| Betulonic acid oxime | CCRF-CEM | T-lymphoblastic Leukemia | 18.9 ± 1.1 | 2.4 |
| Betulonic acid oxime | G-361 | Malignant Melanoma | 21.3 ± 2.8 | 2.2 |
| Betulonic acid oxime | MCF7 | Breast Adenocarcinoma | >40 | - |
| Betulonic acid oxime | HeLa | Cervical Cancer | >40 | - |
[Data sourced from references 11, 16]
Signaling Pathways and Mechanisms of Action
While the specific targets of this compound are under investigation, the mechanism is presumed to be similar to that of betulinic acid, which triggers the intrinsic (mitochondrial) pathway of apoptosis.[4][5] Additionally, betulinic acid has been shown to modulate oxidative stress response pathways, such as the Nrf2/Keap1 pathway.[6][7]
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Sensitization for Anticancer Drug-Induced Apoptosis by Betulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Betulinic acid-induced apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Betulinic Acid Alleviates Spleen Oxidative Damage Induced by Acute Intraperitoneal Exposure to T-2 Toxin by Activating Nrf2 and Inhibiting MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The antioxidant betulinic acid enhances porcine oocyte maturation through Nrf2/Keap1 signaling pathway modulation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Betulinic Aldehyde Oxime
Welcome to the technical support center for the synthesis of betulinic aldehyde oxime. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the two main stages of the synthesis: the oxidation of betulin (B1666924) to betulinic aldehyde and the subsequent oximation to yield this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of betulin to betulinic aldehyde | 1. Non-selective oxidation: Betulin has multiple reactive sites (primary and secondary alcohols, and an isopropenyl group), leading to a mixture of products. 2. Suboptimal oxidant: The chosen oxidizing agent may not be effective or selective enough. 3. Poor solubility of betulin: Betulin has low solubility in many common organic solvents, limiting reagent contact.[1] | 1. Use a selective oxidation method: Oxidation of betulin on a silica (B1680970) gel support with Cr(VI) compounds can selectively yield betulonic aldehyde (betulinic aldehyde).[2][3] Another selective method is using TEMPO/NaClO₂/NaOCl.[2][3] 2. Optimize the oxidant: Pyridinium dichromate (PDC) can be used, but may lead to a complex mixture of products.[4] Swern oxidation is another alternative. 3. Improve solubility: Use a co-solvent system or perform the reaction at a slightly elevated temperature to improve the solubility of betulin. |
| Formation of multiple byproducts during oxidation | 1. Over-oxidation: The aldehyde product can be further oxidized to the corresponding carboxylic acid (betulonic acid).[2] 2. Reaction at other functional groups: The C-3 hydroxyl group can be oxidized to a ketone, or the isopropenyl group can react.[2] | 1. Monitor the reaction closely: Use Thin Layer Chromatography (TLC) to monitor the progress and stop the reaction once the starting material is consumed and the desired aldehyde is the major product. 2. Use a solid-supported oxidant: Oxidation on silica gel has been shown to give betulinic aldehyde as a single product after 30 minutes.[2][3] |
| Low yield of this compound | 1. Steric hindrance: The aldehyde group in betulinic aldehyde is sterically hindered, which can slow down the oximation reaction. 2. Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time or temperature.[5] 3. Decomposition of hydroxylamine (B1172632): Hydroxylamine can be unstable under certain conditions. | 1. Increase reaction time and/or temperature: Heating the reaction mixture (e.g., at 50°C) is often necessary to overcome the steric hindrance.[5] Reaction times of 2 hours or longer may be required.[5] 2. Use a suitable base/solvent system: Pyridine (B92270) is commonly used as both a base and a solvent.[5] Alternatively, sodium acetate (B1210297) in ethanol (B145695) can be used. 3. Use an excess of hydroxylamine hydrochloride: An excess of the reagent can help drive the reaction to completion. |
| Impure final product (this compound) | 1. Presence of unreacted betulinic aldehyde: The oximation reaction may not have gone to completion. 2. Contamination with byproducts from the oxidation step: Impurities from the previous step can be carried over. 3. Formation of oxime isomers: Oximes can exist as syn and anti isomers. | 1. Optimize the oximation reaction conditions: Ensure the reaction goes to completion by adjusting time, temperature, and reagent stoichiometry. 2. Purify the intermediate: Purify the betulinic aldehyde by column chromatography before proceeding to the oximation step. 3. Purify the final product: Use flash chromatography or recrystallization to purify the this compound.[5] Recrystallization can be attempted with solvents like diethyl ether and dichloromethane.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the oxidation of betulin to betulinic aldehyde?
A1: The most critical parameters are the choice of oxidizing agent and the reaction time. Due to the presence of multiple reactive sites on the betulin molecule, using a selective oxidant is crucial to avoid a complex mixture of byproducts.[2] Oxidation using Cr(VI) on a silica gel support is reported to be highly selective for the formation of betulinic aldehyde.[2][3] Close monitoring of the reaction by TLC is also essential to prevent over-oxidation to betulonic acid.[2]
Q2: Why is my oximation reaction not going to completion?
A2: The carbonyl group in betulinic aldehyde is sterically hindered, which can make the oximation reaction sluggish.[5] To drive the reaction to completion, it is often necessary to heat the reaction mixture (e.g., 50°C) and extend the reaction time (e.g., 2 hours or more).[5] Using an excess of hydroxylamine hydrochloride and a suitable base like pyridine can also improve the yield.[5]
Q3: What is the role of pyridine in the oximation reaction?
A3: Pyridine serves as a base to neutralize the HCl released from hydroxylamine hydrochloride, thus liberating the free hydroxylamine nucleophile. It can also act as the solvent for the reaction.[5]
Q4: How can I purify the final this compound?
A4: The most common methods for purifying this compound are flash chromatography and recrystallization.[5] For recrystallization, a solvent system such as diethyl ether/dichloromethane can be effective.[5] If impurities from the initial oxidation step are present, it is highly recommended to purify the intermediate betulinic aldehyde before the oximation step.
Q5: Are there any safety precautions I should be aware of?
A5: Yes. Pyridine has a very strong, unpleasant odor and is toxic. All work with pyridine should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, lab coat, and safety glasses).[5] Many oxidizing agents, such as chromium-based reagents, are toxic and should be handled with care. Always consult the Safety Data Sheet (SDS) for all chemicals used.
Experimental Protocols
Protocol 1: Synthesis of Betulinic Aldehyde via Selective Oxidation
This protocol is adapted from the selective oxidation of betulin on a silica gel support.[2]
Materials:
-
Betulin
-
Potassium dichromate (K₂Cr₂O₇)
-
Sulfuric acid (H₂SO₄)
-
Silica gel
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Prepare the oxidant: In a flask, add K₂Cr₂O₇ and a catalytic amount of H₂SO₄ to a suspension of silica gel in aqueous acetone.
-
Add a solution of betulin in acetone to the oxidant mixture at room temperature.
-
Stir the reaction mixture vigorously for 30 minutes. Monitor the reaction progress by TLC.
-
Once the reaction is complete (as indicated by the disappearance of the betulin spot on TLC), filter the reaction mixture to remove the solid support.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude betulinic aldehyde.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Synthesis of this compound
This protocol is adapted from the oximation of betulone (B1248025) acetate.[5]
Materials:
-
Betulinic aldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
10% Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve betulinic aldehyde (1 equivalent) in pyridine in a round-bottom flask.
-
Add hydroxylamine hydrochloride (an excess, e.g., 4 equivalents) to the solution.
-
Heat the reaction mixture at 50°C for 2 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer with 10% HCl to remove pyridine.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from diethyl ether/dichloromethane or by flash column chromatography.
Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. Parameter Optimization and Potential Bioactivity Evaluation of a Betulin Extract from White Birch Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Practical Synthesis of Betulonic Acid Using Selective Oxidation of Betulin on Aluminium Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 5. DSpace [open.bu.edu]
Technical Support Center: Betulinic Aldehyde Oxime Synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to the synthesis of betulinic aldehyde oxime. The synthesis is a two-step process: first, the selective oxidation of betulin (B1666924) to betulinic aldehyde, and second, the oximation of the resulting aldehyde. This guide addresses potential issues in both stages to help improve final product yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing betulinic aldehyde?
A1: The primary challenge in synthesizing betulinic aldehyde from betulin is achieving selective oxidation. The betulin molecule has two hydroxyl groups: a secondary one at C-3 and a primary one at C-28. To obtain betulinic aldehyde, the primary alcohol at C-28 must be oxidized without affecting the secondary alcohol at C-3.[1] Common issues include over-oxidation of the C-28 alcohol to a carboxylic acid (forming betulinic acid) or simultaneous oxidation of the C-3 alcohol to a ketone (forming betulonic aldehyde).[1][2]
Q2: Which method offers the highest selectivity for producing betulinic aldehyde from betulin?
A2: Oxidation of betulin using chromium(VI) compounds, such as potassium dichromate (K₂Cr₂O₇) with sulfuric acid, on a silica (B1680970) gel solid support has been shown to be highly selective. This method can achieve 100% conversion of betulin to betulonic aldehyde as the single product within 30 minutes at room temperature.[1][2] TEMPO-mediated oxidation is another effective method, yielding up to 92% of betulinic aldehyde.[1][3]
Q3: What is the general principle behind the oximation of betulinic aldehyde?
A3: The oximation of betulinic aldehyde follows a standard condensation reaction between an aldehyde and hydroxylamine (B1172632). The aldehyde's carbonyl group reacts with hydroxylamine (NH₂OH), typically in the form of its hydrochloride salt (NH₂OH·HCl), in the presence of a base like pyridine. The reaction results in the formation of a C=N double bond, yielding the corresponding oxime and eliminating a molecule of water.[4][5]
Q4: How can I confirm the successful synthesis of betulinic aldehyde and its oxime?
A4: Successful synthesis can be confirmed using standard analytical techniques. Thin-Layer Chromatography (TLC) is useful for monitoring the reaction progress.[6] Structural confirmation of the final products should be done using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy to observe the disappearance of the aldehyde C-H stretch and the appearance of the C=N and O-H stretches of the oxime, and Mass Spectrometry (MS) to confirm the molecular weight.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Betulinic Aldehyde (Step 1) | 1. Non-selective Oxidation: Oxidizing agent is too harsh or reaction conditions are not optimized, leading to a mixture of products (betulonic acid, betulonic aldehyde).[1] 2. Incomplete Reaction: Insufficient reaction time, incorrect temperature, or inadequate amount of oxidant. | 1. Use a selective oxidation system: Employing K₂Cr₂O₇ on a silica gel support is highly recommended for selectivity towards the C-28 aldehyde.[1][2] Alternatively, use a TEMPO-mediated system.[3] 2. Monitor the reaction closely: Use TLC to track the consumption of the starting material (betulin). Ensure the correct stoichiometry of the oxidant is used. |
| Formation of Betulonic Acid Instead of Aldehyde (Step 1) | Over-oxidation: The aldehyde intermediate is further oxidized to a carboxylic acid. This is common with strong oxidizing agents or prolonged reaction times. | 1. Reduce reaction time: When using the K₂Cr₂O₇/SiO₂ method, limit the reaction time to around 30 minutes, as longer times can lead to the formation of betulonic acid.[1] 2. Choose a milder oxidant: TEMPO-based systems can offer better control and prevent over-oxidation.[8] |
| Low Yield of this compound (Step 2) | 1. Impure Starting Material: The betulinic aldehyde used may contain unreacted betulin or other byproducts, which can interfere with the oximation reaction. 2. Suboptimal Reaction Conditions: Incorrect pH (if a base is not used to neutralize HCl from hydroxylamine hydrochloride), insufficient heating, or inappropriate solvent. | 1. Purify the aldehyde: Purify the betulinic aldehyde from Step 1 using column chromatography before proceeding to the oximation step. 2. Optimize conditions: Ensure an appropriate base (e.g., pyridine) is used in sufficient quantity to act as both a catalyst and an acid scavenger.[4] Gently heat the reaction mixture if the reaction is slow at room temperature. |
| Difficulty in Product Purification | Complex Product Mixture: Side reactions in either step lead to multiple products with similar polarities, making separation by chromatography difficult. | 1. Improve Selectivity of Step 1: Focus on optimizing the initial oxidation to generate the cleanest possible betulinic aldehyde. This simplifies subsequent purification steps.[1][2] 2. Stepwise Purification: Purify the intermediate aldehyde thoroughly before proceeding with the oximation reaction. This prevents carrying impurities through the synthesis. |
Data Presentation: Yields of Betulin Oxidation (Step 1)
The following tables summarize yields for the synthesis of key intermediates from betulin under various catalytic systems.
Table 1: Oxidation of Betulin using Chromium (VI) on Solid Supports
| Oxidant System | Solid Support | Main Product | Reaction Time | Conversion | Yield | Reference |
| K₂Cr₂O₇–H₂SO₄ | Silica Gel | Betulonic Aldehyde | 30 min | 100% | ~100% (Selective) | [1] |
| K₂Cr₂O₇–H₂SO₄ | Alumina | Betulonic Acid | 30 min | 100% | 93%–98% | [1] |
| K₂Cr₂O₇–H₂SO₄ | Zeolites | Aldehyde/Acid Mix (1:2) | - | 100% | 70% | [1] |
Table 2: Oxidation of Betulin using TEMPO-based Systems
| Oxidant System | Temperature | Main Product | Yield | Reference |
| TEMPO/NaClO₂/NaOCl | 35 °C | Betulinic Aldehyde | 92% | [1][3] |
| 4-acetamido-TEMPO/NaClO₂/NaOCl | 50 °C | Betulinic Acid | 86% | [1] |
| TEMPO-mediated electrochemical | Not specified | Betulinic Aldehyde | 90% | [8] |
Experimental Protocols
Protocol 1: Synthesis of Betulonic Aldehyde via Selective Oxidation (Yield ~100%)[1]
This protocol is adapted from the selective oxidation of betulin on a silica gel support.
Materials:
-
Betulin (1 g, 2.3 mmol)
-
Potassium dichromate (K₂Cr₂O₇) (0.4 g)
-
Concentrated Sulfuric Acid (H₂SO₄) (2.5 mL)
-
Silica gel (SiO₂, "wet", prepared by adding water until free-flowing) (10 g)
-
Acetone (B3395972) (40 mL)
-
Water
Procedure:
-
Prepare the Oxidant: In a separate flask, mix 10 g of "wet" silica gel with 0.4 g of K₂Cr₂O₇ and 2.5 mL of concentrated H₂SO₄.
-
Prepare Betulin Suspension: In a reaction flask, disperse 1 g of betulin in 40 mL of acetone using an ultrasonic bath to create a fine white suspension.
-
Initiate Reaction: Add the prepared oxidant on silica gel to the betulin suspension. Stir the reaction mixture vigorously at room temperature.
-
Monitor Reaction: Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction should be complete within 10-30 minutes.
-
Work-up: Once the starting material is consumed, filter the reaction mixture to remove the silica gel. Add 500 mL of water to the filtrate to precipitate the product.
-
Isolate Product: Filter the white flake precipitate, wash it thoroughly with hot water, and dry it to obtain betulonic aldehyde. The product should have a melting point of 163–165 °C.
Protocol 2: Synthesis of this compound
This is a general procedure based on standard oximation methods for triterpenoids.[4][5]
Materials:
-
Betulinic Aldehyde (1 mmol)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5-2.0 mmol)
-
Anhydrous Pyridine (or another suitable base like triethylamine)
-
Anhydrous Ethanol (B145695) or Methanol (B129727)
Procedure:
-
Dissolve Aldehyde: Dissolve 1 mmol of betulinic aldehyde in a suitable volume of anhydrous ethanol or methanol in a round-bottom flask.
-
Add Reagents: Add 1.5-2.0 equivalents of hydroxylamine hydrochloride to the solution, followed by an excess of anhydrous pyridine. Pyridine acts as both the solvent and the base to neutralize the HCl released.
-
Reaction: Stir the mixture at room temperature or gently heat under reflux (e.g., 50-60 °C) for several hours.
-
Monitor Reaction: Monitor the reaction's completion by TLC by observing the disappearance of the aldehyde spot.
-
Work-up: Once the reaction is complete, cool the mixture and pour it into cold water or a dilute acid solution (e.g., 1M HCl) to precipitate the crude product and neutralize the excess pyridine.
-
Isolate and Purify: Filter the precipitate, wash with water, and dry. The crude oxime can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Visualizations
Experimental Workflow Diagram
References
- 1. A Practical Synthesis of Betulonic Acid Using Selective Oxidation of Betulin on Aluminium Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxidation of a wood extractive betulin to biologically active oxo-derivatives using supported gold catalysts - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC00949C [pubs.rsc.org]
- 4. Oxime derivatives of betulonic acid and platanic acid as novel cytotoxic or antiviral agents - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00032C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Issues of Betulinic Aldehyde Oxime
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and answers to frequently asked questions (FAQs) regarding the solubility challenges of betulinic aldehyde oxime. Given that this compound is a derivative of betulin (B1666924) and betulinic acid, the strategies outlined here are based on established methods for this class of pentacyclic triterpenoids and are highly applicable.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a semi-synthetic derivative of betulin, a naturally occurring pentacyclic triterpenoid (B12794562).[3] Like its parent compounds (betulin, betulinic acid), it possesses a large, rigid, and lipophilic carbon skeleton, which results in poor aqueous solubility.[4][5] This low solubility is a significant hurdle in pharmaceutical development, as it can limit bioavailability for in vivo studies and complicate formulation for in vitro biological assays.[6][7]
Q2: I am having trouble dissolving my this compound sample for initial experiments. What solvents should I try?
For initial solubilization, especially for preparing stock solutions, organic solvents are necessary. Based on data for the specific compound and its parent molecules, the following solvents are recommended.
Table 1: Recommended Organic Solvents for this compound and Related Triterpenoids
| Solvent | Reported Solubility | Concentration (for this compound) | Reference |
| Dimethyl Sulfoxide (DMSO) | High | 30 mg/mL | [3] |
| Dimethylformamide (DMF) | High | 30 mg/mL | [3] |
| Ethanol (B145695) | Moderate to High | 30 mg/mL | [3] |
| Chloroform | Soluble | Not specified | [8] |
| Methanol | Soluble | Not specified | [8] |
| Benzene | Soluble | Not specified | [8] |
| Ether | Soluble | Not specified | [8] |
Note: When preparing for aqueous-based biological assays, it is common to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer.[9] Be aware that high concentrations of DMSO can be toxic to cells.
Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for cell-based assays. How can I prevent this?
This is a common issue due to the hydrophobic nature of the compound. Here are several troubleshooting steps:
-
Reduce the Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is as low as possible, typically well below 0.5%.
-
Use a Surfactant: Incorporating a small amount of a non-ionic surfactant, such as Polysorbate 80 (Tween 80), into your aqueous media can help maintain the compound's solubility by forming micelles.[7][10]
-
Employ Co-solvents: A co-solvent system, using water-miscible solvents like propylene (B89431) glycol or ethanol in addition to DMSO, can sometimes improve solubility in the final aqueous dilution.[11][12]
-
pH Adjustment: Although less common for this specific class, adjusting the pH of the buffer might slightly improve the solubility of some derivatives.[10][12]
Q4: For in vivo studies, oral bioavailability is extremely low. What formulation strategies can improve absorption?
Improving oral bioavailability requires more advanced formulation techniques that enhance both solubility and dissolution rate in the gastrointestinal tract.[6] Key strategies include:
-
Particle Size Reduction: Decreasing the particle size to the micro- or nano-scale (micronization or nanosuspension) dramatically increases the surface area, which can improve the dissolution rate.[10][11] This can be achieved through methods like high-pressure homogenization or media milling.[11]
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix (e.g., PVP, PEGs) can create an amorphous solid dispersion.[10] This amorphous form has higher energy and thus greater solubility than the crystalline form.[10] Techniques include hot-melt extrusion and spray drying.
-
Lipid-Based Formulations: Since the molecule is lipophilic, encapsulating it in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly improve absorption. These formulations form fine oil-in-water emulsions in the gut, keeping the drug solubilized.[6]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding the drug from the aqueous environment and increasing its apparent solubility.[6]
Q5: Can I chemically modify this compound to permanently improve its solubility?
Yes, chemical modification is a powerful strategy. The goal is typically to add polar or ionizable functional groups to the triterpenoid skeleton.[1][5]
-
Introduction of Polar Groups: Esterification or etherification of the C-3 hydroxyl group with polar moieties (e.g., amino acids, polyethylene (B3416737) glycol) can enhance aqueous solubility.[13]
-
Formation of Salts: If a sufficiently acidic or basic group can be introduced (e.g., by adding a succinyl group to create a carboxylic acid), it can be converted into a salt form, which is generally much more water-soluble.[10][14]
-
Phosphonate (B1237965) Derivatives: Introducing phosphonate groups is another strategy shown to improve the solubility and transmembrane passage of triterpenoids.[5]
-
Glycosylation: Attaching sugar moieties (glycosylation) is a natural mechanism plants use to increase the water solubility of triterpenoids.[15]
Troubleshooting and Experimental Workflow
The following diagram provides a logical workflow for addressing solubility challenges with this compound, from initial experiments to advanced formulation.
Caption: Decision workflow for selecting appropriate solubility enhancement strategies.
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Saturation Shake-Flask Method)
This protocol is a standard method for determining the equilibrium solubility of a compound in a given solvent.[14]
Objective: To quantify the maximum concentration of this compound that can be dissolved in a specific solvent at a set temperature.
Materials:
-
This compound powder
-
Selected solvents (e.g., water, PBS, n-butanol, ethanol)
-
Crimp-sealed vials or screw-cap tubes
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Methodology:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 1 mL) of the test solvent. "Excess" means adding enough solid so that some remains undissolved after equilibrium is reached.
-
Securely seal the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate vigorously.
-
Continue agitation for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[14]
-
After incubation, visually confirm that excess solid is still present at the bottom of the vial.
-
Centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect a precise aliquot of the clear supernatant.
-
Dilute the supernatant with an appropriate mobile phase or solvent and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC).
-
Calculate the solubility in units such as mg/mL or µg/mL.
Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)
This protocol outlines a common lab-scale method for preparing a solid dispersion to enhance solubility.[10][12]
Objective: To disperse this compound within a hydrophilic carrier to create an amorphous system with improved dissolution characteristics.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30), Polyethylene glycol 6000 (PEG 6000))
-
Volatile organic solvent (e.g., a mixture of dichloromethane (B109758) and ethanol)[12]
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Determine the desired drug-to-carrier ratio (e.g., 1:5 w/w).
-
Accurately weigh the this compound and the hydrophilic carrier.
-
Dissolve both components completely in a suitable volume of the chosen organic solvent in a round-bottom flask. Gentle warming may be required.
-
Once a clear solution is obtained, attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a solid film or powder is formed on the inner wall of the flask.
-
Transfer the resulting solid to a vacuum oven and dry for at least 24 hours to remove any residual solvent.
-
The resulting solid dispersion can then be gently ground into a fine powder and used for dissolution testing or further formulation.
Categorization of Solubility Enhancement Techniques
The various approaches to improving solubility can be broadly categorized into physical modifications, chemical modifications, and formulation-based strategies.
Caption: Major categories of techniques for enhancing the solubility of poorly soluble drugs.
References
- 1. Methods of Analysis and Identification of Betulin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Oxime derivatives of betulonic acid and platanic acid as novel cytotoxic or antiviral agents - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00032C [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Solubility Enhancement Techniques for Poorly Water-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 7. brieflands.com [brieflands.com]
- 8. Betulinicaldehyde [chembk.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpbr.in [ijpbr.in]
- 12. wjbphs.com [wjbphs.com]
- 13. mdpi.com [mdpi.com]
- 14. A Novel Betulinic Acid Analogue: Synthesis, Solubility, Antitumor Activity and Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]
stability and storage conditions for betulinic aldehyde oxime
Technical Support Center: Betulinic Aldehyde Oxime
This guide provides essential information on the stability and storage of this compound, alongside troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored at temperatures between 2-8°C for short-term storage.[1][2] For long-term stability, storage at -20°C is recommended.[3] The product should be kept in a tightly sealed container to prevent moisture uptake and contamination.
Q2: What is the expected shelf-life of this compound?
A2: When stored properly at -20°C, the compound is stable for at least four years.[3]
Q3: What is the physical appearance of this compound?
A3: this compound is typically a white to off-white powder.[1] Any significant deviation from this appearance may indicate degradation or impurity.
Q4: Is this compound sensitive to light or air?
A4: While specific data on light and air sensitivity is limited, it is general best practice for handling complex organic molecules to store them protected from light and under an inert atmosphere (e.g., argon or nitrogen) to prevent potential photo-degradation or oxidation.
Q5: What are potential signs of compound degradation?
A5: Signs of degradation can include a change in color (e.g., yellowing), clumping of the powder (indicating moisture uptake), or the appearance of new spots on a Thin Layer Chromatography (TLC) plate. Inconsistent results in bioassays or a decrease in purity as measured by High-Performance Liquid Chromatography (HPLC) are also strong indicators.
Stability and Storage Data Summary
The following table summarizes the key storage and stability information for this compound.
| Parameter | Recommended Condition | Notes |
| Storage Temperature | Long-term: -20°C[3] Short-term: 2-8°C[1][2] | Consistent temperature is crucial to ensure maximum shelf-life. |
| Shelf-Life | ≥ 4 years (at -20°C)[3] | Stability may be reduced if stored at higher temperatures. |
| Physical Form | Solid (White to off-white powder)[1] | |
| Container | Tightly sealed, opaque vial | To protect from moisture and light. |
| Atmosphere | Standard atmosphere; inert gas for enhanced stability | Consider backfilling with argon or nitrogen for long-term storage. |
| Incompatibilities | Strong oxidizing agents, Strong acids[4][5] | Avoid co-storage with these materials to prevent chemical reactions. |
Troubleshooting Guide
Q: My experimental results are inconsistent. Could the compound have degraded?
A: Yes, inconsistent results are a common sign of compound instability.
-
Verify Storage: First, confirm that the compound has been stored according to the recommendations (-20°C for long-term, protected from light and moisture).
-
Check Purity: Perform a purity check using HPLC or TLC. Compare the results with the certificate of analysis or a fresh reference sample. The appearance of new peaks or spots suggests the presence of degradation products.
-
Workflow: Follow the troubleshooting workflow diagram below to systematically identify the issue.
Q: The appearance of the powder has changed (e.g., it has yellowed or clumped). What should I do?
A: A change in physical appearance is a strong indicator of degradation or contamination.
-
Do not use: Avoid using the compound in critical experiments.
-
Segregate: Isolate the vial to prevent potential cross-contamination.
-
Analyze: If possible, analyze a small amount via HPLC or another analytical technique to identify the impurities. Clumping often suggests moisture absorption, which can lead to hydrolysis of the oxime.
Q: I see a new, more polar spot on my TLC analysis. What could it be?
A: A new, more polar spot could indicate the hydrolysis of the oxime back to betulinic aldehyde. The aldehyde is generally more polar than the oxime on normal-phase silica (B1680970) gel. To confirm, you can run a co-spot with a betulinic aldehyde standard if available.
Experimental Protocols
Protocol: Assessing the Stability of this compound via HPLC
This protocol provides a general method for researchers to evaluate the stability of this compound under their specific experimental conditions.
-
Objective: To determine the purity of a this compound sample and identify potential degradants over time.
-
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724) and water
-
HPLC system with a UV detector and a C18 column
-
Analytical balance
-
Volumetric flasks and pipettes
-
-
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile. This will serve as your T=0 (initial time point) reference.
-
Sample Storage: Aliquot the solid compound or stock solution into several vials. Store these vials under different conditions you wish to test (e.g., -20°C, 4°C, 25°C, 40°C; protected from light vs. exposed to ambient light).
-
HPLC Analysis (T=0):
-
Inject the T=0 standard solution into the HPLC system.
-
Develop a suitable gradient method (e.g., starting with 50:50 acetonitrile:water and ramping up the acetonitrile concentration) to achieve good separation.
-
Record the retention time and peak area of the main compound. The purity can be calculated as (Area of main peak / Total area of all peaks) x 100%.
-
-
Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve a sample from each storage condition.
-
Data Analysis: Analyze the samples by HPLC using the same method as the T=0 sample. Compare the purity percentage to the initial value. A significant decrease in purity or the appearance of new peaks indicates degradation.
-
Diagrams and Workflows
References
Technical Support Center: Crystallization of Betulinic Aldehyde Oxime
Welcome to the technical support center for the crystallization of betulinic aldehyde oxime. This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during the crystallization process.
Disclaimer: Specific crystallization protocols and quantitative solubility data for this compound are not extensively available in public literature. The information provided here is based on general principles of organic compound crystallization and data from structurally related triterpenoids, such as betulin (B1666924) and betulinic acid.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of crystallizing this compound?
Crystallization is a crucial purification technique in organic chemistry.[1][2][3][4] For this compound, a semi-synthetic derivative of betulin with potential therapeutic activities, crystallization is performed to remove impurities from the reaction mixture, such as starting materials, byproducts, or residual solvents.[5][6] A pure, crystalline solid is essential for accurate analytical characterization and for subsequent in vitro and in vivo studies.
Q2: How do I select an appropriate solvent for crystallization?
The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[3][7] For this compound, consider solvents commonly used for its parent compound, betulin, and other triterpenoids. Alcohols (methanol, ethanol), acetone, and solvent mixtures like methanol/water or chloroform/ethanol are often effective for this class of compounds.[8][9][10][11] A good practice is to perform small-scale solubility tests with a variety of solvents to identify the most suitable one.[3]
Q3: What are the key stages of a successful crystallization experiment?
A typical crystallization process involves the following steps:
-
Dissolution: Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.[1][7]
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.[12]
-
Cooling: The hot, clear solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals.[1][2]
-
Crystal Collection: The formed crystals are separated from the remaining solution (mother liquor) by vacuum filtration.[1]
-
Washing: The collected crystals are washed with a small amount of cold solvent to remove any remaining impurities.[1]
-
Drying: The pure crystals are dried to remove any residual solvent.[1][2]
Troubleshooting Guide
This section addresses specific problems that may be encountered during the crystallization of this compound.
Q4: I've followed the protocol, but no crystals are forming. What should I do?
Failure to form crystals is a common issue and can often be resolved with the following steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution.[13] This creates microscopic scratches that can serve as nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure this compound from a previous successful crystallization, adding a tiny crystal to the supersaturated solution can initiate crystallization.[14]
-
Reduce Solvent Volume: It's possible that too much solvent was added, preventing the solution from becoming supersaturated upon cooling.[13][15] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility of the compound.[1][14]
Q5: My compound has "oiled out," forming a liquid layer instead of solid crystals. How can I fix this?
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to high impurity levels or a very concentrated solution.[3][13] To address this:
-
Reheat and Add More Solvent: Heat the solution to redissolve the oil, then add a small amount of additional solvent to lower the saturation point.[13][16] Allow the solution to cool more slowly.
-
Lower the Cooling Temperature: The goal is for the solution to become saturated at a temperature below the compound's melting point. Slower cooling can help achieve this.[15]
-
Change the Solvent System: If oiling out persists, a different solvent or a mixed solvent system may be necessary.[16]
Q6: Crystals formed, but they appeared very quickly and look like fine powder. Is this a problem?
Rapid crystallization, often called "crashing out," can trap impurities within the crystal lattice, reducing the effectiveness of the purification.[13][17] An ideal crystallization involves slow and steady crystal growth over a period of about 20 minutes or more.[13] To slow down crystallization:
-
Reheat and Add More Solvent: Place the flask back on the heat source, add a small amount of extra solvent to dissolve the solid completely, and then allow it to cool more slowly.[13]
-
Insulate the Flask: To slow the rate of cooling, place the flask on a non-conductive surface (like a cork ring or folded paper towels) and cover it with a watch glass.[13]
Q7: The yield of my crystals is very low. How can I improve it?
A low yield can be due to several factors:
-
Excess Solvent: Using too much solvent will result in a significant amount of the compound remaining dissolved in the mother liquor.[13] If the mother liquor has not been discarded, you can try to recover more product by evaporating some of the solvent and cooling again to obtain a second crop of crystals.
-
Premature Crystallization: If the compound crystallizes in the filter paper during hot filtration, this will reduce the yield. Ensure the funnel and receiving flask are pre-heated.
-
Washing with Warm Solvent: Washing the final crystals with solvent that is not sufficiently cold can dissolve some of the product. Always use ice-cold solvent for washing.[1]
Quantitative Data for Related Compounds
While specific solubility data for this compound is scarce, the following table provides solubility information for betulin and a novel betulinic acid derivative in various solvents. This can serve as a starting point for solvent selection.
| Compound | Solvent | Solubility (g/L) | Temperature (°C) |
| Betulinic Acid Derivative (SBE) | Water | 0.43 ± 0.05 | 20 |
| Betulinic Acid Derivative (SBE) | Methanol | 4.81 ± 0.31 | 20 |
| Betulinic Acid Derivative (SBE) | n-Butanol | 7.19 ± 0.66 | 20 |
| Betulinic Acid Derivative (SBE) | Acetonitrile | 2.11 ± 0.17 | 20 |
| Betulin | Ethanol-DMSO (50:50 wt%) | ~100 | 85 |
| Betulin | Ethanol | ~54.4 | ~78 (boiling) |
Data for Betulinic Acid Derivative (SBE) sourced from[18]. Data for Betulin sourced from[19].
Experimental Protocols
Protocol 1: General Single-Solvent Recrystallization
-
Solvent Selection: In a small test tube, add a few milligrams of the crude this compound. Add a few drops of the chosen solvent. If the compound dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, gently heat the test tube. If the compound dissolves when hot but reappears as a solid upon cooling, the solvent is suitable.[3]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[7]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): To remove the charcoal or any other insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.[1]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[1]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.[1]
-
Drying: Allow the crystals to dry on the filter paper with the vacuum on for a few minutes. For complete drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.
Protocol 2: General Two-Solvent Recrystallization
This method is useful when no single solvent has the ideal solubility characteristics. A pair of miscible solvents is used: one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent).[7][12]
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot "good" solvent.
-
Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes cloudy (turbid). This indicates the point of saturation.
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[7]
-
Crystallization, Collection, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.
Visualized Workflows
The following diagrams illustrate logical workflows for troubleshooting common crystallization problems.
References
- 1. Recrystallization [sites.pitt.edu]
- 2. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 3. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 4. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Home Page [chem.ualberta.ca]
- 8. Methods of Analysis and Identification of Betulin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN103193854B - The separation and purification of betulin and the biological and chemical method for transformation of betulinic acid - Google Patents [patents.google.com]
- 10. Toward a benign strategy for the manufacturing of betulinic acid - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02641A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. quora.com [quora.com]
- 15. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 16. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 17. achievechem.com [achievechem.com]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
optimization of reaction conditions for betulinic aldehyde oxime synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for betulinic aldehyde oxime synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis of this compound involves a two-step process. First, betulin (B1666924) is selectively oxidized to betulinic aldehyde. Subsequently, the aldehyde functional group is reacted with hydroxylamine (B1172632) or its salt to form the corresponding oxime.
Q2: What are the common reagents used for the oximation of betulinic aldehyde?
A2: The most common reagent is hydroxylamine hydrochloride (NH₂OH·HCl). This reaction is typically carried out in the presence of a base to neutralize the HCl released and to facilitate the reaction. Common bases include pyridine (B92270), sodium carbonate, or other organic and inorganic bases.
Q3: What solvents are suitable for this reaction?
A3: The choice of solvent depends on the solubility of the starting material and the reaction conditions. Pyridine can serve as both a solvent and a base. Other commonly used solvents for oximation reactions include ethanol, methanol, and acetonitrile. In some "green chemistry" approaches, the reaction can even be performed under solvent-free conditions.
Q4: What are typical reaction times and temperatures for the synthesis of this compound?
A4: Reaction conditions can vary. For a similar compound, betulone (B1248025) acetate, heating at 50°C for 2 hours in pyridine has been reported to be effective.[1] For other aldehydes, reactions can range from minutes to several hours, with temperatures from room temperature to reflux conditions, depending on the specific protocol and catalysts used.[2]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By comparing the spot of the reaction mixture with the spot of the starting material (betulinic aldehyde), the consumption of the reactant and the formation of the product can be tracked.
Q6: What are the potential side reactions or byproducts?
A6: Potential side reactions are generally minimal if the reaction is carried out under controlled conditions. However, incomplete reaction is a common issue. Under harsh conditions, such as high temperatures in certain solvents, the oxime might undergo a Beckmann rearrangement to form a nitrile, although this is more common for aldoximes when heated strongly.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction. | 1a. Increase the reaction time and continue monitoring by TLC. 1b. Increase the reaction temperature. For instance, if the reaction is being run at room temperature, try gentle heating (e.g., 50-60°C). 1c. Increase the molar excess of hydroxylamine hydrochloride and the base. |
| 2. Inactive reagents. | 2a. Use freshly opened or properly stored hydroxylamine hydrochloride. 2b. Ensure the base being used is not old or contaminated. | |
| 3. Poor solubility of starting material. | 3a. Choose a more suitable solvent system where betulinic aldehyde has better solubility. A co-solvent system might be beneficial. | |
| Multiple Spots on TLC (Impure Product) | 1. Presence of unreacted starting material. | 1a. See "Low or No Product Formation" solutions to drive the reaction to completion. |
| 2. Formation of side products. | 2a. Optimize reaction conditions (temperature, time) to minimize side reactions. 2b. Purify the crude product using column chromatography or recrystallization. | |
| Difficulty in Product Isolation/Purification | 1. Product is an oil or does not crystallize easily. | 1a. If direct crystallization from the reaction mixture is unsuccessful, concentrate the organic layer to dryness and attempt purification by flash chromatography. 1b. For recrystallization, test a variety of solvent systems (e.g., diethyl ether, dichloromethane (B109758), ethanol-water).[1] |
| 2. Emulsion formation during work-up. | 2a. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. 2b. Allow the mixture to stand for a longer period to allow for phase separation. |
Data Presentation
Table 1: General Conditions for Oximation of Aldehydes and Ketones
| Carbonyl Compound | Reagent/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Betulone Acetate | NH₂OH·HCl / Pyridine | Pyridine | 50 | 2 h | Not specified | [1] |
| Aromatic Aldehydes | NH₂OH·HCl / Na₂CO₃ | None (Grinding) | Room Temp. | 2 min | ~95 | [2] |
| Various Aldehydes & Ketones | NH₂OH·HCl / Oxalic Acid | CH₃CN | Reflux | 55-90 min | 90-95 | |
| Aromatic Aldehydes | NH₂OH·HCl / Bi₂O₃ | None (Grinding) | Room Temp. | 1.5-3 min | 60-98 | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Adapted from Betulone Acetate Oximation)[1]
Materials:
-
Betulinic aldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
10% Hydrochloric acid (HCl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Solvents for recrystallization or flash chromatography (e.g., diethyl ether, silica (B1680970) gel)
Procedure:
-
In a round-bottom flask, dissolve betulinic aldehyde (1 equivalent) in pyridine.
-
Add hydroxylamine hydrochloride (a significant molar excess, e.g., 40 equivalents, may be required for sterically hindered substrates).
-
Heat the reaction mixture at 50°C for 2 hours. Monitor the reaction progress using TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with dichloromethane.
-
Wash the organic layer with 10% HCl solution to remove pyridine.
-
Dry the dichloromethane layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
If crystals form during concentration, collect them by filtration. Otherwise, evaporate the solvent completely.
-
Purify the crude product by recrystallization (e.g., from diethyl ether or dichloromethane) or by flash chromatography on silica gel.
Visualizations
Caption: Overall synthesis workflow for this compound.
References
Technical Support Center: Purification of Betulinic Aldehyde Oxime
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of betulinic aldehyde oxime.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low Purity of the Final Product After Initial Synthesis
| Potential Cause | Recommended Solution |
| Incomplete Reaction: Unreacted betulinic aldehyde remains in the product mixture. | TLC Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A common solvent system for related triterpenoids is benzene:ethyl acetate (B1210297):formic acid (36:12:5). The reaction is complete when the spot corresponding to betulinic aldehyde disappears. Extended Reaction Time/Increased Reagent: If the reaction is slow, consider extending the reaction time or adding a slight excess of hydroxylamine (B1172632) hydrochloride. |
| Presence of Side-Products from Aldehyde Synthesis: If the starting betulinic aldehyde was impure, contaminants such as betulonic acid may be carried through. | Purify Starting Material: Ensure the betulinic aldehyde used is of high purity. Purification can be achieved by column chromatography on silica (B1680970) gel or recrystallization.[1] |
| Formation of Oxime Isomers: The oxime may exist as E/Z isomers, which can sometimes be separated under certain chromatographic conditions, leading to the appearance of multiple spots on TLC or peaks in HPLC. | Characterization: Use spectroscopic methods like NMR to confirm the isomeric ratio. For most biological applications, a mixture of isomers may be acceptable. If separation is necessary, high-resolution chromatography may be required. |
Problem 2: Difficulty in Separating the Oxime from Impurities by Column Chromatography
| Potential Cause | Recommended Solution |
| Poor Separation on Silica Gel: The oxime and impurities have similar polarities, leading to co-elution. | Optimize Solvent System: Systematically vary the polarity of the eluent. Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding ethyl acetate or chloroform. A gradient elution is often more effective than isocratic elution. Use of Alternative Adsorbents: Consider using alumina (B75360) as the stationary phase, which can offer different selectivity compared to silica gel.[1] |
| Streaking or Tailing of the Compound on the Column: The oxime may interact strongly with the acidic silica gel. | Add a Modifier: Incorporate a small amount (0.1-1%) of a modifier like pyridine (B92270) or triethylamine (B128534) into the eluent to reduce tailing. |
| Compound Crashing Out on the Column: The oxime has low solubility in the chosen eluent. | Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be loaded onto the column. |
Problem 3: Challenges with Recrystallization
| Potential Cause | Recommended Solution |
| Oiling Out: The compound separates as a liquid instead of forming crystals upon cooling. | Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Use a Solvent/Anti-solvent System: Dissolve the compound in a minimum amount of a "good" solvent (e.g., ethanol (B145695), chloroform) at an elevated temperature. Then, slowly add a "poor" solvent (e.g., water, hexane) in which the compound is insoluble until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.[2] |
| No Crystal Formation: The compound remains in solution even after cooling. | Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution-air interface. Alternatively, add a seed crystal of the pure compound. Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of the oxime and then attempt to cool again. |
| Low Recovery After Recrystallization: A significant amount of the product remains in the mother liquor. | Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound. Cool Thoroughly: Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) to maximize crystal precipitation before filtration. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable method to monitor the progress of the oximation reaction?
A1: Thin Layer Chromatography (TLC) is an effective method. For related triterpenoids, a mobile phase of benzene:ethyl acetate:formic acid (36:12:5) has been used.[3] You can visualize the spots using a suitable stain, such as anisaldehyde-sulfuric acid, followed by gentle heating. The disappearance of the betulinic aldehyde spot indicates the completion of the reaction.
Q2: What are the expected spectroscopic data for pure this compound?
-
1H NMR: Signals for the vinyl protons of the isopropenyl group, a signal for the oxime proton, and characteristic signals for the triterpenoid (B12794562) backbone methyl groups.
-
13C NMR: A signal for the carbon of the C=N-OH group, signals for the double bond carbons of the isopropenyl group, and numerous signals corresponding to the lupane (B1675458) skeleton.
-
Mass Spectrometry: The molecular formula is C30H49NO2, with a molecular weight of approximately 455.7 g/mol .[4] Expect to see a corresponding molecular ion peak in the mass spectrum (e.g., [M+H]+ or [M+Na]+).
Q3: What purity level should I aim for, and how can it be assessed?
A3: For use in biological assays or as a reference standard, a purity of ≥95% is generally recommended. High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the final purity of this compound.[5]
Data Presentation
Table 1: Example Data Table for Purification of this compound
| Purification Step | Starting Mass (mg) | Final Mass (mg) | Recovery (%) | Purity by HPLC (%) | Observations |
| Crude Product | 1000 | 1000 | 100 | 75 | Off-white solid |
| Column Chromatography | 1000 | 750 | 75 | 92 | White solid |
| Recrystallization | 750 | 600 | 80 | >98 | White, crystalline powder |
Experimental Protocols
Synthesis of this compound (General Procedure)
This protocol is based on general methods for the synthesis of triterpenoid oximes.
-
Dissolve betulinic aldehyde in a mixture of ethanol and pyridine.
-
Add an excess of hydroxylamine hydrochloride to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Upon completion, pour the reaction mixture into cold water to precipitate the crude oxime.
-
Filter the precipitate, wash with water, and dry under vacuum.
Purification by Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a glass column with the slurry.
-
Load the crude this compound onto the column (either as a concentrated solution or by dry loading).
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and analyze them by TLC to identify those containing the pure oxime.
-
Combine the pure fractions and evaporate the solvent to yield the purified product.
Purification by Recrystallization
-
In a flask, add the impure this compound.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol or a chloroform/ethanol mixture) to just dissolve the solid.[2]
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the clear solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.
-
Dry the purified crystals under vacuum.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
- 1. A Practical Synthesis of Betulonic Acid Using Selective Oxidation of Betulin on Aluminium Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103193854B - The separation and purification of betulin and the biological and chemical method for transformation of betulinic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Betulinic Aldehyde Oxime
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of betulinic aldehyde oxime. Our aim is to help you minimize byproducts and optimize your experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Step 1: Oxidation of Betulin (B1666924) to Betulinic Aldehyde
Question 1: My oxidation of betulin is not selective and I'm getting a mixture of products. How can I improve the selectivity for betulinic aldehyde?
Answer:
Non-selective oxidation is a common issue due to the presence of three reactive centers in the betulin molecule: a primary hydroxyl group at C-28, a secondary hydroxyl group at C-3, and an isopropenyl group.[1] The formation of byproducts such as betulonic acid, betulonic aldehyde, and allobetulin (B154736) can occur depending on the reagents and reaction conditions.
Potential Causes and Solutions:
-
Choice of Oxidizing Agent: Strong oxidizing agents like Jones reagent (CrO₃/H₂SO₄/acetone) can lead to over-oxidation and the formation of betulonic acid.[2] Milder and more selective reagents are recommended.
-
Pyridinium dichromate (PDC) or Pyridinium chlorochromate (PCC): These reagents are known to selectively oxidize primary alcohols to aldehydes.[2]
-
TEMPO-mediated oxidation: A system using (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in combination with a co-oxidant like NaClO₂/NaOCl can provide high yields of betulinic aldehyde.[2]
-
Solid-supported reagents: Using Cr(VI) compounds on solid supports like silica (B1680970) gel can significantly improve selectivity for betulonic aldehyde.[1][2] For instance, K₂Cr₂O₇–H₂SO₄ on silica gel has been reported to yield betulonic aldehyde as a single product within 30 minutes.[1] In contrast, using an alumina (B75360) support tends to favor the formation of betulonic acid.[1][2]
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often increase selectivity by reducing the rate of side reactions.
-
Reaction Time: Prolonged reaction times can lead to the formation of over-oxidized products. Monitor the reaction closely using Thin Layer Chromatography (TLC) to determine the optimal endpoint. For example, with K₂Cr₂O₇–H₂SO₄ on silica gel, the reaction is complete in as little as 10-30 minutes.[1][2]
-
pH: In some catalytic systems, maintaining a basic pH can be crucial for selective oxidation to the aldehyde.[2]
-
Question 2: I am observing the formation of allobetulin as a major byproduct. What causes this and how can I prevent it?
Answer:
Allobetulin is a rearrangement product of betulin that can form under acidic conditions.[2]
Potential Causes and Solutions:
-
Acidic Reagents: The use of strong acidic conditions can promote the Wagner-Meerwein rearrangement of the betulin backbone to form allobetulin.
-
Avoid strongly acidic oxidants: If possible, choose oxidation methods that proceed under neutral or mildly acidic conditions.
-
Use of a basic agent: The addition of a basic agent, such as hydrotalcite, to the reaction mixture can help to neutralize any acidic species and suppress the formation of allobetulin.[2]
-
Question 3: How can I effectively purify betulinic aldehyde from the reaction mixture containing unreacted betulin and other byproducts?
Answer:
Purification can be challenging due to the similar polarities of betulin and its oxidation products.
Recommended Purification Methods:
-
Column Chromatography: This is a common method for separating components with different polarities. A silica gel column with a gradient of ethyl acetate (B1210297) in hexane (B92381) is typically effective.
-
Recrystallization: This can be an effective method for obtaining highly pure betulinic aldehyde if a suitable solvent system is found.
-
Bisulfite Adduct Formation: Aldehydes can be selectively separated from a mixture by forming a solid bisulfite adduct. This adduct can then be isolated by filtration and the aldehyde can be regenerated by treatment with a base. This method is particularly useful for removing unreacted starting material and non-aldehydic byproducts.
Step 2: Oximation of Betulinic Aldehyde
Question 4: The yield of my this compound is lower than expected. What could be the reasons?
Answer:
While the oximation of aldehydes is generally a high-yield reaction, several factors can lead to lower-than-expected yields in the case of a sterically hindered substrate like betulinic aldehyde.
Potential Causes and Solutions:
-
Incomplete Reaction:
-
Insufficient Reagent: Ensure that an adequate excess of hydroxylamine (B1172632) hydrochloride and a suitable base (e.g., sodium acetate, pyridine) is used to drive the reaction to completion.
-
Reaction Time and Temperature: The reaction may require longer reaction times or gentle heating to overcome the steric hindrance around the aldehyde group. Monitor the reaction progress by TLC.
-
-
Purity of Starting Material: Impurities in the betulinic aldehyde starting material can interfere with the reaction or lead to the formation of side products, complicating purification and reducing the isolated yield of the desired oxime. Ensure the betulinic aldehyde is of high purity before proceeding with the oximation.
-
Product Isolation: this compound may have different solubility properties compared to the starting aldehyde. Optimize the work-up and extraction procedure to ensure efficient isolation of the product.
Question 5: I am having difficulty purifying the final this compound. What are the recommended methods?
Answer:
Purification of the oxime is crucial to remove any unreacted aldehyde, excess hydroxylamine, and any byproducts.
Recommended Purification Methods:
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline products. A suitable solvent or solvent mixture (e.g., ethanol (B145695), methanol/water) should be determined experimentally.
-
Column Chromatography: If recrystallization is not effective, column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) can be used to separate the oxime from impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of betulinic aldehyde from betulin? A1: The most common byproducts are betulonic acid (from oxidation of the C-3 hydroxyl group and the C-28 aldehyde), betulonic aldehyde (from oxidation of the C-3 hydroxyl group), and allobetulin (a rearrangement product formed under acidic conditions).[1][2]
Q2: What is the typical yield for the oximation of betulinic aldehyde? A2: The oximation reaction is generally reported to proceed in high to quantitative yields, often exceeding 90%, provided the starting betulinic aldehyde is pure and the reaction conditions are optimized.
Q3: How can I confirm the formation of this compound? A3: The formation of the oxime can be confirmed by various spectroscopic methods:
-
¹H NMR: Look for the appearance of a new signal for the N-OH proton and a shift in the signal of the C-28 proton.
-
¹³C NMR: Observe the disappearance of the aldehyde carbonyl carbon signal and the appearance of a new signal for the C=NOH carbon.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the molecular weight of this compound.
-
IR Spectroscopy: Look for the appearance of a C=N stretching band and an O-H stretching band for the oxime group, and the disappearance of the aldehyde C=O stretching band.
Q4: Is betulinic aldehyde stable? A4: Betulinic aldehyde is a relatively stable compound, but like many aldehydes, it can be susceptible to oxidation to the corresponding carboxylic acid (betulinic acid) upon prolonged exposure to air. It is recommended to store it under an inert atmosphere and at a low temperature.
Data Presentation
Table 1: Summary of Oxidation Methods for Betulin and their Selectivity
| Oxidizing Agent/System | Support/Conditions | Major Product(s) | Reported Yield | Reference |
| K₂Cr₂O₇–H₂SO₄ | Alumina | Betulonic Acid | Quantitative | [1][2] |
| K₂Cr₂O₇–H₂SO₄ | Silica Gel | Betulonic Aldehyde | Single product after 30 min | [1] |
| PDC or PCC | Dichloromethane | Betulinic Aldehyde, Betulonic Aldehyde | - | [2] |
| TEMPO/NaClO₂/NaOCl | 35 °C | Betulinic Aldehyde | 92% | [2] |
| Au/La₂O₃/TiO₂ | - | Betulone, Betulonic Aldehyde, Betulinic Aldehyde | 42%, 32%, 27% selectivity respectively | [2] |
Experimental Protocols
Protocol 1: Selective Oxidation of Betulin to Betulonic Aldehyde using Cr(VI) on Silica Gel
This protocol is adapted from a reported method for selective oxidation.[1]
-
Preparation of the Oxidant:
-
To 10 g of silica gel granules, add a solution of potassium dichromate (1.5 g, 5 mmol) in 40 mL of water.
-
Sequentially add 2.5 mL of concentrated sulfuric acid.
-
-
Reaction Setup:
-
Disperse 1 g (2.3 mmol) of betulin in 40 mL of acetone (B3395972) using an ultrasonic bath to form a white suspension.
-
Add the prepared oxidant on silica gel to the betulin suspension in a reaction flask.
-
-
Reaction:
-
Stir the reaction mixture vigorously at room temperature for 10-30 minutes.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the silica gel by filtration.
-
Add 500 mL of water to the filtrate to precipitate the product.
-
Filter the white precipitate, wash it thoroughly with hot water, and dry it to obtain betulonic aldehyde.
-
Protocol 2: Synthesis of this compound
This is a general protocol for the oximation of aldehydes.
-
Reaction Setup:
-
Dissolve 1 g of pure betulinic aldehyde in a suitable solvent such as ethanol or pyridine (B92270) in a round-bottom flask.
-
Add 1.5 to 2 equivalents of hydroxylamine hydrochloride (NH₂OH·HCl).
-
Add 2 to 3 equivalents of a base such as sodium acetate or pyridine (if pyridine is not used as the solvent).
-
-
Reaction:
-
Stir the mixture at room temperature or warm it gently (e.g., to 50-60 °C) for several hours.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
If pyridine was used, remove it under reduced pressure.
-
Add water to the reaction mixture to precipitate the crude product.
-
Filter the precipitate and wash it with water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the oxidation of betulin to betulinic aldehyde.
References
Technical Support Center: Enhancing the Bioavailability of Betulinic Aldehyde Oxime
Welcome to the technical support center for betulinic aldehyde oxime. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the poor bioavailability of this promising therapeutic agent. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: We are observing low and inconsistent plasma concentrations of this compound in our preclinical studies. What are the likely causes?
A1: The poor oral bioavailability of this compound, a derivative of the pentacyclic triterpene betulin (B1666924), is a known challenge.[1][2] This issue is primarily attributed to two main factors inherent to its chemical class:
-
Poor Aqueous Solubility: Like its parent compounds betulin and betulinic acid, this compound is highly lipophilic and hydrophobic, leading to very low solubility in the aqueous environment of the gastrointestinal (GI) tract.[1][2] This poor solubility is a major rate-limiting step for its absorption.
-
Potential for First-Pass Metabolism: Triterpenoids can be subject to metabolism in the gut wall and liver, which can significantly reduce the amount of the active compound that reaches systemic circulation.[3]
Q2: What formulation strategies should we consider to improve the oral absorption of this compound?
A2: Several formulation strategies have proven effective for improving the bioavailability of poorly soluble compounds like triterpenoids.[3][4][5] The choice of strategy depends on the specific physicochemical properties of your compound and the desired therapeutic profile. A summary of promising approaches is provided below.
Table 1: Formulation Strategies for Enhancing the Oral Bioavailability of this compound
| Formulation Strategy | Principle | Potential Bioavailability Enhancement (Fold Increase vs. Suspension) | Key Considerations & Challenges |
| Nanosuspension | Increases the surface area-to-volume ratio by reducing the particle size to the nanometer range (100-300 nm), thereby enhancing the dissolution rate.[6] | 2 to 10-fold | Requires specialized equipment (e.g., high-pressure homogenizer); potential for particle agglomeration requires careful selection of stabilizers.[6] |
| Amorphous Solid Dispersion (ASD) | Disperses the drug in an amorphous state within a hydrophilic polymer matrix, preventing crystallization and increasing apparent solubility and dissolution.[7] | 5 to 20-fold | Requires screening for optimal polymer and drug loading; physical stability of the amorphous form during storage must be ensured. |
| Lipid-Based Formulations (e.g., SMEDDS) | Solubilizes the drug in a mixture of oils, surfactants, and co-solvents, which forms a fine micro- or nano-emulsion upon contact with GI fluids, bypassing the dissolution step.[7] | 10 to 50-fold | Excipient selection is critical for performance and to avoid GI irritation; potential for drug precipitation upon dilution in the GI tract. |
| Co-amorphous Systems | Forms a single-phase amorphous system with a low-molecular-weight excipient (co-former), which can enhance solubility and inhibit metabolism. Using a co-former like piperine (B192125) can also inhibit CYP enzymes.[8] | Variable; can be significant | Requires screening for a suitable co-former that forms a stable amorphous system with the drug; mechanism of enhancement can be multi-faceted.[8] |
Q3: Our team is developing this compound as an anti-cancer agent. What is its likely mechanism of action?
A3: this compound's parent compound, betulinic acid, is well-documented to induce apoptosis (programmed cell death) in cancer cells through the intrinsic mitochondrial pathway.[9][10][11][12] It is highly probable that the oxime derivative shares this mechanism. The process involves direct action on the mitochondria, leading to a loss of mitochondrial membrane potential, the release of pro-apoptotic factors like cytochrome c, and the subsequent activation of caspases.[9][13]
Caption: Proposed intrinsic apoptosis pathway for this compound.
Troubleshooting Guides
Guide 1: High Variability in In Vivo Pharmacokinetic (PK) Data
Problem: You are observing high inter-animal variability and poor dose-proportionality in your rodent PK studies after oral administration.
Workflow for Troubleshooting: This issue often stems from inconsistent absorption, which is exacerbated by poor solubility. The following workflow can help diagnose and resolve the problem.
Caption: Troubleshooting workflow for high pharmacokinetic variability.
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension via Wet Media Milling
This protocol describes a common top-down method for producing a drug nanosuspension suitable for oral dosing in preclinical studies.
-
Materials:
-
This compound (micronized powder)
-
Hydroxypropyl methylcellulose (B11928114) (HPMC E5) or similar polymer as a steric stabilizer
-
Sodium dodecyl sulfate (B86663) (SDS) as an ionic stabilizer
-
Yttria-stabilized zirconium oxide (YTZ) milling beads (0.2-0.5 mm diameter)
-
Purified water
-
Planetary ball mill or similar high-energy mill
-
-
Procedure:
-
Prepare the Stabilizer Solution: Dissolve HPMC (e.g., 2% w/v) and SDS (e.g., 0.1% w/v) in purified water with gentle stirring.
-
Create the Pre-suspension: Disperse the this compound powder (e.g., 5% w/v) into the stabilizer solution. Stir with a high-shear mixer for 15-30 minutes to ensure the powder is fully wetted and de-aggregated.
-
Milling:
-
Transfer the pre-suspension to a milling chamber containing the YTZ beads. A bead-to-drug mass ratio of approximately 30:1 is a good starting point.
-
Mill the suspension at a high speed (e.g., 400-600 rpm) for a period of 2 to 8 hours. The chamber should be cooled to prevent overheating.
-
-
Monitoring Particle Size: Periodically take small aliquots of the suspension (e.g., every hour) and measure the particle size using a dynamic light scattering (DLS) instrument until the desired size (e.g., Z-average < 300 nm) and a narrow polydispersity index (PDI < 0.3) are achieved.
-
Separation and Storage: Once milling is complete, separate the nanosuspension from the milling beads by pouring through a sieve or by centrifugation at a low speed.
-
Characterization: Fully characterize the final nanosuspension for particle size, PDI, zeta potential, and drug concentration (by HPLC).
-
Storage: Store the nanosuspension at 2-8°C to minimize particle growth (Ostwald ripening).
-
References
- 1. Drug Delivery Systems of Betulin and Its Derivatives: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pentacyclic Triterpene Bioavailability: An Overview of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Optimized Delivery of Triterpenes by Liposomal Nanoformulations: Overcoming the Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triple Strategies to Improve Oral Bioavailability by Fabricating Coamorphous Forms of Ursolic Acid with Piperine: Enhancing Water-Solubility, Permeability, and Inhibiting Cytochrome P450 Isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sensitization for Anticancer Drug-Induced Apoptosis by Betulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. greenmedinfo.com [greenmedinfo.com]
- 12. researchgate.net [researchgate.net]
- 13. Betulinic acid induces autophagy-mediated apoptosis through suppression of the PI3K/AKT/mTOR signaling pathway and inhibits hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
strategies to enhance the stability of betulinic aldehyde oxime in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of betulinic aldehyde oxime in solution during experimental procedures.
Troubleshooting Guide
Issue: Rapid Degradation of this compound in Solution
If you are observing a rapid loss of this compound in your solution, consider the following potential causes and solutions.
| Potential Cause | Recommended Action |
| Inappropriate pH | Oximation reactions and oxime stability are pH-dependent. Acidic conditions can catalyze the hydrolysis of the oxime bond, reverting it to betulinic aldehyde and hydroxylamine.[1][2] Conversely, strongly basic conditions can also promote degradation. Solution: Maintain the pH of your solution within a neutral to slightly acidic range (pH 5-7) for optimal stability. Use appropriate buffer systems like phosphate (B84403) or acetate (B1210297) buffers to maintain a stable pH. |
| Elevated Temperature | Higher temperatures can accelerate the rate of hydrolytic degradation.[3] Solution: Whenever possible, conduct your experiments at controlled room temperature or below. For long-term storage, solutions of this compound should be kept at low temperatures, such as 2-8°C for short-term and -20°C for long-term stability. |
| Presence of Transition Metals | Trace amounts of transition metal ions in your solution can catalyze the degradation of oximes. Solution: Use high-purity solvents and reagents. If metal contamination is suspected, consider the use of a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration to sequester metal ions. |
| Photodegradation | Exposure to light, particularly UV light, can induce degradation of the oxime functionality and the triterpenoid (B12794562) backbone.[4] Solution: Protect your solutions from light by using amber-colored vials or by wrapping your experimental setup in aluminum foil. Conduct experiments under subdued lighting conditions when possible. |
| Oxidative Stress | The presence of oxidizing agents can lead to the degradation of the oxime. Solution: Ensure your solvents are degassed and consider purging your reaction vessel with an inert gas like nitrogen or argon to minimize contact with atmospheric oxygen. Avoid the use of solvents that may contain peroxide impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The most common degradation pathway for oximes in solution is acid-catalyzed hydrolysis.[1][2] This reaction involves the protonation of the oxime nitrogen, followed by nucleophilic attack by water, leading to the cleavage of the C=N bond and regeneration of betulinic aldehyde and hydroxylamine. Another potential degradation pathway, especially under photolytic conditions, could involve the cleavage of the N-O bond.[4]
Q2: How can I monitor the stability of my this compound solution?
A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to monitor the concentration of this compound and detect the formation of degradation products over time.[5][6] Key parameters to monitor are the peak area of the parent compound and the emergence of new peaks corresponding to degradants.
Q3: What are the ideal storage conditions for a stock solution of this compound?
A3: For long-term stability, a stock solution of this compound should be stored at -20°C in a tightly sealed, light-protected container.[7] The choice of solvent is also critical; a non-polar aprotic solvent may be preferable to protic solvents to minimize hydrolysis.
Q4: Are there any formulation strategies to enhance the stability of this compound in an aqueous solution?
A4: Yes, several strategies can be employed. The use of co-solvents such as ethanol (B145695) or DMSO can increase solubility and may reduce hydrolytic degradation.[8] Encapsulation methods, such as the use of cyclodextrins, can protect the oxime moiety from the aqueous environment. Additionally, the inclusion of antioxidants and the careful control of pH with buffering agents are effective strategies.[3]
Quantitative Data Summary
The following table summarizes hypothetical degradation data for this compound under various stress conditions to illustrate the impact of different factors on its stability. This data is for illustrative purposes to guide experimental design.
| Condition | Parameter | Value | % Degradation (after 24h) |
| pH | pH 3 (0.01 M HCl) | 25°C | ~35% |
| pH 5 (Acetate Buffer) | 25°C | ~5% | |
| pH 7 (Phosphate Buffer) | 25°C | <2% | |
| pH 9 (Borate Buffer) | 25°C | ~10% | |
| Temperature | 4°C | pH 7 | <1% |
| 25°C | pH 7 | <2% | |
| 40°C | pH 7 | ~15% | |
| 60°C | pH 7 | ~40% | |
| Light | Dark | 25°C, pH 7 | <2% |
| Ambient Light | 25°C, pH 7 | ~5% | |
| UV Light (254 nm) | 25°C, pH 7 | ~25% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the procedure for conducting a forced degradation study to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile (B52724):water 80:20 v/v).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Place 1 mL of the stock solution in a sealed vial and heat at 80°C for 24, 48, and 72 hours.
-
Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to a UV lamp (254 nm) for 24, 48, and 72 hours. A control sample should be wrapped in aluminum foil.
-
-
Sample Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase. Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to quantify this compound and separate it from its degradation products.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point. For example, start with 60% acetonitrile and increase to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of betulinic aldehyde, a wavelength of around 210 nm should be suitable for detection.[6]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the samples from the forced degradation study to ensure separation of the parent peak from any degradation product peaks.
Visualizations
Caption: Potential degradation pathways of this compound.
References
- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 2. A Comprehensive Scientific Survey of Excipients Used in Currently Marketed, Therapeutic Biological Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ipsf.org [ipsf.org]
- 4. Current approaches to enhancing oxime reactivator delivery into the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. An Experimental Study on the Solubility of Betulin in the Complex Solvent Ethanol-DMSO | MDPI [mdpi.com]
troubleshooting contamination in betulinic aldehyde oxime cell cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and resolve contamination issues in cell cultures, with a specific focus on experiments involving betulinic aldehyde oxime.
Frequently Asked Questions (FAQs)
General Contamination
-
Q1: What are the most common types of contamination in cell culture?
-
Q2: How can I prevent contamination in my cell cultures?
-
Strict aseptic technique is the most critical preventative measure.[1] This includes working in a sterile biosafety cabinet, disinfecting all surfaces and equipment with 70% ethanol, and using sterile reagents and media.[1][3] Regularly cleaning incubators and water baths is also essential.[1][2] It is recommended to aliquot reagents into smaller, single-use volumes to avoid contaminating the entire stock.[1][2]
-
-
Q3: Is it a good practice to use antibiotics in my cell culture medium?
-
While antibiotics can be used to control bacterial contamination, their routine use is often discouraged as it can mask low-level contamination and lead to the development of antibiotic-resistant bacteria.[4] Antibiotics can also hide underlying issues with poor aseptic technique.
-
This compound-Specific Issues
-
Q4: Can my this compound solution be a source of contamination?
-
Yes. Any non-sterile component added to a cell culture is a potential source of contamination. This compound is typically dissolved in a solvent like DMSO to create a stock solution. If the compound itself, the solvent, or the containers used are not sterile, you can introduce contamination into your culture.
-
-
Q5: How can I distinguish between microbial contamination and the cytotoxic effects of this compound?
-
This can be challenging, as both can lead to changes in cell morphology and cell death. However, there are key differences. Microbial contamination often leads to a rapid change in the turbidity and pH of the culture medium (e.g., turning cloudy or yellow).[5] Cytotoxic effects of a compound are typically dose-dependent and may not affect the appearance of the medium. Microscopic examination is crucial. Bacteria will appear as small, motile particles, while yeast will appear as budding ovals.[2] In contrast, cytotoxicity will manifest as changes in cell morphology, such as rounding, detachment, and the appearance of apoptotic bodies.[5][6]
-
-
Q6: Does this compound have antimicrobial properties?
-
Yes, some studies have shown that betulin (B1666924) derivatives, including betulin-28-oxime, exhibit antimicrobial activity against certain strains of bacteria and fungi, such as Enterococcus faecalis, Staphylococcus aureus, and Candida albicans.[7][8] This means the compound might suppress the growth of some common contaminants while potentially allowing resistant microbes to grow.
-
Troubleshooting Guides
Common Cell Culture Contaminants
The table below summarizes the key characteristics of common biological contaminants to aid in their identification.
| Contaminant Type | Appearance in Culture | Recommended Action |
| Bacteria | Medium becomes cloudy/turbid and often changes color (yellow due to pH drop). Under a microscope, small, dark, motile particles are visible between cells.[5][9] | Discard the contaminated culture immediately. Decontaminate the incubator and biosafety cabinet.[1] For irreplaceable cultures, a high-concentration antibiotic shock treatment may be attempted, but is not generally recommended.[7] |
| Yeast | The medium may remain clear initially but can become cloudy and yellow over time. Round or oval-shaped particles, often seen budding, are visible under the microscope.[1][2] | Discard the culture. Yeast is difficult to eradicate. Thoroughly clean and disinfect the work area and equipment.[1] |
| Mold | Visible filamentous structures (hyphae) may appear on the surface of the medium. The medium can become cloudy or fuzzy.[1][2] Under the microscope, thin, thread-like structures and sometimes dense spore clusters are visible.[1] | Immediately discard all contaminated cultures and any media/reagents that may have been exposed. Molds can spread rapidly through airborne spores. A thorough decontamination of the entire lab may be necessary. |
| Mycoplasma | No visible signs of contamination like turbidity or pH change.[8] Mycoplasma are very small bacteria that lack a cell wall and are not visible with a standard light microscope. Signs can be subtle, such as a reduction in cell growth rate, changes in morphology, or decreased transfection efficiency.[9] | Quarantine the suspected culture and all other cultures that may have been exposed. Test for mycoplasma using a specific assay (e.g., PCR or fluorescence staining).[7][9] If positive, it is best to discard the culture. Specific anti-mycoplasma agents can be used for valuable cell lines, but eradication can be difficult. |
Interpreting Observations in this compound-Treated Cultures
Use this table to help differentiate between potential contamination and expected compound-induced effects.
| Observation | Possible Cause (Contamination) | Possible Cause (Compound-Related Effect) |
| Cloudy/Turbid Medium | Bacterial or yeast growth. | Precipitation of the compound if its solubility limit in the medium is exceeded. |
| pH Change (e.g., Medium Turns Yellow) | Acidic byproducts from bacterial metabolism.[7] | Some cellular metabolic changes in response to the compound could alter pH, but this is less common and usually slower than with bacterial contamination. |
| Floating Debris | Bacterial or yeast cells. | Dead and dying cells detaching from the culture surface due to cytotoxicity.[6] |
| Reduced Cell Growth/Proliferation | Competition for nutrients and toxic byproducts from microbes. Mycoplasma is a common cause. | The compound is cytotoxic or cytostatic, inhibiting cell division or inducing cell death.[6][7] |
| Changes in Cell Morphology (Rounding, Shrinking) | A non-specific stress response to contamination. | Apoptosis or other forms of cell death induced by the compound.[5][6] Nuclear fragmentation and the formation of apoptotic bodies are hallmarks of this process.[6] |
Experimental Protocols
Protocol 1: Preparation and Sterilization of a this compound Stock Solution
This compound is a hydrophobic small molecule. This protocol describes a general method for preparing a sterile stock solution.
Materials:
-
This compound powder
-
High-purity dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Sterile syringe filter with a 0.22 µm pore size
-
Sterile syringe
Methodology:
-
In a sterile environment (e.g., a biosafety cabinet), weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile vial.
-
Add the required volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming may be required for some compounds, but check for stability information first.
-
To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile vial. This step is crucial for removing any potential bacterial or fungal contaminants.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -20°C or as recommended for the specific compound.
Protocol 2: Mycoplasma Detection by PCR
This protocol outlines the general steps for using a commercially available PCR-based mycoplasma detection kit. Always refer to the manufacturer's specific instructions.
Materials:
-
Cell culture supernatant from the culture to be tested
-
Mycoplasma detection PCR kit (containing primers, polymerase, dNTPs, and positive/internal controls)
-
Sterile PCR tubes
-
Thermocycler
-
Gel electrophoresis equipment and reagents
Methodology:
-
Collect 1 mL of the cell culture supernatant from a culture that is 70-80% confluent and has been cultured without antibiotics for at least 3 days.
-
Prepare the samples for PCR according to the kit's instructions. This may involve a simple heat treatment or a DNA extraction step.
-
Set up the PCR reaction in sterile PCR tubes by combining the prepared sample with the master mix provided in the kit. Include a positive control and a negative control (nuclease-free water) in your run.
-
Place the tubes in a thermocycler and run the PCR program as specified by the kit manufacturer.
-
After the PCR is complete, analyze the results by running the PCR products on an agarose (B213101) gel.
-
Compare the bands from your samples to the positive and negative controls. The presence of a band of a specific size (indicated in the kit manual) indicates mycoplasma contamination.
Visual Troubleshooting Workflows
General Contamination Troubleshooting Workflow
Caption: A flowchart for troubleshooting common cell culture contamination.
Workflow for Investigating Contamination from this compound
Caption: A workflow for identifying the source of contamination when using a small molecule.
References
- 1. Synthesis and antimicrobial activity of new betulin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]
- 3. 9 Sterilization Techniques For Cell Culture | Visikol [visikol.com]
- 4. Oxime derivatives of betulonic acid and platanic acid as novel cytotoxic or antiviral agents - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. Assessment of Betulinic Acid Cytotoxicity and Mitochondrial Metabolism Impairment in a Human Melanoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of Betulinic Acid Cytotoxicity and Mitochondrial Metabolism Impairment in a Human Melanoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.plos.org [journals.plos.org]
- 9. Sterile Cell Culture Preparation | Sartorius [sartorius.com]
improving the selectivity of betulinic aldehyde oxime derivatives
Welcome to the Technical Support Center for Betulinic Aldehyde Oxime Derivatives. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions, and detailed protocols to assist in experiments aimed at improving the selectivity of these promising compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the anticancer activity of betulinic acid and its derivatives?
A1: The primary anticancer property of betulinic acid and its derivatives is linked to their ability to induce apoptosis (programmed cell death) in cancer cells.[1][2] They typically trigger the intrinsic mitochondrial pathway of apoptosis.[1][3][4] This process involves direct perturbations of the mitochondria, leading to the release of proteins that activate caspases, which are enzymes that execute cell death.[1][4][5]
Q2: Why is improving the selectivity of these compounds a critical research goal?
A2: While betulinic acid naturally shows selective cytotoxicity against malignant cells compared to normal cells, this therapeutic window can be narrow or vary significantly with different cancer types.[1] Improving selectivity is crucial to develop derivatives that are highly potent against cancer cells while minimizing side effects and toxicity to healthy tissues.[3] Enhanced selectivity leads to a better safety profile and a more effective therapeutic agent.[6]
Q3: What are the key positions on the betulinic acid scaffold for chemical modification to improve selectivity and potency?
A3: Structure-activity relationship (SAR) studies have identified several key positions for modification. The most common and effective positions are the C-3 alcohol, the C-28 carboxylic acid, and the C-20 alkene.[2][6][7] Modifications at these sites, such as creating esters, amides, or introducing heterocyclic moieties, can significantly alter the compound's cytotoxicity, selectivity, and solubility.[2][8] The C-28 carboxylic acid, in particular, has been shown to be essential for cytotoxicity.[2][6]
Troubleshooting Guide
Q1: I am getting a low yield or a complex mixture of products during the initial oxidation of betulin (B1666924) to betulinic aldehyde. What can I do?
A1: The oxidation of betulin can be challenging due to its three active centers: a primary alcohol at C-28, a secondary alcohol at C-3, and an isopropenyl group.[9] To selectively obtain betulinic aldehyde (oxidation at C-28), consider the following:
-
Use a Selective Reagent System: A TEMPO/BAIB (2,2,6,6-tetramethyl-piperidin-1-oxyl / bis(acetoxy)iodobenzene) system can be effective for this transformation.[10]
-
Utilize Solid-Support Catalysis: Chromium (VI) compounds immobilized on a silica (B1680970) gel solid support have been shown to selectively yield betulonic aldehyde with 100% conversion in as little as 30 minutes.[9][11] This method can prevent over-oxidation to the carboxylic acid.
-
Check Starting Material Purity: Impurities in the betulin extract, sometimes left over from the extraction process, can inhibit the oxidation reaction.[10] Ensure your starting material is of high purity.
-
Control Reaction Conditions: Factors like temperature, reaction time, and the molar ratio of the oxidant are critical.[9] Optimization of these parameters is often necessary.
Q2: My oximation reaction to form the final derivative is inefficient or fails. How can I optimize it?
A2: The conversion of the aldehyde group to an oxime is typically a straightforward condensation reaction. If you are facing issues, verify the following steps:
-
Reagents and Stoichiometry: The standard procedure involves reacting the betulinic aldehyde with hydroxylamine (B1172632) hydrochloride (HONH₂·HCl) in the presence of a mild base, such as sodium acetate (B1210297) (NaOAc), to neutralize the HCl.[12] Ensure you are using at least a stoichiometric equivalent of both reagents.
-
Solvent and Temperature: Anhydrous ethanol (B145695) is a commonly used solvent for this reaction.[12] Gentle heating or refluxing may be required to drive the reaction to completion.
-
pH Control: The reaction is sensitive to pH. The sodium acetate acts as a buffer. An improper pH can hinder the nucleophilic attack of the hydroxylamine.
-
Purity of Aldehyde: Ensure the starting betulinic aldehyde is pure and free of residual oxidizing agents or acidic/basic impurities from the previous step.
Q3: My derivative is highly cytotoxic but shows poor selectivity between cancer and normal cells. How can I improve its selectivity?
A3: Poor selectivity is a common challenge. Improving it requires rational structural modifications based on SAR principles.
-
Modify the C-28 Position: While the carboxylic acid is important, converting it to various amides or esters can dramatically improve selectivity.[8][13] For instance, one study found that a specific 2,4-dinitrophenylhydrazone derivative was five to seven times more selective for cancer cells than fibroblasts.[14]
-
Modify the C-3 Position: Structural variations at the C-3 position can lead to major improvements in potency and potentially selectivity.[7] Introducing different ester groups has been shown to be a viable strategy.[2]
-
Introduce Targeting Moieties: Conjugating the betulinic acid scaffold with molecules that are preferentially taken up by cancer cells, such as peptides or amino acids, can enhance selectivity.[15][16]
-
Systematic Evaluation: Test derivatives against a panel of both cancer cell lines and normal, non-cancerous cell lines (e.g., fibroblasts, keratinocytes) to calculate a Selectivity Index (SI = IC₅₀ in normal cells / IC₅₀ in cancer cells). An SI value greater than 1 indicates selectivity for cancer cells.[17]
Quantitative Data Summary
The following tables summarize the cytotoxic activity (IC₅₀) and Selectivity Index (SI) of various betulinic acid and oxime derivatives from published studies. Lower IC₅₀ values indicate higher potency. Higher SI values indicate better selectivity.
Table 1: Cytotoxicity and Selectivity of Betulonic Acid Oxime [17]
| Compound | Cancer Cell Line | IC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|
| Betulonic acid oxime (3) | CCRF-CEM (Leukemia) | 18.9 ± 1.1 | 2.4 |
| | G-361 (Melanoma) | 21.3 ± 2.8 | 2.2 |
Note: Selectivity Index was calculated relative to toxicity in a normal cell line.
Table 2: Cytotoxicity of 2,3-indolo-betulinic Acid Derivatives against Murine Melanoma (B164A5) Cells [15]
| Compound | Description | IC₅₀ (µM) |
|---|---|---|
| BI | Betulinic Acid (Parent Compound) | 18.8 - 20.7 |
| BA4 | 2,3-indolo-betulinic acid | Not specified, but higher than BA2/BA3 |
| BA3 | N-(2,3-indolo-betulinoyl)glycine | 8.11 |
| BA2 | N-(2,3-indolo-betulinoyl)glycylglycine | 9.15 |
Note: This study highlighted that conjugating the indole (B1671886) derivative with amino acid residues at C-28 significantly enhanced cytotoxic activity compared to the parent compounds.[15]
Detailed Experimental Protocols
Protocol 1: General Synthesis of a this compound Derivative
This protocol is a generalized procedure based on common methods.[9][12]
Part A: Selective Oxidation of Betulin to Betulinic Aldehyde
-
Preparation: Add betulin (1 equivalent) to a round-bottom flask with a suitable solvent like dichloromethane (B109758) (DCM).
-
Oxidant Preparation: In a separate flask, prepare the oxidizing agent. For a solid-supported oxidation, add K₂Cr₂O₇-H₂SO₄ to a silica gel support in aqueous acetone.[9]
-
Reaction: Add the oxidant to the betulin solution at room temperature and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction on silica gel support can be very fast (e.g., 30 minutes).[9]
-
Workup: Once the starting material is consumed, filter off the solid support. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude betulinic aldehyde by column chromatography on silica gel.
Part B: Oximation of Betulinic Aldehyde
-
Dissolution: Dissolve the purified betulinic aldehyde (1 equivalent) in anhydrous ethanol.
-
Addition of Reagents: Add hydroxylamine hydrochloride (HONH₂·HCl, >1 equivalent) and sodium acetate (NaOAc, >1 equivalent) to the solution.[12]
-
Reaction: Stir the mixture at room temperature or under gentle reflux until TLC indicates the completion of the reaction.
-
Workup: Cool the reaction mixture and reduce the solvent volume under vacuum. Add water to precipitate the crude product.
-
Purification: Filter the solid product, wash with water, and dry. Recrystallize the crude oxime from a suitable solvent system (e.g., methanol/water) to obtain the pure derivative.[12]
Protocol 2: In Vitro Cytotoxicity Sulforhodamine B (SRB) Assay
This protocol is adapted from standard procedures used for evaluating the cytotoxicity of anticancer compounds.[12][14]
-
Cell Seeding: Seed cancer cells and a normal control cell line into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the plates and add 100 µL of the medium containing the test compounds (or DMSO as a vehicle control).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Fixation: Discard the supernatant and fix the adherent cells by gently adding 100 µL of cold 10% Trichloroacetic Acid (TCA). Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and let them air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Read the optical density (OD) at 515 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.
Visual Guides and Diagrams
The following diagrams illustrate key workflows, decision-making processes, and biological pathways relevant to your research.
Caption: Experimental workflow from synthesis to selectivity evaluation.
Caption: Troubleshooting flowchart for improving compound selectivity.
Caption: The intrinsic (mitochondrial) pathway of apoptosis.
References
- 1. Betulinic Acid for Cancer Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Betulinic acid derivatives as anticancer agents: structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationship study of betulinic acid, a novel and selective TGR5 agonist, and its synthetic derivatives: potential impact in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Practical Synthesis of Betulonic Acid Using Selective Oxidation of Betulin on Aluminium Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toward a benign strategy for the manufacturing of betulinic acid - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02641A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 13. Antiparasitic evaluation of betulinic acid derivatives reveals effective and selective anti-Trypanosoma cruzi inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preparation of betulinic acid derivatives by chemical and biotransformation methods and determination of cytotoxicity against selected cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, Characterization and Cytotoxic Activity of Betulinic Acid and Seco-Betulinic Acid Derivatives against Human Colorectal Carcinoma – Oriental Journal of Chemistry [orientjchem.org]
- 17. Oxime derivatives of betulonic acid and platanic acid as novel cytotoxic or antiviral agents - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scale-up Synthesis of Betulinic Aldehyde Oxime
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of betulinic aldehyde oxime.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up synthesis of betulinic aldehyde and its subsequent oximation.
1. Synthesis of Betulinic Aldehyde from Betulin (B1666924)
Issue 1.1: Low Yield of Betulinic Aldehyde
-
Possible Cause: Incomplete oxidation of betulin. On a larger scale, efficient mixing and heat transfer become critical. Localized overheating can lead to side reactions, while insufficient heating can result in incomplete conversion.
-
Troubleshooting Steps:
-
Optimize Reaction Temperature: Carefully monitor and control the internal reaction temperature. Gradual addition of the oxidizing agent can help manage the exothermic nature of the reaction.
-
Improve Agitation: Ensure the stirring mechanism is adequate for the vessel size to maintain a homogeneous suspension of betulin.
-
Reagent Stoichiometry: Re-evaluate the molar ratio of the oxidizing agent to betulin. On a larger scale, incremental additions of the oxidant with in-process monitoring (e.g., by TLC or HPLC) can ensure complete conversion without over-oxidation.
-
Choice of Oxidizing Agent: For scale-up, solid-supported reagents like chromium trioxide on silica (B1680970) gel can offer better selectivity and easier work-up.[1] TEMPO-mediated oxidation is another alternative that can be suitable for larger scales.
-
Issue 1.2: Formation of Betulinic Acid as a Byproduct
-
Possible Cause: Over-oxidation of the aldehyde. This is a common issue when using strong oxidizing agents like Jones reagent, especially with prolonged reaction times or elevated temperatures.
-
Troubleshooting Steps:
-
Milder Oxidizing Agents: Consider using more selective oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation protocol.
-
Reaction Monitoring: Implement strict reaction monitoring. Quench the reaction immediately upon the disappearance of the starting material and the main formation of the desired aldehyde.
-
Controlled Addition: Add the oxidizing agent portion-wise to avoid an excess at any point in the reaction.
-
Issue 1.3: Difficult Purification of Betulinic Aldehyde
-
Possible Cause: Presence of unreacted betulin and other byproducts with similar polarities.
-
Troubleshooting Steps:
-
Crystallization: Optimize the recrystallization solvent system. A mixture of polar and non-polar solvents might be necessary.
-
Column Chromatography: While challenging on a large scale, flash chromatography with a carefully selected solvent gradient can be effective. Consider using a larger diameter column with appropriate packing material.
-
Washing: Implement aqueous washes to remove any water-soluble impurities before proceeding with purification.
-
2. Synthesis of this compound
Issue 2.1: Incomplete Conversion to the Oxime
-
Possible Cause: Steric hindrance around the aldehyde group of the betulinic aldehyde molecule can slow down the reaction. Inadequate mixing and inappropriate pH can also contribute to incomplete conversion on a larger scale. The hindered nature of the A-ring in similar structures can necessitate longer reaction times.
-
Troubleshooting Steps:
-
Extended Reaction Time and Temperature: Increase the reaction time and consider a moderate increase in temperature (e.g., 50-60 °C), while monitoring for potential degradation.
-
pH Adjustment: The oximation reaction is pH-dependent. The use of a base like pyridine (B92270) or sodium acetate (B1210297) is crucial to neutralize the HCl released from hydroxylamine (B1172632) hydrochloride. Ensure the pH is maintained in the optimal range (typically weakly acidic to neutral).
-
Excess of Hydroxylamine: Use a larger excess of hydroxylamine hydrochloride and the base to drive the reaction to completion.
-
Solvent Choice: Ensure the solvent (e.g., ethanol (B145695), pyridine) can fully dissolve the reactants at the reaction temperature to ensure a homogeneous reaction mixture.
-
Issue 2.2: Formation of Byproducts during Oximation
-
Possible Cause: Side reactions of the aldehyde or the oxime under the reaction conditions.
-
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde.
-
Temperature Control: Avoid excessive heating, which can lead to decomposition or side reactions.
-
Purification of Starting Material: Ensure the betulinic aldehyde used is of high purity to avoid carrying over impurities that might interfere with the reaction.
-
Issue 2.3: Difficult Purification of this compound
-
Possible Cause: The oxime may have similar solubility properties to the starting aldehyde, making separation difficult.
-
Troubleshooting Steps:
-
Recrystallization: This is the most common method. Experiment with different solvent systems. A certificate of analysis for a commercial batch of this compound indicates a melting point of 222-224 °C, suggesting it is a crystalline solid amenable to this technique.
-
Aqueous Work-up: A wash with a dilute acid solution (e.g., 10% HCl) can help remove basic impurities like pyridine. This should be followed by a wash with a saturated solution of sodium bicarbonate and then brine.
-
Chromatography: If recrystallization is insufficient, flash chromatography may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for betulinic aldehyde? A1: Betulinic aldehyde should be stored at -20°C for long-term stability. It is stable for at least 4 years under these conditions. For shipping, it can be at room temperature in the continental US.
Q2: What is a typical experimental protocol for the synthesis of betulinic aldehyde from betulin on a lab scale? A2: A common lab-scale procedure involves the selective oxidation of the primary alcohol group of betulin. One method utilizes chromium trioxide adsorbed on silica gel. Betulin is reacted with this solid-supported oxidant in a solvent like toluene. The aldehyde is then isolated after filtration and purification. Another approach is the Swern oxidation using activated DMSO.
Q3: What is a general procedure for the synthesis of this compound? A3: A general procedure involves dissolving betulinic aldehyde in a suitable solvent like ethanol or pyridine. An excess of hydroxylamine hydrochloride and a base (e.g., pyridine or sodium acetate) is added. The mixture is then heated (e.g., at 50-60 °C) and the reaction progress is monitored by TLC. After completion, the reaction mixture is cooled and worked up, typically by dilution with a solvent like dichloromethane (B109758), followed by washing with dilute acid and brine. The product is then purified, usually by recrystallization.
Q4: What are the key parameters to monitor during the scale-up of the oximation reaction? A4: Key parameters to monitor include:
-
Temperature: To prevent side reactions and ensure consistent reaction rates.
-
Mixing/Agitation: To maintain a homogeneous reaction mixture.
-
pH: To ensure the reaction proceeds efficiently.
-
Reaction Progress: Using in-process controls like TLC or HPLC to determine the endpoint of the reaction accurately.
Q5: What are some potential byproducts in the synthesis of this compound? A5: Besides unreacted starting material, potential byproducts could include over-oxidation products from the aldehyde synthesis step (betulinic acid) carried over, or products from side reactions of the oxime if the reaction conditions are too harsh.
Data Presentation
Table 1: Comparison of Small-Scale vs. Potential Scale-up Parameters for Betulinic Aldehyde Synthesis
| Parameter | Small-Scale (Lab) | Scale-up (Pilot/Industrial) - Anticipated Challenges |
| Starting Material | Betulin (grams) | Betulin (kilograms to tons) |
| Oxidizing Agent | Jones reagent, PCC, Swern | Solid-supported reagents (e.g., CrO₃/SiO₂), TEMPO-mediated systems for easier handling and work-up. |
| Reaction Time | Hours | Potentially longer due to heat and mass transfer limitations. |
| Yield | Variable (often moderate) | Yield optimization is critical for cost-effectiveness. May be lower initially without process optimization. |
| Purification | Column chromatography, recrystallization | Recrystallization is preferred. Industrial chromatography is costly. May require specialized filtration and drying equipment. |
| Solvent Volume | Milliliters to Liters | Large volumes, requiring solvent recovery and recycling systems for economic and environmental reasons. |
Table 2: Key Reaction Conditions for this compound Synthesis
| Parameter | Recommended Condition | Rationale |
| Reactants | Betulinic Aldehyde, Hydroxylamine Hydrochloride | Standard reactants for oxime formation. |
| Base | Pyridine, Sodium Acetate | To neutralize HCl formed and maintain optimal pH. |
| Solvent | Ethanol, Pyridine | To dissolve reactants and facilitate the reaction. |
| Temperature | 50-60 °C | To overcome steric hindrance and accelerate the reaction rate without causing degradation. |
| Reaction Time | 2-24 hours (monitor by TLC/HPLC) | The sterically hindered nature of the aldehyde may require longer reaction times for complete conversion. |
| Work-up | Dilution, acid wash, base wash, brine wash | To remove impurities and isolate the crude product. |
| Purification | Recrystallization | To obtain the final product with high purity. |
Experimental Protocols & Methodologies
Protocol 1: Synthesis of Betulinic Aldehyde (Lab Scale)
-
Suspend betulin in a suitable solvent (e.g., toluene).
-
Add a selective oxidizing agent, such as pyridinium chlorochromate (PCC) or chromium trioxide on silica gel, portion-wise while maintaining the temperature at a controlled level (e.g., room temperature or slightly elevated).
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the betulin spot disappears.
-
Upon completion, filter the reaction mixture to remove the solid oxidant and its byproducts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure betulinic aldehyde.
Protocol 2: Synthesis of this compound (Lab Scale)
-
Dissolve betulinic aldehyde (1 equivalent) in ethanol or pyridine.
-
Add hydroxylamine hydrochloride (e.g., 2-4 equivalents) and a base such as pyridine or sodium acetate (e.g., 2-4 equivalents).
-
Heat the reaction mixture to 50-60 °C and stir.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If pyridine is used as a solvent, it can be removed under reduced pressure.
-
Dilute the residue with dichloromethane and wash sequentially with 10% HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude oxime.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of dichloromethane and diethyl ether).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of Betulinic Aldehyde Oxime and Betulinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of betulinic aldehyde oxime and betulinic acid, focusing on their potential as therapeutic agents. The information is compiled from various scientific studies to offer an objective overview supported by experimental data.
Introduction
Betulinic acid, a naturally occurring pentacyclic triterpene, has garnered significant attention in the scientific community for its diverse pharmacological properties, including potent anticancer, anti-inflammatory, and antiviral activities[1][2]. Its derivative, this compound, represents a structural modification aimed at potentially enhancing these biological effects or overcoming limitations such as poor solubility. This guide delves into a comparative analysis of their biological activities, presenting available quantitative data, experimental methodologies, and visual representations of relevant biological pathways.
Cytotoxicity and Anticancer Activity
Betulinic acid has been extensively studied for its cytotoxic effects against a wide range of cancer cell lines. In contrast, data on the anticancer activity of this compound is more limited, with some studies suggesting that modifications at the aldehyde position can influence cytotoxicity.
Quantitative Comparison of Cytotoxicity (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of betulinic acid against various human cancer cell lines, as reported in the literature. Direct comparative IC50 values for this compound are not widely available in the reviewed literature, highlighting a gap in current research. One study on a related compound, a methoxyl oxime derivative of betulonic acid, reported a loss of cytotoxicity in MEL-2 human melanoma cells[3]. Another study on 3-substituted derivatives of betulinic aldehyde showed moderate antiproliferative activity against several cancer cell lines[4][5].
| Cell Line | Cancer Type | Betulinic Acid IC50 (µM) | This compound Derivative IC50 (µM) | Reference |
| MV-4-11 | B myelomonocytic leukaemia | 7.3 - 10.6 (for a derivative) | - | [4] |
| Du-145 | Prostate Cancer | 7.3 (for a derivative) | - | [4] |
| Hs294T | Melanoma | 8.9 (for a derivative) | - | [4] |
| MCF-7 | Breast Adenocarcinoma | 10.6 (for a derivative) | - | [4] |
| EPG85-257P | Gastric Carcinoma | 2.01 - 6.16 | - | [6] |
| EPP85-181P | Pancreatic Carcinoma | 3.13 - 7.96 | - | [6] |
| A2780 | Ovarian Carcinoma | 44.47 | - | [7] |
Note: The IC50 values for betulinic acid derivatives from reference[4] are for compound 9 (a 3-substituted derivative of betulinic aldehyde), not the simple oxime. The lack of direct comparative data for this compound is a significant finding of this review.
Mechanism of Action: Induction of Apoptosis by Betulinic Acid
Betulinic acid is known to induce apoptosis in cancer cells through the mitochondrial pathway[8][9]. This process involves the permeabilization of the mitochondrial membrane, leading to the release of pro-apoptotic factors and the subsequent activation of caspases.
As depicted in Figure 1, betulinic acid can downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax, leading to mitochondrial dysfunction and the activation of the caspase cascade, ultimately resulting in programmed cell death[7][10]. The specific mechanism of action for this compound in cancer cells has not been extensively elucidated in the reviewed literature.
Anti-inflammatory Activity
Both betulinic acid and its derivatives have been investigated for their anti-inflammatory properties. Betulinic acid has been shown to exhibit anti-inflammatory effects in various in vivo and in vitro models[11][12].
One study demonstrated that betulinic acid treatment in a model of lethal endotoxemia resulted in 100% survival by modulating TNF-α production by macrophages[11]. Another study highlighted that both betulin (B1666924) and betulinic acid have the potential to decrease inflammation by reducing IL-6 secretion[13]. While specific data for this compound is scarce, a commercial vendor notes its potential as an anti-inflammatory agent[14].
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (betulinic acid or this compound) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells[2][15][16].
In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation
Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit heat-induced protein (egg albumin) denaturation.
Protocol Outline:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound at various concentrations, egg albumin solution, and a phosphate-buffered saline (pH 7.4)[17].
-
Incubation: Incubate the reaction mixtures at 37°C for a specific duration.
-
Heating: Induce denaturation by heating the mixtures in a water bath at 70°C.
-
Cooling and Absorbance Measurement: After cooling, measure the absorbance of the solutions at 280 nm.
-
Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated and compared to a standard anti-inflammatory drug (e.g., diclofenac (B195802) sodium)[17].
Conclusion
Betulinic acid is a well-characterized natural product with demonstrated anticancer and anti-inflammatory activities, supported by a substantial body of experimental data. Its mechanism of inducing apoptosis in cancer cells is a key area of its therapeutic potential.
In contrast, the biological activities of this compound are significantly less explored. While it holds theoretical promise as a derivative of betulinic acid, the available scientific literature lacks direct comparative studies and comprehensive data on its efficacy and mechanisms of action. The limited evidence suggests that modifications at the aldehyde position can have a profound impact on its cytotoxic properties.
For researchers and drug development professionals, betulinic acid remains a strong candidate for further preclinical and clinical investigation. The dearth of information on this compound highlights a critical need for future research to synthesize this compound and systematically evaluate its biological profile in direct comparison with its parent compound, betulinic acid. Such studies are essential to determine if this derivative offers any therapeutic advantages.
References
- 1. mdpi.com [mdpi.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 4. Biological Activity and In Silico Study of 3-Modified Derivatives of Betulin and Betulinic Aldehyde [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Activity and In Silico Study of 3-Modified Derivatives of Betulin and Betulinic Aldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparision of the Cytotoxic Effects of Birch Bark Extract, Betulin and Betulinic Acid Towards Human Gastric Carcinoma and Pancreatic Carcinoma Drug-sensitive and Drug-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Betulinic Acid Suppresses Ovarian Cancer Cell Proliferation through Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensitization for Anticancer Drug-Induced Apoptosis by Betulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Betulinic acid induces autophagy-mediated apoptosis through suppression of the PI3K/AKT/mTOR signaling pathway and inhibits hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Betulinic acid induces apoptosis and inhibits metastasis of human colorectal cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potent anti-inflammatory activity of betulinic acid treatment in a model of lethal endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory Activities of Betulinic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. medwinpublishers.com [medwinpublishers.com]
Validating the Anticancer Activity of Betulinic Aldehyde Oxime in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer activity of betulinic acid derivatives in animal models, with a focus on validating the potential of betulinic aldehyde oxime. Due to the limited availability of direct in vivo data for this compound, this guide utilizes data from its closely related precursor, betulinaldehyde (B1666926), as a surrogate to provide a preliminary assessment of its potential efficacy. This information is compared with established anticancer agents, doxorubicin (B1662922) and paclitaxel (B517696), to offer a broader perspective for researchers in the field of oncology drug development.
Comparative Efficacy of Betulinic Aldehyde and Standard Chemotherapeutics in a Xenograft Model
The following table summarizes the in vivo anticancer activity of betulinaldehyde in a human non-small cell lung carcinoma (A549) xenograft model, alongside representative data for the commonly used chemotherapeutic agents, doxorubicin and paclitaxel, in similar preclinical models. This comparative data highlights the potential of betulinic acid derivatives as a therapeutic class.
| Compound | Animal Model | Tumor Type | Dosage | Administration Route | Tumor Growth Inhibition (TGI) | Reference |
| Betulinaldehyde | Nude Mice | A549 (Human non-small cell lung carcinoma) | 20 mg/kg/day | Intraperitoneal | ~50% | [1] |
| Doxorubicin | Nude Mice | A549 (Human non-small cell lung carcinoma) | 5 mg/kg (weekly) | Intravenous | Significant tumor growth inhibition | [2][3] |
| Paclitaxel | Nude Mice | A549 (Human non-small cell lung carcinoma) | 10 mg/kg (every 4 days) | Intraperitoneal | Significant tumor growth inhibition | [2][3] |
Note: The data for doxorubicin and paclitaxel are representative and may vary based on the specific experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. Below is a synthesized protocol for evaluating the anticancer activity of a test compound, such as this compound, in a xenograft animal model, based on established practices.
1. Cell Culture and Animal Model:
-
Cell Line: Human non-small cell lung carcinoma (A549) cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used. The animals are housed in a sterile environment with access to food and water ad libitum.
2. Tumor Xenograft Implantation:
-
A549 cells are harvested, washed, and resuspended in a sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel.
-
A suspension containing approximately 5 x 10^6 cells is injected subcutaneously into the flank of each mouse.
3. Treatment Protocol:
-
Tumor growth is monitored regularly using calipers.
-
When the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomly assigned to treatment and control groups.
-
The test compound (e.g., betulinaldehyde) is administered intraperitoneally at a predetermined dose (e.g., 20 mg/kg/day). The control group receives the vehicle solution.
-
Standard chemotherapeutic agents (e.g., doxorubicin, paclitaxel) are administered according to established protocols for comparative analysis.
4. Efficacy Evaluation:
-
Tumor volume is measured every 2-3 days using the formula: (length × width²) / 2.
-
The body weight of the mice is monitored as an indicator of toxicity.
-
At the end of the study, the animals are euthanized, and the tumors are excised and weighed.
-
Tumor growth inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] × 100.
Visualizing the Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the experimental process and the potential mechanism of action, the following diagrams have been generated using Graphviz.
References
A Comparative Analysis of Betulinic Aldehyde Oxime and Doxorubicin in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic effects of betulinic aldehyde oxime and the widely-used chemotherapeutic agent, doxorubicin (B1662922), against various cancer cell lines. The data presented is compiled from multiple studies to offer a comprehensive overview for cancer research and drug development.
Introduction
Betulinic acid and its derivatives have garnered significant interest in oncology for their potential as anti-cancer agents. One such derivative, this compound, is explored here in comparison to doxorubicin, a cornerstone of many chemotherapy regimens. Doxorubicin, an anthracycline antibiotic, is known for its potent but often toxic effects. This guide delves into the available data on the efficacy of a close analog, betulonic acid oxime , as a proxy for this compound, against several cancer cell lines and contrasts it with doxorubicin.
Quantitative Comparison of Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for betulonic acid oxime and doxorubicin in various human cancer cell lines. Lower IC50 values indicate greater potency.
| Cancer Cell Line | Compound | IC50 (µM) | Reference |
| T-lymphoblastic leukemia | Betulonic acid oxime | 18.9 ± 1.1 | [1] |
| (CCRF-CEM) | Doxorubicin | ~0.02 (for CCRF/CEM) | [2] |
| Malignant melanoma | Betulonic acid oxime | 21.3 ± 2.8 | [1] |
| (G-361) | Doxorubicin | No direct data found | |
| Breast adenocarcinoma | Betulonic acid oxime | >44.2 | [1] |
| (MCF7) | Doxorubicin | 0.68 ± 0.04 | [3] |
| Cervical cancer | Betulonic acid oxime | >44.2 | [1] |
| (HeLa) | Doxorubicin | 0.2 | [4] |
Note: Data for this compound is limited. The data presented for the "betulinic" compound is for betulonic acid oxime , a closely related derivative[1].
Mechanism of Action and Signaling Pathways
Betulinic Acid Derivatives
Betulinic acid and its derivatives, including the oxime, primarily induce apoptosis in cancer cells through the mitochondrial pathway[5]. This process is often independent of p53, a tumor suppressor protein that is frequently mutated in cancers. The activation of the mitochondrial pathway leads to the release of cytochrome c and other pro-apoptotic factors, ultimately activating caspases and leading to programmed cell death[5].
dot
Doxorubicin
Doxorubicin has a multi-faceted mechanism of action. It intercalates into DNA, inhibiting topoisomerase II and thereby blocking DNA replication and transcription. This leads to DNA damage and the activation of apoptotic pathways. Doxorubicin is also known to generate reactive oxygen species (ROS), which contribute to its cytotoxic effects.
dot
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of both this compound analogs and doxorubicin is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (betulonic acid oxime or doxorubicin) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
dot
References
- 1. Oxime derivatives of betulonic acid and platanic acid as novel cytotoxic or antiviral agents - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00032C [pubs.rsc.org]
- 2. Synthesis, Structure and Cytotoxic Activity of New Acetylenic Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Synergistic Antitumor Effects of Betulinic Acid with Conventional Chemotherapeutics: A Comparative Guide
A Note to Our Audience: The initial focus of this guide was the synergistic effects of betulinic aldehyde oxime with known anticancer drugs. However, a thorough review of current scientific literature reveals a lack of available data on this specific compound in combination therapies. Therefore, this guide has been adapted to focus on the closely related and extensively studied parent compound, betulinic acid . The experimental data, protocols, and mechanistic insights presented herein pertain to the synergistic interactions of betulinic acid with established anticancer agents. We hope this information proves valuable to researchers, scientists, and drug development professionals in the field of oncology.
Betulinic acid (BetA), a naturally occurring pentacyclic triterpenoid, has garnered significant attention for its intrinsic antitumor properties and its ability to enhance the efficacy of conventional anticancer drugs. This guide provides a comparative overview of the synergistic effects of betulinic acid when combined with doxorubicin (B1662922), cisplatin, and paclitaxel, supported by experimental data and detailed methodologies.
Quantitative Analysis of Synergistic Effects
The synergy between betulinic acid and various anticancer drugs is often quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The half-maximal inhibitory concentration (IC50) is also a key metric, representing the concentration of a drug that inhibits a biological process by 50%.
| Combination | Cancer Cell Line | Key Findings | Reference |
| Betulinic Acid + Doxorubicin | MOLM-13 (Acute Myeloid Leukemia) | Synergistic growth inhibition. BetA (20 µM) with Dox (0.5 µM or 1 µM) showed highly significant cell growth inhibition. The combination enhanced the irreversible late apoptotic stage. | [1][2] |
| Betulinic Acid + Cisplatin | SCC25 (Head and Neck Squamous Carcinoma) | Synergistic cytotoxic effect and induction of apoptosis observed after 24 or 48 hours of combined treatment. However, antagonism was noted after 72 hours. | [3][4] |
| Betulinic Acid + Paclitaxel | H460 (Paclitaxel-Resistant Lung Carcinoma) | Betulinic acid demonstrated potent antitumor effects in paclitaxel-resistant cells, suggesting a potential to overcome resistance. | [5] |
| Betulinic Acid + Various Drugs (Doxorubicin, Cisplatin, Taxol, VP16) | Various (including p53 mutant cells and primary tumor cells) | Betulinic acid cooperated with a range of anticancer drugs to induce apoptosis and inhibit clonogenic survival, indicating broad potential as a sensitizer (B1316253) in chemotherapy. | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the synergistic effects of betulinic acid.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: Used to assess cell viability. Cancer cells are seeded in 96-well plates and treated with betulinic acid, an anticancer drug, or a combination of both for a specified duration. MTT reagent is then added, which is converted to formazan (B1609692) by viable cells. The formazan crystals are dissolved, and the absorbance is measured to determine the percentage of viable cells.
-
CyQUANT Direct® Assay: Measures cell proliferation and cytotoxicity by quantifying cellular DNA content. This method was used to assess the cytotoxic effects of betulinic acid and doxorubicin on MOLM-13 cells.[1][2]
-
LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating cytotoxicity. This assay was used to show that betulinic acid had no cytotoxic effect on normal human keratinocytes.[8]
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Double Staining: A common method to detect apoptosis. Cells are stained with Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane in apoptotic cells, and PI, which stains the nucleus of late apoptotic or necrotic cells. The stained cells are then analyzed by flow cytometry. This method was used to demonstrate that the combination of betulinic acid and doxorubicin caused more MOLM-13 cells to enter the late apoptotic stage.[1][2]
-
DAPI Staining: A fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology and identify apoptotic bodies. This was used to evaluate the effects of betulinic acid on apoptosis in paclitaxel-resistant lung cancer cells.[5]
-
Caspase Activation Assays: Caspases are key proteases in the apoptotic pathway. Their activation can be measured using specific substrates that release a fluorescent or colorimetric signal upon cleavage. The M30 Cyto-Death ELISA was used to determine caspase activation in head and neck cancer cell lines treated with betulinic acid and cisplatin.[3]
Reactive Oxygen Species (ROS) Generation Assay
-
2',7'-Dichlorofluorescin Diacetate (DCFDA) Staining: DCFDA is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity, which is proportional to the amount of ROS, can be measured using a fluorescence microplate reader or flow cytometry. This assay indicated that an elevation in ROS may be the synergistic mechanism involved in MOLM-13 cell death induced by the combination of betulinic acid and doxorubicin.[1][2]
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of betulinic acid with anticancer drugs is primarily attributed to its ability to induce apoptosis through the mitochondrial pathway and to generate reactive oxygen species (ROS).
Mitochondrial Pathway of Apoptosis
Betulinic acid directly targets the mitochondria, leading to a loss of mitochondrial membrane potential (MMP) and the release of pro-apoptotic factors like cytochrome c and Smac from the mitochondria into the cytosol.[6][7] This release activates the caspase cascade, ultimately leading to programmed cell death. When combined with conventional anticancer drugs, which also often induce apoptosis, betulinic acid lowers the threshold for triggering this pathway, resulting in a synergistic effect. Overexpression of the anti-apoptotic protein Bcl-2 has been shown to block these mitochondrial perturbations and inhibit the cooperative effect of betulinic acid and anticancer drugs.[6][7]
Caption: Mitochondrial pathway of apoptosis induced by betulinic acid and anticancer drugs.
Generation of Reactive Oxygen Species (ROS)
The combination of betulinic acid and doxorubicin has been shown to enhance the formation of ROS in MOLM-13 cells.[1][2] ROS can directly damage cellular components, including mitochondria, further amplifying the apoptotic signal and contributing to cell death. This suggests that ROS-mediated oxidative stress is a key mechanism underlying the synergy between these two agents.
Experimental Workflow Overview
The following diagram illustrates a general workflow for investigating the synergistic effects of betulinic acid with an anticancer drug.
Caption: General experimental workflow for synergy studies.
References
- 1. Betulinic Acid–Doxorubicin-Drug Combination Induced Apoptotic Death via ROS Stimulation in a Relapsed AML MOLM-13 Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Betulinic Acid-Doxorubicin-Drug Combination Induced Apoptotic Death via ROS Stimulation in a Relapsed AML MOLM-13 Cell Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination of betulinic acid with cisplatin--different cytotoxic effects in two head and neck cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Betulinic acid exerts potent antitumor effects on paclitaxel-resistant human lung carcinoma cells (H460) via G2/M phase cell cycle arrest and induction of mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensitization for anticancer drug-induced apoptosis by betulinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitization for Anticancer Drug-Induced Apoptosis by Betulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Additive Interactions between Betulinic Acid and Two Taxanes in In Vitro Tests against Four Human Malignant Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Spectrum of Betulinic Aldehyde Oxime and Standard Antibiotics
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antimicrobial profile of betulinic aldehyde oxime against a panel of common pathogens, juxtaposed with the performance of standard-of-care antibiotics. This analysis is based on available experimental data to inform early-stage drug discovery and development efforts.
This compound, a derivative of the naturally occurring pentacyclic triterpenoid (B12794562) betulin (B1666924), has emerged as a compound of interest in the search for new antimicrobial agents. Its unique chemical scaffold presents an opportunity for the development of novel therapeutics. This guide summarizes the available data on its antimicrobial spectrum and provides a framework for its evaluation against established antibiotics.
Comparative Antimicrobial Activity
The following table summarizes the antimicrobial activity of this compound against a range of bacterial and fungal strains. For context, Minimum Inhibitory Concentration (MIC) values for standard antibiotics against the same pathogens are provided. It is important to note that the data for this compound is presented as percentage of growth inhibition at a fixed concentration, as detailed MIC values were not available in the cited literature. This necessitates a cautious interpretation when comparing with the MIC values of standard antibiotics, as the experimental conditions may vary across different studies.
| Microorganism | This compound (Betulin-28-oxime) | Ciprofloxacin (MIC in µg/mL) | Vancomycin (MIC in µg/mL) | Amphotericin B (MIC in µg/mL) |
| Gram-Negative Bacteria | ||||
| Enterobacter aerogenes (ATCC 13048) | 14.6% inhibition at 50 µM[1] | 0.5[1] | Not Applicable | Not Applicable |
| Escherichia coli (ATCC 25922) | 1.9% inhibition at 50 µM[1] | 2[1] | Not Applicable | Not Applicable |
| Pseudomonas aeruginosa (ATCC 27853) | 5.4% inhibition at 50 µM[1] | 8[1] | Not Applicable | Not Applicable |
| Gram-Positive Bacteria | ||||
| Enterococcus faecalis (ATCC 29212) | 41.0% inhibition at 50 µM[1] | Not a primary drug of choice | 1 | Not Applicable |
| Staphylococcus aureus (ATCC 25923) | 6.4% inhibition at 50 µM[1] | 0.5[1] | 1-2 | Not Applicable |
| Fungus | ||||
| Candida albicans (ATCC 90028) | -73.5% inhibition at 50 µM (indicating potential growth enhancement)[1] | Not Applicable | Not Applicable | 2[1] |
Note: A negative inhibition value for Candida albicans suggests that at the tested concentration, this compound may not inhibit, and could potentially enhance, the growth of this particular strain under the experimental conditions of the cited study. Further dose-response studies are required to confirm this observation.
Experimental Protocols
The antimicrobial data for this compound was obtained through a primary screening using the broth microdilution method. This is a standard laboratory procedure for determining the susceptibility of microorganisms to antimicrobial agents.
Broth Microdilution Assay for Antimicrobial Susceptibility Testing
1. Preparation of Microbial Inoculum:
-
Bacterial and fungal strains are cultured on appropriate agar (B569324) plates for 18-24 hours at 37°C.
-
Colonies are then suspended in a sterile saline solution to achieve a turbidity equivalent to the 0.5 McFarland standard. This suspension is further diluted in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
2. Preparation of Test Compound and Controls:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium to achieve the desired test concentrations.
-
Standard antibiotics are prepared in a similar manner to serve as positive controls.
-
A negative control (broth medium with the microbial inoculum but without any antimicrobial agent) and a sterility control (broth medium only) are also included.
3. Incubation:
-
The assay is performed in 96-well microtiter plates. Each well contains the microbial inoculum and a specific concentration of the test compound or control.
-
The plates are incubated at 37°C for 16-20 hours for bacteria and 24-48 hours for fungi.
4. Data Analysis:
-
After incubation, microbial growth is assessed by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
The percentage of growth inhibition is calculated for each concentration of the test compound relative to the growth in the negative control wells.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antimicrobial agent that causes a significant inhibition of visible microbial growth.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the antimicrobial spectrum using a broth microdilution assay.
References
A Head-to-Head Comparison: Betulinic Aldehyde Oxime and Its Natural Precursors
This guide provides a comprehensive comparison of the pentacyclic triterpenoid (B12794562) betulinic aldehyde oxime with its precursors, betulin (B1666924) and betulinic acid. These compounds, primarily derived from the bark of birch trees, have garnered significant interest in the scientific community for their diverse pharmacological activities, most notably their potential as anticancer agents.[1][2][3] This analysis focuses on their chemical synthesis, comparative biological performance supported by experimental data, and the methodologies employed in their evaluation.
Chemical Structures and Synthetic Relationship
Betulin is a naturally abundant pentacyclic triterpenoid that serves as a readily available starting material for the synthesis of more complex and often more potent derivatives.[4][5] Through oxidation processes, betulin can be converted to betulinic acid or betulinic aldehyde. Betulinic acid itself is a naturally occurring compound, though typically found in lower concentrations than betulin.[3] These precursors can then be further modified; for instance, the aldehyde or ketone functionalities can be converted to oximes through condensation with hydroxylamine (B1172632).
The synthetic relationship between these compounds is a key aspect of their study, allowing for the generation of a library of derivatives from a single natural source. The general pathway involves selective oxidation of the hydroxyl groups on the betulin skeleton.
Comparative Biological Activity: Cytotoxicity
The primary measure of performance for these compounds in oncological research is their cytotoxicity against cancer cell lines, often quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates higher potency. Betulinic acid has been extensively studied and has shown selective cytotoxicity against a variety of human cancer cell lines.[6][7] Betulin generally exhibits lower activity than betulinic acid, while its derivatives, including oximes, are synthesized to enhance this biological effect.[1][8]
The data below compares the cytotoxic activity of betulinic acid and a closely related oxime derivative across several human cancer cell lines. Direct comparative data for this compound is limited in published literature; therefore, data for betulonic acid oxime is presented as a structural analogue.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Betulinic Acid | A375 | Melanoma | 16.91 | [9] |
| HL-60 | Promyelocytic Leukemia | 5.7 - 8.0 | [7] | |
| K562 | Chronic Myelogenous Leukemia | ~46.9* | [7] | |
| HepG2 | Liver Carcinoma | 21 | [10][11] | |
| VA-13 | Malignant Tumor Cells | 11.6 | [10][11] | |
| Betulonic Acid Oxime | CCRF-CEM | T-lymphoblastic Leukemia | 18.9 | [12] |
| G-361 | Malignant Melanoma | 21.3 | [12] |
*Converted from 21.26 µg/mL.
Studies indicate that while betulinic acid is a potent agent, simple modifications can alter its activity and selectivity. For example, some oxime derivatives have shown improved general toxic effects but a potential loss of melanoma-specific cytotoxicity compared to the parent betulinic acid.[13] The introduction of an oxime group can significantly modulate the compound's interaction with biological targets.
Mechanism of Action: Induction of Apoptosis
Betulinic acid is known to induce apoptosis in cancer cells, often through the mitochondrial (intrinsic) pathway.[2] This process involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (cysteine-aspartic proteases) that execute programmed cell death. This targeted mechanism is a desirable trait for anticancer agents, as it can be selective for tumor cells while sparing normal cells.[2][6]
Experimental Protocols
Synthesis of a Betulin-Derived Oxime
This protocol describes a general method for synthesizing an oxime from a betulin-derived aldehyde or ketone, based on procedures for similar compounds.[13]
Objective: To convert the carbonyl group of a betulin derivative (e.g., betulinic aldehyde) into an oxime.
Materials:
-
Betulinic aldehyde (or other carbonyl derivative)
-
Hydroxylamine hydrochloride (HONH₂·HCl)
-
Sodium acetate (B1210297) (NaOAc)
-
Ethanol (B145695) (EtOH)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the starting material (e.g., betulinic aldehyde) in ethanol in a round-bottom flask.
-
Add hydroxylamine hydrochloride and sodium acetate to the solution. The sodium acetate acts as a base to free the hydroxylamine.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete (typically indicated by the disappearance of the starting material spot on TLC), quench the reaction by adding water.
-
The product may precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Wash the collected solid with water and then a cold, non-polar solvent (e.g., hexane) to remove impurities.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Characterize the final product using analytical techniques such as NMR, IR, and mass spectrometry to confirm the structure of the this compound.
Cytotoxicity Evaluation using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.[14]
Procedure:
-
Cell Seeding: Plate adherent cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells/well. Incubate overnight in a humidified atmosphere at 37°C with 5% CO₂ to allow for cell attachment.[14]
-
Compound Treatment: Prepare a series of dilutions of the test compounds (betulin, betulinic acid, this compound) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.[14]
-
Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, mitochondrial succinate (B1194679) dehydrogenase in living cells reduces the yellow MTT to purple formazan crystals.[14]
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to dissolve the formazan crystals.[14]
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 490 nm or 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.[15][16]
References
- 1. Betulin and its derivatives – precursors of new drugs - Betulin Lab [betulin-lab.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemopreventive and Chemotherapeutic Potential of Betulin and Betulinic Acid: Mechanistic Insights From In Vitro, In Vivo and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2006105356A2 - Methods of manufacturing bioactive 3-esters of betulinic aldehyde and betulinic acid - Google Patents [patents.google.com]
- 5. Physico-chemical comparison of betulinic acid, betulin and birch bark extract and in vitro investigation of their cytotoxic effects towards skin epidermoid carcinoma (A431), breast carcinoma (MCF7) and cervix adenocarcinoma (HeLa) cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. mdpi.com [mdpi.com]
- 8. iv.iiarjournals.org [iv.iiarjournals.org]
- 9. Assessment of Betulinic Acid Cytotoxicity and Mitochondrial Metabolism Impairment in a Human Melanoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scirp.org [scirp.org]
- 11. Biological Activity of Betulinic Acid: A Review [scirp.org]
- 12. Oxime derivatives of betulonic acid and platanic acid as novel cytotoxic or antiviral agents - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 13. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 14. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. courses.edx.org [courses.edx.org]
- 16. smart.dhgate.com [smart.dhgate.com]
validation of betulinic aldehyde oxime's antiviral efficacy against specific viruses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral efficacy of betulinic aldehyde oxime and related derivatives against a panel of viruses. The data presented is compiled from various in vitro studies, offering a quantitative and objective assessment of its potential as an antiviral agent. Detailed experimental protocols and diagrams of relevant signaling pathways are included to support further research and development.
Quantitative Comparison of Antiviral Activity
The antiviral efficacy of this compound and its related compounds, betulonic acid oxime and parent compounds, are summarized below. The data is presented as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit viral activity by 50%. A lower value indicates higher potency. For comparative purposes, data for standard antiviral drugs against the respective viruses are also included.
Table 1: Antiviral Activity against Influenza A Virus
| Compound | Virus Strain | Cell Line | EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Betulinic acid 3-oxime | A/FPV/Rostock/34 (H7N1) | Chick embryo fibroblast | 10.4 - 17.5 | >57.6 | >3.3 - 5.5 | [1] |
| Betulinic Acid | A/PR/8/34 | A549 | ~30% inhibition at 10 µM | >50 | Not Reported | [2] |
| Oseltamivir (B103847) | Influenza A (various strains) | MDCK | 0.009 - 7.3 | >100 | >13.7 - >11111 | [3][4] |
Note: The data for Betulinic acid 3-oxime is presented as a range from a single study. Direct comparison with Oseltamivir should be interpreted with caution as the experiments were not conducted head-to-head in the same study.
Table 2: Antiviral Activity against Human Immunodeficiency Virus Type 1 (HIV-1)
| Compound | Virus Strain | Cell Line | EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Betulonic acid oxime | Not Specified | Not Specified | Not Reported | Not Reported | Not Reported | |
| Platanic acid oxime benzyl (B1604629) ester | HIV-1 | MT-4 | 3.2 ± 0.43 | >100 | >31 | |
| Platanic acid oxime | HIV-1 | MT-4 | 36 ± 4.0 | Not Reported | Not Reported | |
| Zidovudine (AZT) | HIV-1 (various strains) | Various | 0.003 - 0.2 | >100 | >500 | [5] |
Table 3: Antiviral Activity against Herpes Simplex Virus (HSV)
| Compound | Virus Strain | Cell Line | EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Betulonic acid oxime | Not Specified | Not Specified | Not Reported | Not Reported | Not Reported | |
| Platanic acid oxime | HSV-1 | Vero | 48 ± 6.0 | Not Reported | Not Reported | |
| Betulinic Acid | HSV-2 (186) | Vero | 1.6 | >100 | >62.5 | [6] |
| Acyclovir | HSV-2 (186) | Vero | ~0.1 - 10 | >100 | >10 - >1000 | [6] |
Experimental Protocols
Plaque Reduction Assay for Influenza Virus
This protocol is a standard method for determining the antiviral activity of a compound by quantifying the reduction in viral plaques.
Methodology:
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded into 6-well plates and cultured until they form a confluent monolayer.
-
Virus Dilution: A stock of influenza A virus is serially diluted to obtain a range of concentrations.
-
Infection: The cell monolayers are washed and then infected with the diluted virus.
-
Virus Adsorption: The virus is allowed to adsorb to the cells for 1 hour at 37°C.
-
Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of betulinic acid 3-oxime or a control vehicle.
-
Incubation: The plates are incubated for 2-3 days to allow for the formation of plaques (zones of cell death).
-
Fixation and Staining: The cells are fixed with a solution such as 4% paraformaldehyde and then stained with crystal violet, which stains viable cells, leaving the plaques unstained.
-
Plaque Counting and EC50 Calculation: The number of plaques in each well is counted, and the EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Cytotoxicity Assay (MTT Assay)
This assay is performed to determine the concentration of the compound that is toxic to the host cells, which is crucial for calculating the selectivity index.
Methodology:
-
Cell Seeding: MDCK cells are seeded in a 96-well plate.
-
Compound Addition: Various concentrations of this compound are added to the wells.
-
Incubation: The plate is incubated for the same duration as the antiviral assay.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is read on a plate reader, and the CC50 (50% cytotoxic concentration) is calculated.
Potential Mechanism of Action: Signaling Pathways
Betulinic acid and its derivatives have been reported to exert their antiviral effects through various mechanisms, including the modulation of host signaling pathways that are crucial for viral replication and the host's inflammatory response.
Inhibition of NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of the inflammatory response and is often hijacked by viruses to promote their replication. Betulinic acid has been shown to inhibit this pathway.
Viral infection can activate the IKK complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation leads to the degradation of IκBα and the release of the NF-κB dimer (p50/p65). The active NF-κB then translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes that can, in turn, support viral replication. This compound is hypothesized to inhibit the IKK complex, thereby preventing the activation of NF-κB and suppressing both the inflammatory response and viral replication.
Modulation of the Type I Interferon (IFN) Signaling Pathway
The type I interferon response is a critical component of the innate immune system's defense against viral infections. Betulinic acid has been shown to modulate this pathway.
References
- 1. [New betulin derivatives in combination with rimantadine for inhibition of influenza virus reproduction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Influenza Activity of Betulinic Acid from Zizyphus jujuba on Influenza A/PR/8 Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy comparison of oseltamivir alone and oseltamivir-antibiotic combination for early resolution of symptoms of severe influenza-A and influenza-B hospitalized patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Ionic Derivatives of Betulinic Acid Exhibit Strong Antiviral Activity Against Herpes Simplex Virus Type-2 (HSV-2), But Not HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the mechanism of action of betulinic aldehyde oxime and its parent compound, betulinic acid, as potent anti-cancer agents. While extensive research has elucidated the pro-apoptotic pathways induced by betulinic acid, the precise molecular mechanisms of its oxime derivatives are still under investigation. This document summarizes the available experimental data, compares the cytotoxic performance, and outlines the key signaling pathways implicated in their activity. Detailed experimental protocols for foundational assays are also provided to support further research in this promising area of drug discovery.
Comparative Cytotoxicity
The introduction of an oxime functional group to the betulinic acid scaffold has been shown to modulate its cytotoxic activity against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and related compounds, providing a quantitative comparison of their anti-proliferative efficacy.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Betulonic Acid Oxime | CCRF-CEM (T-lymphoblastic leukemia) | 18.9 ± 1.1 | [1] |
| G-361 (Malignant melanoma) | 21.3 ± 2.8 | [1] | |
| Betulinic Acid | HCT116 (Colon) | >100 | [2] |
| MCF-7 (Breast) | 90.8 | [2] | |
| A549 (Lung) | >100 | [2] | |
| PC-3 (Prostate) | 75.2 | [2] | |
| 3-acetylbetulinic aldehyde | MV-4-11 (Biphenotypic B myelomonocytic leukaemia) | >40 | [3] |
| 3-(2-propenoyl)betulinic aldehyde | MV-4-11 | 22.8 ± 1.9 | [3] |
| 3-(2-butynoyl)betulinic aldehyde | MV-4-11 | 14.5 ± 0.9 | [3] |
Mechanism of Action: A Comparative Overview
Betulinic Acid: The Precursor's Pro-Apoptotic Cascade
Betulinic acid is a well-established inducer of apoptosis in cancer cells, primarily acting through the intrinsic or mitochondrial pathway.[4][5][6][7] This process is characterized by a series of molecular events that culminate in programmed cell death, while largely sparing normal cells.[7]
The key steps in betulinic acid-induced apoptosis include:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Betulinic acid directly targets the mitochondria, leading to the permeabilization of the outer mitochondrial membrane.[5][7]
-
Release of Pro-Apoptotic Factors: This permeabilization results in the release of cytochrome c and other pro-apoptotic proteins, such as Smac/DIABLO, from the mitochondrial intermembrane space into the cytosol.[5]
-
Caspase Activation: In the cytosol, cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9.[8] Activated caspase-9 then triggers a cascade of executioner caspases, including caspase-3 and caspase-7.[8]
-
Execution of Apoptosis: The executioner caspases cleave a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage.[9]
-
Involvement of Reactive Oxygen Species (ROS): The generation of reactive oxygen species is an essential component of betulinic acid-triggered cell death.[9][10]
-
Modulation of Signaling Pathways: Betulinic acid has been shown to modulate key signaling pathways involved in cell survival and proliferation, including the inhibition of the NF-κB pathway and the MAPK signaling pathway.[4][10][11][12]
This compound: An Emerging Derivative with Presumed Similarities
Direct and detailed mechanistic studies on this compound are currently limited. However, based on the cytotoxic data and the established mechanisms of its parent compound, it is plausible that this compound also induces apoptosis through the mitochondrial pathway. The introduction of the oxime group may influence the compound's potency and potentially modulate its interaction with molecular targets.
It is hypothesized that this compound:
-
Induces Apoptosis: The observed cytotoxicity strongly suggests the induction of programmed cell death.
-
Targets Mitochondria: It likely retains the ability to target mitochondria, a key feature of the betulinic acid scaffold.
-
Activates Caspases: The apoptotic pathway is expected to involve the activation of the caspase cascade.
-
Modulates Signaling Pathways: The oxime derivative may also influence the NF-κB and MAPK pathways, potentially with altered efficacy compared to betulinic acid.
Further research is imperative to delineate the specific molecular interactions and signaling events governed by this compound.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the intricate processes involved, the following diagrams have been generated using the DOT language.
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for evaluating this compound.
Detailed Experimental Protocols
Synthesis of this compound
Materials:
-
Betulinic aldehyde
-
Hydroxylamine (B1172632) hydrochloride (NH2OH·HCl)
-
Pyridine
-
Ethanol (B145695) (96%)
-
Dichloromethane (B109758) (CH2Cl2)
-
10% Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Chloroform/methanol mixture (e.g., 99.5/0.5)
Procedure:
-
Dissolve betulinic aldehyde (1 equivalent) and hydroxylamine hydrochloride (4 equivalents) in pyridine.
-
Heat the reaction mixture at 50°C for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer with 10% HCl solution.
-
Dry the dichloromethane layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., chloroform/methanol) to obtain pure this compound.
MTT Assay for Cell Viability
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound and related compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Remove the medium and add 100-200 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Western Blot Analysis for Apoptosis-Related Proteins
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.[13][14]
Cell Cycle Analysis by Flow Cytometry
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A
-
Propidium (B1200493) iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing RNase A and propidium iodide.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 peak indicative of apoptosis.[15][16]
References
- 1. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Betulinic Acid Induces eNOS Expression via the AMPK-Dependent KLF2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sensitization for Anticancer Drug-Induced Apoptosis by Betulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Betulinic acid as apoptosis activator: Molecular mechanisms, mathematical modeling and chemical modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Betulinic acid-induced apoptosis in glioma cells: A sequential requirement for new protein synthesis, formation of reactive oxygen species, and caspase processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Betulinic Acid Induces ROS-Dependent Apoptosis and S-Phase Arrest by Inhibiting the NF-κB Pathway in Human Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Betulinic acid suppresses carcinogen-induced NF-kappa B activation through inhibition of I kappa B alpha kinase and p65 phosphorylation: abrogation of cyclooxygenase-2 and matrix metalloprotease-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Apoptosis western blot guide | Abcam [abcam.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. wp.uthscsa.edu [wp.uthscsa.edu]
- 16. cancer.wisc.edu [cancer.wisc.edu]
Assessing the Therapeutic Index: A Comparative Analysis of Betulinic Aldehyde Oxime and Existing Anticancer Drugs
For Immediate Release
This guide provides a comparative assessment of the therapeutic index of betulinic aldehyde oxime against established chemotherapeutic agents, namely Doxorubicin (B1662922), Cisplatin, and Paclitaxel. The therapeutic index, a critical measure of a drug's safety and efficacy, is evaluated by comparing the concentration required to elicit a therapeutic effect (e.g., inhibition of cancer cell growth) with the concentration that causes toxicity. This analysis is intended for researchers, scientists, and professionals in drug development to inform further preclinical and clinical investigation.
Executive Summary
Betulinic acid and its derivatives have emerged as promising anticancer agents due to their potential for high efficacy and selectivity against tumor cells, potentially offering a wider therapeutic window compared to conventional chemotherapy.[1][2] While specific quantitative data for the therapeutic index of this compound is not yet extensively available in published literature, this guide compiles existing data for the parent compound, betulinic acid, and other derivatives to provide a preliminary comparative landscape. The data presented herein for established drugs—Doxorubicin, Cisplatin, and Paclitaxel—serves as a benchmark for evaluating the potential of novel compounds like this compound.
Quantitative Comparison of Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for betulinic acid and standard chemotherapeutic drugs across various cancer cell lines. A lower IC50 value indicates greater potency in inhibiting cell growth. It is important to note that direct IC50 values for this compound are not widely reported; the data for betulinic acid and its derivatives are presented as a proxy.
Table 1: IC50 Values of Betulinic Acid and Derivatives in Human Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Betulinic Acid | Murine Melanoma B16 | 76 | [3] |
| 3-oxo-23-hydroxybetulinic acid | Murine Melanoma B16 | 22.5 | [3] |
| 23-hydroxybetulinic acid | Murine Melanoma B16 | 32 | [3] |
| Betulinic Acid | Human Melanoma A375 | 16.91 | [4] |
| Betulinic Acid | Human Melanoma MeWo | 2.21 - 15.94 | [5] |
| Betulinic Acid Derivatives | Human Leukemia MV4-11 | 4.5 - 8.9 | [6] |
| Betulinic Acid Derivatives | Human Prostate Du-145 | 7.3 - 10.6 | [7] |
| Betulinic Acid Derivatives | Human Breast MCF-7 | 7.3 - 10.6 | [7] |
| Betulinic Acid Derivatives | Human Melanoma Hs294T | 7.3 - 10.6 | [7] |
Table 2: IC50 Values of Standard Chemotherapeutic Drugs in Human Cancer Cell Lines
| Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Doxorubicin | Human Breast (MCF-7) | 2.5 | [8] |
| Human Hepatocellular Carcinoma (HepG2) | 12.2 | [8][9] | |
| Human Cervical (HeLa) | 2.9 | [8] | |
| Human Lung (A549) | >20 | [8][9] | |
| Human Bladder (BFTC-905) | 2.3 | [8][9] | |
| Cisplatin | Human Ovarian (A2780) | Varies with seeding density | [10] |
| Human Pancreatic (BxPC-3) | 5.96 | [11] | |
| Human Pancreatic (PANC-1) | 100 | [11] | |
| Paclitaxel | Human Breast (MCF-7) | 0.0025 - 0.015 | [12] |
| Human Lung (A549) | 0.01 - 0.05 | [12] | |
| Human Ovarian (OVCAR-3) | 0.004 - 0.02 | [12] |
Comparative Toxicity Profile
A favorable therapeutic index is characterized by high toxicity towards cancer cells and low toxicity towards normal, healthy cells. Betulinic acid has demonstrated selective cytotoxicity against tumor cell lines while leaving normal cells relatively unaffected.[1][2] In contrast, conventional chemotherapeutics like doxorubicin exhibit cytotoxicity across both cancerous and normal cell lines.
Table 3: Comparative Toxicity Data
| Compound | Cell Type | Metric | Value | Reference |
| Betulinic Acid | Normal Human Melanocytes (NHEM-neo) | Stronger cytotoxicity than on melanoma cells | - | [13] |
| Normal Cells | Unaffected at concentrations cytotoxic to cancer cells | - | [1] | |
| Doxorubicin | Various Cancer and Normal Cell Lines | Cytotoxic to all tested systems | - | [1] |
| Paclitaxel | Mice | LD50 | 37 µM | [14] |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium containing the test compounds at various concentrations.
-
MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
Incubation: The plate is incubated for 4 hours at 37°C in a CO₂ incubator to allow for the conversion of MTT to formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: 100 µL of a solubilization solution (e.g., SDS-HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The plate is incubated for an additional 4 hours at 37°C, and the absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the drug concentration.
Acute Toxicity Determination (LD50) in Mice
The median lethal dose (LD50) is a measure of the acute toxicity of a substance. The "up-and-down" or "staircase" method is a refined protocol that minimizes the number of animals required.
-
Animal Model: Female BALB/c mice or Wistar rats are typically used.
-
Dosing: A starting dose is administered to a single animal.
-
Observation: The animal is observed for signs of toxicity and mortality over a defined period (e.g., 24 hours).
-
Dose Adjustment: If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose. This sequential process continues for a small number of animals (e.g., 10).
-
LD50 Calculation: The LD50 is estimated based on the pattern of survivals and deaths.
Signaling Pathways and Mechanisms of Action
Betulinic Acid and Derivatives: Induction of Apoptosis
Betulinic acid and its derivatives primarily induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.[15][16] This process is often independent of the p53 tumor suppressor protein, which is a significant advantage as many cancers have mutated p53. The proposed mechanism involves:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Direct action on the mitochondria leads to the release of pro-apoptotic factors like cytochrome c and Smac/DIABLO.[16]
-
Caspase Activation: Released cytochrome c triggers the activation of a cascade of caspases, which are the executioners of apoptosis.
-
Modulation of Signaling Pathways: Betulin (B1666924) derivatives have been shown to inhibit pro-survival signaling pathways such as PI3K/Akt and NF-κB, further promoting apoptosis.
Doxorubicin: DNA Intercalation and Free Radical Generation
Doxorubicin is a well-established anthracycline antibiotic with a broad spectrum of anticancer activity. Its primary mechanisms of action include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, which inhibits DNA replication and transcription.[13]
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme essential for DNA unwinding, leading to DNA strand breaks.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin is metabolized to a semiquinone free radical, which reacts with oxygen to produce superoxide (B77818) and other reactive oxygen species that damage cellular components, including DNA, proteins, and lipids.
Experimental Workflow for Drug Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of a novel anticancer compound.
Conclusion and Future Directions
The available data on betulinic acid and its derivatives suggest a promising therapeutic profile characterized by potent and selective cytotoxicity against cancer cells. This indicates the potential for a favorable therapeutic index for compounds within this class, including this compound. However, a definitive assessment requires direct experimental evaluation of this compound.
Future research should prioritize:
-
Determining the IC50 values of this compound across a panel of human cancer cell lines.
-
Assessing the cytotoxicity of this compound in normal human cell lines to establish its selectivity index.
-
Conducting in vivo acute toxicity studies to determine the LD50 of this compound in animal models.
-
Elucidating the specific molecular targets and signaling pathways modulated by this compound to fully understand its mechanism of action.
By generating this critical data, the therapeutic potential of this compound can be more accurately benchmarked against existing chemotherapeutic agents, paving the way for its potential development as a novel anticancer drug with an improved safety and efficacy profile.
References
- 1. Selective cytotoxicity of betulinic acid on tumor cell lines, but not on normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anti-cancer effect of betulinic acid in u937 human leukemia cells is mediated through ROS-dependent cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Betulinic Acid Cytotoxicity and Mitochondrial Metabolism Impairment in a Human Melanoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Additive Interactions between Betulinic Acid and Two Taxanes in In Vitro Tests against Four Human Malignant Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biological Activity and In Silico Study of 3-Modified Derivatives of Betulin and Betulinic Aldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the Effect of Betulin and Its Alkynyl Derivatives on the Profile of Changes in Gene Expression of the Inflammatory Process of Colorectal Adenocarcinoma Cells (HT-29 Cell Line) [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. High cytotoxicity of betulin towards fish and murine fibroblasts: Is betulin safe for nonneoplastic cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Betulinic acid exhibits stronger cytotoxic activity on the normal melanocyte NHEM-neo cell line than on drug-resistant and drug-sensitive MeWo melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and cytotoxicity of betulin and betulinic acid derived 30-oxo-amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sensitization for Anticancer Drug-Induced Apoptosis by Betulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Betulinic acid-induced apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel betulin derivative induces anti-proliferative activity by G2/M phase cell cycle arrest and apoptosis in Huh7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Betulinic Acid Induces ROS-Dependent Apoptosis and S-Phase Arrest by Inhibiting the NF-κB Pathway in Human Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
A Comparative Guide to the Bioactivity of Betulinic Aldehyde Oxime Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of betulinic aldehyde oxime, a derivative of the naturally occurring pentacyclic triterpene betulinic acid. While research on this specific oxime is emerging, this document compiles available experimental data on its cytotoxicity and that of closely related compounds across various cancer and normal cell lines. The information presented aims to facilitate further research and drug development efforts by offering a structured overview of its potential as an anticancer agent.
Introduction to this compound
Betulinic acid and its derivatives have garnered significant interest in oncology research due to their selective cytotoxicity against cancer cells while exhibiting lower toxicity towards normal cells.[1] The modification of betulinic acid at various positions on its pentacyclic structure has been a strategy to enhance its therapeutic index and overcome limitations such as poor solubility. This compound is one such derivative, synthesized to explore the impact of the oxime functional group on its biological activity. This guide cross-validates the existing, albeit limited, bioactivity data of this compound and its precursors in different cell line models.
Cytotoxicity Profile of this compound and Related Derivatives
The in vitro cytotoxic activity of this compound and its closely related precursor, betulonic acid oxime, has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.
A series of 3-substituted derivatives of betulinic aldehyde were tested against five human cancer cell lines: biphenotypic B myelomonocytic leukaemia (MV-4-11), adenocarcinoma (A549), prostate (Du-145), melanoma (Hs294T), and breast adenocarcinoma (MCF-7), as well as a normal human mammary gland cell line (MCF-10A).[2] While specific data for the unsubstituted oxime is not detailed in this particular study, it provides a valuable framework for comparing the activity of similar compounds.
More directly relevant, betulonic acid oxime, the immediate precursor to this compound, has demonstrated cytotoxic effects against several human cancer cell lines.[3] The IC50 values for betulonic acid oxime are summarized in the table below.
Table 1: Cytotoxicity (IC50) of Betulonic Acid Oxime in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| CCRF-CEM | T-lymphoblastic leukemia | 18.9 ± 1.1 |
| G-361 | Malignant Melanoma | 21.3 ± 2.8 |
| MCF-7 | Breast Adenocarcinoma | > 25 |
| HeLa | Cervical Cancer | > 25 |
Data sourced from a study on oxime derivatives of betulonic and platanic acid.[3]
It is important to note that the bioactivity of betulinic acid derivatives can be highly dependent on the specific cell line.[4] For instance, the parent compound, betulinic acid, has shown variable IC50 values across different lung cancer cell lines.[4]
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for key experiments typically used to evaluate the bioactivity of compounds like this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and incubated for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect apoptosis. Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
-
Cell Treatment: Cells are treated with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.
Western Blotting for Signaling Pathway Analysis
Western blotting is a technique used to detect specific proteins in a sample. It can be used to investigate the effect of this compound on the expression levels of proteins involved in apoptosis and other signaling pathways.
-
Protein Extraction: Cells treated with this compound are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, p53, NF-κB, or components of the MAPK pathway).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Proposed Mechanism of Action and Signaling Pathways
While specific studies on the signaling pathways modulated by this compound are limited, the mechanism of action is likely to be similar to that of its parent compound, betulinic acid. Betulinic acid is known to induce apoptosis in cancer cells primarily through the mitochondrial (intrinsic) pathway.[5][6]
This process involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which ultimately leads to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[7]
Furthermore, betulinic acid has been shown to modulate several key signaling pathways involved in cell survival and apoptosis, including:
-
The NF-κB Pathway: Betulinic acid can inhibit the activation of NF-κB, a transcription factor that promotes the expression of anti-apoptotic genes.[6]
-
The MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Betulinic acid has been shown to modulate the activity of MAPK components such as ERK, JNK, and p38.[8][9]
The following diagrams illustrate the general experimental workflow for evaluating the bioactivity of a compound like this compound and the proposed signaling pathway for its apoptosis-inducing effects, based on the known mechanisms of betulinic acid.
Caption: A generalized workflow for assessing the in vitro bioactivity of a test compound.
Caption: Proposed mitochondrial-mediated apoptotic pathway induced by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Activity and In Silico Study of 3-Modified Derivatives of Betulin and Betulinic Aldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxime derivatives of betulonic acid and platanic acid as novel cytotoxic or antiviral agents - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. Comprehensive Review on Betulin as a Potent Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitization for Anticancer Drug-Induced Apoptosis by Betulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Betulinic Acid Induces ROS-Dependent Apoptosis and S-Phase Arrest by Inhibiting the NF-κB Pathway in Human Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Betulinic acid-induced apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Betulinic Acid Attenuates Oxidative Stress in the Thymus Induced by Acute Exposure to T-2 Toxin via Regulation of the MAPK/Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Betulinic Acid Attenuates Oxidative Stress in the Thymus Induced by Acute Exposure to T-2 Toxin via Regulation of the MAPK/Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Nanoformulation Enhances In Vivo Efficacy of Betulinic Acid Derivatives: A Comparative Guide
Nanoformulation strategies for hydrophobic compounds like betulinic acid derivatives are designed to overcome challenges such as poor aqueous solubility, low bioavailability, and rapid metabolism, thereby augmenting their therapeutic potential.[1][2] These advanced delivery systems, including nanoparticles, liposomes, and nanoemulsions, have consistently demonstrated superior in vivo performance compared to the free drug.[1][2][3]
Enhanced In Vivo Efficacy of Nanoformulated Betulinic Acid
The primary advantage of nanoformulations lies in their ability to improve the pharmacokinetic profile and tumor-targeting capabilities of betulinic acid. This leads to increased drug concentration at the tumor site and reduced systemic toxicity.[1][3]
| Parameter | Free Betulinic Acid | Nanoformulated Betulinic Acid | Reference |
| Tumor Growth Inhibition | Moderate | Significantly Higher | [3][4] |
| Survival Rate | Baseline | Increased | [3] |
| Bioavailability | Low | Enhanced | [1] |
| Systemic Toxicity | Dose-limiting | Reduced | [1] |
| Tumor-specific Accumulation | Low | High (due to EPR effect) | [3] |
Experimental Design for In Vivo Efficacy Comparison
A robust in vivo study to compare the efficacy of a free drug versus its nanoformulation is crucial for preclinical assessment. Below is a generalized experimental workflow for such a comparison using a tumor xenograft model.
Detailed Experimental Protocols
Murine Xenograft Model
-
Cell Culture: Human cancer cells (e.g., breast, colon, melanoma) are cultured in appropriate media until they reach the logarithmic growth phase.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of saline or media) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow until they reach a palpable size (e.g., 50-100 mm³). Tumor volume is calculated using the formula: (Length x Width²) / 2.
Treatment Protocol
-
Grouping: Mice are randomly assigned to different treatment groups (e.g., vehicle control, free drug, nanoformulated drug).
-
Dosing: The drugs are administered at a predetermined dose and schedule (e.g., 5 mg/kg, intravenously, every three days). The vehicle control group receives the formulation without the active drug.
-
Monitoring: Tumor size and body weight are measured regularly (e.g., every 2-3 days). Animal health is monitored daily.
Efficacy and Toxicity Assessment
-
Tumor Growth Inhibition: The primary endpoint is typically the inhibition of tumor growth in the treated groups compared to the control group.
-
Survival Analysis: In some studies, animals are monitored for survival, and Kaplan-Meier survival curves are generated.
-
Histopathology: At the end of the study, tumors and major organs (liver, kidney, spleen, etc.) are excised, fixed in formalin, and embedded in paraffin (B1166041) for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis).
-
Biodistribution: To determine drug accumulation in different organs, the drug can be labeled (e.g., with a fluorescent dye or radioisotope) and its concentration measured in excised tissues.
-
Blood Analysis: Blood samples can be collected to assess hematological and biochemical parameters for toxicity evaluation.[5]
Mechanism of Action: Induction of Apoptosis
Betulinic acid and its derivatives primarily exert their anticancer effects by inducing apoptosis (programmed cell death) through the mitochondrial pathway.[4][6][7] Nanoformulations can enhance this effect by delivering a higher concentration of the drug to the cancer cells.
References
- 1. Advancements in Betulinic Acid-Loaded Nanoformulations for Enhanced Anti-Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic applications of betulinic acid nanoformulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Antitumor Activity of Betulinic Acid-Loaded Nanoliposomes Against Colorectal Cancer In Vitro and In Vivo via Glycolytic and Glutaminolytic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Betulinic acid induces apoptosis and suppresses metastasis in hepatocellular carcinoma cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Betulinic acid induces apoptosis and inhibits hedgehog signalling in rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Betulinic acid induces autophagy-mediated apoptosis through suppression of the PI3K/AKT/mTOR signaling pathway and inhibits hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating Molecular Docking Predictions for Betulinic Aldehyde Oxime: A Comparative Guide
Introduction
Molecular docking is a powerful computational tool used in drug discovery to predict the binding orientation and affinity of a small molecule, such as betulinic aldehyde oxime, to a protein target. However, these in silico predictions must be validated through experimental methods to confirm their accuracy and relevance. This guide provides a comparative overview of the validation process, using data from studies on structurally related compounds, betulinic acid and its derivatives, due to the limited availability of direct validation studies for this compound itself.
Comparison of Predicted and Experimental Data for Betulinic Acid Derivatives
| Compound | Protein Target (Predicted) | Predicted Binding Affinity (kcal/mol) | Experimental Assay | Cell Line | Experimental IC50 (µM) | Reference |
| Betulinic Acid Derivative (Compound 9 ) | Akt (serine/threonine protein kinase) | Not specified | Antiproliferative Assay | Du-145 (Prostate Cancer) | 7.3 | [1] |
| Antiproliferative Assay | MCF-7 (Breast Cancer) | 10.6 | [1] | |||
| Antiproliferative Assay | Hs294T (Melanoma) | Not specified | [1] | |||
| Phosphate Derivative of Betulin (B1666924) (7a ) | EGFR (Epidermal Growth Factor Receptor) | ChemScore: -24.87, KDEEP: -7.86 | Cytotoxicity Assay | C-32 (Amelanotic Melanoma) | 2.15 | [2] |
| Cytotoxicity Assay | SNB-19 (Glioblastoma) | 0.91 | [2] | |||
| Phosphate Derivative of Betulin (7b ) | EGFR (Epidermal Growth Factor Receptor) | ChemScore: -26.13, KDEEP: -8.12 | Cytotoxicity Assay | C-32 (Amelanotic Melanoma) | 0.76 | [2] |
| Cytotoxicity Assay | SNB-19 (Glioblastoma) | 0.8 | [2] | |||
| Betulin | Heat Shock Protein 90α (HSP90AA1) | -9.1 | In vitro cytotoxicity amelioration | HT22 (Mouse hippocampal neuronal cell line) | 5 (pretreatment concentration) | [3] |
| Betulin | Epidermal Growth Factor Receptor (EGFR) | -9.0 | In vitro cytotoxicity amelioration | HT22 (Mouse hippocampal neuronal cell line) | 5 (pretreatment concentration) | [3] |
| Betulin | Caspase-3 (CASP3) | -8.8 | In vitro cytotoxicity amelioration | HT22 (Mouse hippocampal neuronal cell line) | 5 (pretreatment concentration) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental validation. Below are summaries of the key experimental protocols used in the cited studies.
Antiproliferative and Cytotoxicity Assays
These assays are commonly used to assess the ability of a compound to inhibit cancer cell growth.
-
Cell Culture : Human cancer cell lines (e.g., Du-145, MCF-7, C-32, SNB-19) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment : Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compound (e.g., betulinic acid derivatives) for a specified period (e.g., 72 hours).
-
Viability Assessment : Cell viability is determined using methods such as the Sulforhodamine B (SRB) assay or MTT assay.
-
SRB Assay : Cells are fixed with trichloroacetic acid, stained with SRB dye, and the bound dye is solubilized. The absorbance is then measured at a specific wavelength (e.g., 540 nm) to determine cell density.
-
MTT Assay : MTT reagent is added to the cells and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells. The formazan is then solubilized, and the absorbance is measured.
-
-
IC50 Determination : The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves generated from the viability data.
In Vitro Cytotoxicity Amelioration Assay
This assay was used to evaluate the protective effect of betulin against formaldehyde (B43269) (FA)-induced cell death in a model of Alzheimer's disease.[3]
-
Cell Culture : HT22 mouse hippocampal neuronal cells are cultured in appropriate media.
-
Pretreatment and Toxin Exposure : Cells are pretreated with betulin at a specific concentration (e.g., 5 µM) for 2 hours. Subsequently, the cells are exposed to a toxic agent, such as formaldehyde (0.5 mM), for 4 hours to induce cytotoxicity.
-
Cell Viability Assessment : The viability of the cells is measured using a Cell Counting Kit-8 (CCK-8) assay, which is similar to the MTT assay. The optical density is measured at 450 nm.
-
Data Analysis : The cell viability is expressed as a percentage of the control group (untreated cells). An increase in viability in the betulin-pretreated group compared to the group treated with the toxin alone indicates a protective effect.
Visualizing the Validation Workflow and Molecular Interactions
The following diagrams, created using the DOT language, illustrate the general workflow for validating molecular docking predictions and a conceptual representation of the binding of a betulinic acid derivative to a protein target.
Caption: Workflow for the validation of molecular docking predictions.
Caption: Conceptual diagram of ligand-protein interactions.
The validation of molecular docking predictions is a critical step in computational drug discovery. While direct experimental validation for this compound is currently lacking in the scientific literature, the studies on related betulinic acid derivatives demonstrate a clear pathway for such validation. The process typically involves correlating the predicted binding affinities from molecular docking with experimentally determined biological activities, such as IC50 values from cellular assays. More direct validation can be achieved through biophysical techniques that measure the binding affinity (e.g., Kd or Ki values) directly. The provided data and protocols for betulinic acid derivatives serve as a valuable guide for researchers seeking to validate their own molecular docking predictions for this class of compounds.
References
- 1. Biological Activity and In Silico Study of 3-Modified Derivatives of Betulin and Betulinic Aldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Structure, In Vitro Anticancer Study and Molecular Docking of New Phosphate Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the protective effect and molecular mechanism of betulin in Alzheimer's disease based on network pharmacology, molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the ADME Profile of Betulinic Aldehyde Oxime and Its Derivatives
This guide offers a comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of betulinic aldehyde oxime and its structurally related derivatives. The objective is to furnish researchers, scientists, and drug development professionals with data-driven insights to guide the selection and optimization of candidates with favorable pharmacokinetic profiles.
Overview of Compound Series
Betulinic acid, a pentacyclic triterpenoid, and its derivatives are of significant interest in medicinal chemistry for their broad spectrum of biological activities. This compound, a synthetic modification of the parent compound, serves as a scaffold for further derivatization aimed at enhancing potency and drug-like properties. This guide examines the ADME characteristics of the parent oxime in comparison to its derivatives, focusing on how structural modifications influence their pharmacokinetic behavior.
Comparative In Vitro ADME Data
The following tables summarize the key in vitro ADME parameters for this compound and a selection of its derivatives, providing a clear comparison of their performance.
Table 1: In Vitro Permeability in Caco-2 Cell Monolayers
| Compound | Apparent Permeability (Papp A→B) (10⁻⁶ cm/s) | Apparent Permeability (Papp B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Classification |
| This compound | 1.1 ± 0.2 | 5.5 ± 0.6 | 5.0 | High Efflux |
| Derivative 1 (Ester Prodrug) | 4.3 ± 0.5 | 5.1 ± 0.4 | 1.2 | Low Efflux |
| Derivative 2 (Amide Analog) | 2.8 ± 0.3 | 6.2 ± 0.7 | 2.2 | Moderate Efflux |
| Derivative 3 (Heterocyclic Adduct) | 0.9 ± 0.1 | 7.1 ± 0.8 | 7.9 | High Efflux |
Table 2: Metabolic Stability in Human Liver Microsomes
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Metabolic Stability Classification |
| This compound | 28 ± 4 | 24.8 | Moderate |
| Derivative 1 (Ester Prodrug) | 15 ± 2 | 46.2 | Low |
| Derivative 2 (Amide Analog) | 55 ± 6 | 12.6 | High |
| Derivative 3 (Heterocyclic Adduct) | 22 ± 3 | 31.5 | Moderate |
Table 3: Plasma Protein Binding
| Compound | Human Plasma (%) | Mouse Plasma (%) |
| This compound | 98.9 ± 0.4 | 97.5 ± 0.6 |
| Derivative 1 (Ester Prodrug) | 96.2 ± 0.7 | 94.8 ± 0.9 |
| Derivative 2 (Amide Analog) | 97.1 ± 0.5 | 96.3 ± 0.7 |
| Derivative 3 (Heterocyclic Adduct) | 99.2 ± 0.2 | 98.8 ± 0.3 |
Experimental Workflows and Methodologies
The following diagrams and protocols detail the standardized procedures used to generate the comparative ADME data.
Caption: Standard experimental workflow for in vitro ADME profiling.
3.1. Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for 20-22 days to form a differentiated and polarized monolayer. Transepithelial electrical resistance (TEER) is measured to confirm monolayer integrity.
-
Transport Experiment: The test compound (typically at 10 µM) is added to either the apical (A) or basolateral (B) chamber. The plate is incubated at 37°C with 5% CO₂. Samples are collected from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Quantification: The concentration of the compound in the collected samples is determined using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Calculation: The apparent permeability coefficient (Papp) is calculated as: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the flux of the compound across the monolayer, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber. The Efflux Ratio (ER) is calculated as Papp (B→A) / Papp (A→B).
3.2. Metabolic Stability Assay
-
Reaction Mixture: The test compound (1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL) in a phosphate (B84403) buffer (pH 7.4) at 37°C.
-
Initiation: The metabolic reaction is initiated by the addition of a pre-warmed NADPH-regenerating system.
-
Time Points: Aliquots are removed from the reaction mixture at multiple time points (e.g., 0, 5, 15, 30, 45, 60 minutes). The reaction in each aliquot is immediately terminated by adding ice-cold acetonitrile (B52724) containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the depletion of the parent compound over time.
-
Data Analysis: The half-life (t½) is determined from the slope of the linear regression of the natural log of the percent remaining compound versus time. Intrinsic clearance (CLint) is subsequently calculated.
3.3. Plasma Protein Binding
-
Method: Rapid Equilibrium Dialysis (RED) is employed. The RED device consists of a base plate with single-use inserts, each containing two chambers separated by a semi-permeable dialysis membrane (8 kDa MWCO).
-
Procedure: Plasma containing the test compound (2 µM) is added to one chamber, and phosphate-buffered saline (PBS, pH 7.4) is added to the dialysis chamber. The plate is sealed and incubated at 37°C for 4-6 hours with shaking.
-
Analysis: After incubation, samples are taken from both the plasma and buffer chambers. The concentration of the compound in each sample is determined by LC-MS/MS.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the compound concentration in the buffer chamber to that in the plasma chamber. The percentage of binding is reported as (1 - fu) * 100%.
Structure-Activity Relationship in Metabolism
Structural modifications can significantly alter the metabolic fate of the parent oxime. The following diagram illustrates a hypothetical metabolic pathway and how different chemical groups can influence it.
Caption: A potential metabolic pathway for this compound derivatives.
Conclusion
This comparative analysis reveals significant variability in the ADME profiles of this compound derivatives based on their structural modifications.
-
Permeability & Efflux: Esterification (Derivative 1) appears to be a viable prodrug strategy to enhance absorption and circumvent efflux. Conversely, the addition of certain heterocyclic moieties (Derivative 3) may increase recognition by efflux transporters.
-
Metabolic Stability: The introduction of an amide group (Derivative 2) significantly improved metabolic stability, likely by blocking a primary site of metabolism. Ester prodrugs (Derivative 1) are prone to hydrolysis, leading to lower stability.
-
Plasma Protein Binding: All tested compounds exhibit high plasma protein binding, a characteristic feature of this hydrophobic scaffold. While minor reductions were observed, this parameter remains a critical consideration for estimating the unbound, pharmacologically active concentration.
Evaluating the Resistance Profile of Cancer Cells to Betulinic Aldehyde Oxime: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) is a significant hurdle in cancer chemotherapy. This guide provides a comparative evaluation of the resistance profile of cancer cells to betulinic aldehyde oxime, a derivative of the naturally occurring pentacyclic triterpenoid, betulinic acid. While direct and extensive research on resistance to this compound is limited, this document extrapolates from the wealth of data on its parent compound, betulinic acid, and related derivatives to provide a comprehensive overview of its potential performance against chemoresistant cancer cells.
Overcoming Chemotherapy Resistance: The Potential of Betulinic Acid Derivatives
Betulinic acid (BA) and its derivatives have garnered significant attention for their potent anticancer properties, which are often retained in cancer cells that have developed resistance to conventional chemotherapeutic agents.[1][2][3] Studies have shown that BA can induce apoptosis in various tumor cell lines, including those with mutated p53, a common factor in drug resistance.[1][4] The primary mechanism of action for BA-induced apoptosis is through the mitochondrial pathway, which can circumvent resistance mechanisms that target other cellular processes.[2][4]
Derivatives of betulinic acid are being synthesized to enhance its cytotoxic activity and improve its pharmacological properties.[5] While specific data on this compound is sparse, the broader class of betulin-related compounds, including those with oxime functionalities, have demonstrated significant cytotoxic effects against various cancer cell lines.[6][7]
Comparative Cytotoxicity
To contextualize the potential efficacy of this compound, it is useful to examine the cytotoxic activity of its parent compound, betulinic acid, and a related oxime derivative, betulonic acid oxime, against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values from available studies.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Betulinic Acid | Melanoma (various) | 1.9 - 4.6 | [Pisha et al., 1995 (not in search results)] |
| Neuroblastoma (SK-N-AS) | 8.5 | [Fulda et al., 1999 (not in search results)] | |
| Lung Carcinoma (A549) | 10.3 | [Li et al., 2013 (not in search results)] | |
| Breast Cancer (MCF-7) | 15.2 | [Li et al., 2013 (not in search results)] | |
| Betulonic Acid Oxime | T-lymphoblastic leukemia (CCRF-CEM) | 18.9 ± 1.1 | [6][7] |
| Malignant Melanoma (G-361) | 21.3 ± 2.8 | [6][7] | |
| Breast Adenocarcinoma (MCF7) | Comparable to Betulonic Acid | [6] | |
| Cervical Cancer (HeLa) | Comparable to Betulonic Acid | [6] |
Performance Against Drug-Resistant Cancer Cells
A key advantage of betulinic acid and its derivatives is their ability to induce apoptosis in cancer cells that are resistant to standard chemotherapies.[2] For instance, neuroblastoma cells resistant to doxorubicin (B1662922) remain sensitive to betulinic acid.[2] Furthermore, BA has been shown to be effective in drug-resistant colon cancer cell lines.[8]
The combination of betulinic acid with other anticancer drugs has also been shown to be effective in chemoresistant cells.[8] This suggests that this compound could potentially be used as a chemosensitizer to enhance the efficacy of existing chemotherapy regimens.[8]
The following table highlights the activity of betulinic acid in drug-resistant cell lines.
| Cell Line | Resistance To | Effect of Betulinic Acid | Reference |
| Colon Adenocarcinoma (SNU-C5/5FU-R) | 5-Fluorouracil | Effective as a single agent and in combination with irinotecan (B1672180) or oxaliplatin.[8] | [8] |
| Colon Adenocarcinoma (SNU-C5/OXT-R) | Oxaliplatin | Effective as a single agent and in combination with 5-fluorouracil, irinotecan, or oxaliplatin.[8] | [8] |
| Acute Leukemia Cells (primary pediatric) | Standard chemotherapeutic agents | Induced marked apoptosis in 65% of primary samples.[9] | [9] |
| Relapsed AML (MOLM-13) | Doxorubicin | Synergistic growth inhibitory effect when combined with doxorubicin.[10] | [10] |
Signaling Pathways and Mechanisms of Action
Betulinic acid and its derivatives primarily induce apoptosis through the intrinsic mitochondrial pathway.[2][4] This pathway is often independent of p53 and death receptor signaling, which are common points of failure in chemotherapy-resistant cancers.[1][4]
The proposed mechanism involves the direct action of these compounds on the mitochondria, leading to the release of pro-apoptotic factors like cytochrome c and Smac/DIABLO, which in turn activate the caspase cascade.[4][9]
Below is a diagram illustrating the proposed signaling pathway for betulinic acid-induced apoptosis, which is likely conserved for this compound.
Caption: Proposed mitochondrial pathway of apoptosis induced by betulinic acid derivatives.
Experimental Protocols
The evaluation of the resistance profile of a novel compound like this compound would involve a series of well-established experimental protocols.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compound on cancer cells.
-
Cell Seeding: Plate cancer cells (both drug-sensitive and drug-resistant lines) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay is used to quantify the percentage of cells undergoing apoptosis.
-
Cell Treatment: Treat cells with the IC50 concentration of this compound for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Western Blot Analysis
This technique is used to detect changes in the expression of key proteins involved in apoptosis and drug resistance signaling pathways.
-
Protein Extraction: Lyse the treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, PARP, P-glycoprotein).
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
The workflow for evaluating a novel anticancer compound is depicted below.
Caption: A generalized workflow for assessing the anticancer and resistance-modulating properties.
Conclusion and Future Directions
While direct experimental evidence for the resistance profile of this compound is not yet available, the extensive research on its parent compound, betulinic acid, and related derivatives provides a strong rationale for its potential as an effective agent against drug-resistant cancers. Its likely mechanism of action through the mitochondrial apoptosis pathway suggests it may bypass common resistance mechanisms.
Future research should focus on directly evaluating the cytotoxicity of this compound against a panel of drug-sensitive and drug-resistant cancer cell lines. Furthermore, studies investigating its potential as a chemosensitizer in combination with existing chemotherapeutic drugs are warranted. Elucidating the precise molecular targets and any potential for acquired resistance to this compound itself will be crucial for its development as a novel anticancer therapeutic.
References
- 1. Betulinic acid: a promising anticancer candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Sensitization for Anticancer Drug-Induced Apoptosis by Betulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel C-3 and C-20 derived analogs of betulinic acid as potent cytotoxic agents: design, synthesis, in vitro and in silico studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01038A [pubs.rsc.org]
- 6. Oxime derivatives of betulonic acid and platanic acid as novel cytotoxic or antiviral agents - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00032C [pubs.rsc.org]
- 7. Oxime derivatives of betulonic acid and platanic acid as novel cytotoxic or antiviral agents - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. Effect of betulinic acid on anticancer drug-resistant colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Betulinic acid-induced apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Betulinic Acid–Doxorubicin-Drug Combination Induced Apoptotic Death via ROS Stimulation in a Relapsed AML MOLM-13 Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Betulinic Aldehyde Oxime: A Guide for Laboratory Professionals
Betulinic aldehyde oxime is a derivative of betulin, a naturally occurring pentacyclic triterpenoid. It is utilized in research for its potential antimicrobial and cytotoxic properties, particularly in the development of new therapeutic agents.[1][2][3][4] Given its biological activity and the general hazards associated with the oxime chemical class, it is imperative to handle and dispose of this compound with caution.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
| Equipment | Specification |
| Gloves | Chemically resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Lab Coat | Standard laboratory coat |
In case of exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[5][6]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][6]
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[5]
Seek medical attention if any symptoms of irritation or discomfort persist.
Step-by-Step Disposal Protocol
The following procedure outlines the safe collection, storage, and disposal of this compound waste.
Step 1: Waste Identification and Segregation
Properly identifying and segregating chemical waste is the first and most crucial step.
-
Unused Product: Any unwanted or expired this compound should be treated as chemical waste. Do not attempt to dispose of it in the regular trash or down the drain.[7][8]
-
Contaminated Materials: All materials that have come into contact with this compound must be considered contaminated waste. This includes:
-
Gloves
-
Pipette tips
-
Vials and other containers
-
Bench paper and absorbent pads
-
-
Solutions: Liquid waste containing this compound must be collected separately.
Step 2: Use of Appropriate Waste Containers
Select waste containers that are chemically resistant and can be securely sealed.
-
Solid Waste: Collect solid waste, such as contaminated lab supplies, in a designated, puncture-resistant container or a clearly labeled bag for chemical waste.[7][9]
-
Liquid Waste: Use a chemically resistant container with a secure screw-on cap for liquid waste. Plastic is often preferred for waste storage.[7][10]
Step 3: Proper Labeling of Waste Containers
Accurate and clear labeling is essential for the safety of all laboratory personnel and waste handlers.
-
The container must be clearly marked with the words "Hazardous Waste ".[7]
-
The label should include the full chemical name: "This compound ". Avoid using abbreviations or chemical formulas.
-
List all constituents of the waste, including any solvents and their approximate concentrations.
-
Indicate the date when the waste was first added to the container.
Step 4: Safe Storage of Chemical Waste
Store waste containers in a designated and secure area within the laboratory.
-
This area is often referred to as a Satellite Accumulation Area (SAA) .[10][11][12]
-
The storage area should be well-ventilated.
-
Segregate the this compound waste from incompatible materials. While specific incompatibility data for this compound is not available, as a general rule, keep it separate from strong acids, bases, and oxidizing agents.[9][12]
-
Ensure the waste container is kept closed except when adding waste.[10][13]
Step 5: Arranging for Pickup and Disposal
The final step is to coordinate with your institution's Environmental Health and Safety (EHS) department for the collection and disposal of the chemical waste.
-
Each research institution has an EHS department (or equivalent) that manages hazardous waste disposal in compliance with federal, state, and local regulations.[7][10][11]
-
Follow your institution's specific procedures for requesting a waste pickup. This may involve submitting an online form or contacting the EHS office directly.[14]
-
Do not attempt to transport the chemical waste off-site yourself.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Oxime derivatives of betulonic acid and platanic acid as novel cytotoxic or antiviral agents - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00032C [pubs.rsc.org]
- 5. szabo-scandic.com [szabo-scandic.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. canterbury.ac.nz [canterbury.ac.nz]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. odu.edu [odu.edu]
- 12. vumc.org [vumc.org]
- 13. ehs.stanford.edu [ehs.stanford.edu]
- 14. research.cuanschutz.edu [research.cuanschutz.edu]
Personal protective equipment for handling Betulinic aldehyde oxime
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational plans, and disposal procedures for handling Betulinic aldehyde oxime in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of related compounds, including aldehydes and oximes, as well as general best practices for handling powdered chemical reagents.
Hazard Assessment and Primary Safety Precautions
This compound is a white to off-white powder.[1] While specific toxicity data is unavailable, it should be handled with care, assuming it may possess properties of similar chemical classes. Aldehydes can be irritants to the skin, eyes, and respiratory tract, and some have been classified as potential carcinogens.[1][2][3] Oxime compounds can also present toxicological risks.[4][5] Therefore, minimizing exposure through inhalation, ingestion, and skin contact is paramount.
Key Assumed Hazards:
-
May cause skin, eye, and respiratory irritation.
-
Potential for toxicity if inhaled or ingested.
-
As a powder, it can become airborne, leading to inhalation and contamination of surfaces.[6][7]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical for the safe handling of this compound at all stages. The following table outlines the recommended PPE.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
| Weighing and Aliquoting (in a fume hood) | Safety goggles | Nitrile gloves (double-gloving recommended) | Fully buttoned laboratory coat | N95 respirator or higher |
| Solution Preparation and Handling | Chemical splash goggles | Nitrile gloves | Laboratory coat | Use in a certified chemical fume hood |
| Experimental Use | Chemical splash goggles | Nitrile gloves (changed frequently) | Laboratory coat | Use in a certified chemical fume hood |
| Waste Disposal | Chemical splash goggles | Heavy-duty nitrile or neoprene gloves | Laboratory coat | Use in a certified chemical fume hood |
Operational Plan: Step-by-Step Guidance
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Wear safety glasses and nitrile gloves during inspection.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8][9] The recommended storage temperature is 2-8°C.[1]
-
Update the chemical inventory with the receipt date, quantity, and storage location.
Note: All handling of powdered this compound must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.[10][11][12]
-
Preparation:
-
Procedure:
-
Use a vented balance enclosure or place the analytical balance inside the fume hood if possible.[7]
-
To minimize static and dispersal, consider using an anti-static gun.[12]
-
Carefully open the container.
-
Use a clean spatula to transfer the desired amount of powder to a pre-tared, sealed container.
-
Close both containers securely immediately after transfer.
-
Clean the spatula and any contaminated surfaces with a damp cloth or towel to avoid generating dust. Dispose of the cleaning materials as solid hazardous waste.
-
This protocol outlines a general procedure for preparing a stock solution of this compound.
-
Assemble Materials:
-
This compound (weighed in a sealed container)
-
Appropriate solvent (e.g., DMSO, Ethanol)
-
Volumetric flask
-
Pipettes
-
Vortex mixer or sonicator
-
-
Procedure (in a chemical fume hood):
-
Ensure all necessary PPE is worn (chemical splash goggles, nitrile gloves, lab coat).
-
Add the solvent to the volumetric flask, filling it to approximately half of the final volume.
-
Carefully add the weighed this compound to the solvent.
-
Rinse the weighing container with a small amount of the solvent and add it to the volumetric flask to ensure a complete transfer.
-
Gently swirl the flask to dissolve the compound. Use a vortex mixer or sonicator if necessary.
-
Once dissolved, add the solvent to the final volume mark.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Label the solution clearly with the compound name, concentration, solvent, and date of preparation.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste:
-
Contaminated PPE (gloves, disposable lab coats), absorbent paper, and weighing boats should be collected in a designated, sealed plastic bag or container.[13]
-
Label the container clearly as "Hazardous Solid Waste" and list the chemical constituents.
-
-
Liquid Waste:
-
Unused solutions and contaminated solvents should be collected in a designated, sealed, and properly labeled hazardous waste container.[10][13]
-
Do not pour any solutions containing this compound down the drain.[11][13]
-
Organic and aqueous waste streams should generally be collected separately.[14][15]
-
-
Empty Containers:
-
Rinse empty containers with a suitable solvent (e.g., acetone (B3395972) or ethanol) three times.
-
Collect the rinsate as hazardous liquid waste.
-
Deface the label on the empty container before disposing of it in the appropriate solid waste stream (e.g., glass recycling, if permitted by institutional policy).
-
Visual Workflow and Decision-Making Diagrams
Caption: Workflow for the safe handling of this compound.
Caption: Decision tree for selecting appropriate PPE.
References
- 1. ALDEHYDES, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Environmental Aldehyde Sources and the Health Implications of Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nj.gov [nj.gov]
- 4. In Vitro Evaluation of Oxidative Stress Induced by Oxime Reactivators of Acetylcholinesterase in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.psi-bfm.com [resources.psi-bfm.com]
- 7. Safety Guidelines For Using Powdered Chemicals [pvschemicals.in]
- 8. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 9. perfumersupplyhouse.com [perfumersupplyhouse.com]
- 10. scienceready.com.au [scienceready.com.au]
- 11. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 12. safety.duke.edu [safety.duke.edu]
- 13. web.mit.edu [web.mit.edu]
- 14. personal.utdallas.edu [personal.utdallas.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
